2,4-Dinitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243713. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGSRYPZWDGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060584 | |
| Record name | Benzoic acid, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-30-0 | |
| Record name | 2,4-Dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DINITROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dinitrobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3FBD88RA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzoic acid is a nitro-substituted aromatic carboxylic acid that serves as a versatile intermediate and reagent in various chemical and analytical applications.[1][2] Its reactivity, stemming from the presence of two electron-withdrawing nitro groups and a carboxylic acid moiety, makes it a compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
The structural attributes and identifiers of this compound are fundamental to its chemical behavior and are summarized below.
Structural Diagram
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 610-30-0[3][4][5][6][7] |
| Molecular Formula | C₇H₄N₂O₆[3][4][5][6][7] |
| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-][3][8] |
| InChI | InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)[4][5][6][8] |
| InChIKey | ZIIGSRYPZWDGBT-UHFFFAOYSA-N[3][4][5][6][8] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 212.12 g/mol [3][7] |
| Appearance | Yellow crystalline solid[2] |
| Melting Point | 176-180 °C[8][9] |
| Purity | Typically ≥96%[4][8] |
| Storage Temperature | Store below +30°C[9] |
Experimental Protocols
This section details established experimental procedures for the synthesis of this compound and its application in analytical methodologies.
Synthesis of this compound
Two primary synthetic routes for this compound are described below.
This is a two-step synthesis involving the nitration of toluene (B28343) followed by the oxidation of the resulting 2,4-dinitrotoluene (B133949).[5][10]
Step 1: Nitration of Toluene to 2,4-Dinitrotoluene [1]
-
Materials: Toluene, concentrated nitric acid, concentrated sulfuric acid, ice, methanol (B129727).
-
Procedure:
-
Prepare a nitrating mixture by carefully adding a specific ratio of concentrated nitric acid to concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to toluene while maintaining a temperature below 60°C.
-
After the addition is complete, raise the temperature to 90-98°C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly into ice water to precipitate the crude 2,4-dinitrotoluene.
-
Filter the precipitate, wash with water, and recrystallize from hot methanol to obtain pure 2,4-dinitrotoluene. A yield of approximately 68.5% can be expected.[1]
-
Step 2: Oxidation of 2,4-Dinitrotoluene to this compound [1]
-
Materials: 2,4-dinitrotoluene, potassium permanganate (B83412), water, catalyst (optional).
-
Procedure:
-
Add 2,4-dinitrotoluene to water and heat the mixture to boiling.
-
Add potassium permanganate and a suitable catalyst (if any) in portions.
-
Reflux the reaction mixture at a constant temperature for approximately 5 hours.
-
Filter the hot solution and acidify the filtrate to precipitate the this compound.
-
Filter, wash, and recrystallize the product from water to obtain pure this compound. A yield of around 50.8% has been reported for this step.[1]
-
This alternative synthesis involves the nitration of bibenzyl to form tetranitrobibenzyl, which is then oxidized to this compound.[1] This method is noted for its milder reaction conditions.[1]
Step 1: Nitration of Bibenzyl to Tetranitrobibenzyl
-
Materials: Bibenzyl, fuming nitric acid.
-
Procedure:
-
Add bibenzyl to fuming nitric acid (98%) in a 1:10 to 1:15 mass ratio.
-
Stir the reaction mixture at 18-35°C for 2-5 hours.
-
Pour the reaction mixture into ice water to precipitate a pale yellow solid, which is the tetranitrobibenzyl intermediate.
-
Step 2: Oxidation of Tetranitrobibenzyl to this compound
-
Materials: Tetranitrobibenzyl, potassium permanganate, benzene, dicyclohexyl-18-crown-6.
-
Procedure:
-
Add tetranitrobibenzyl, potassium permanganate (in three batches), and dicyclohexyl-18-crown-6 to benzene.
-
Stir the mixture at room temperature for 5 hours.
-
Follow a standard workup procedure to isolate the pure this compound. A reported yield for this process is 54.44%.[1]
-
Analytical Applications
This compound is utilized in several analytical methods, two of which are detailed below.
This compound can be used for the quantitative determination of diazepam in pure samples and pharmaceutical preparations.[9][11][12] The method is based on the formation of a colored complex between diazepam and this compound in an alkaline medium.[4]
-
Materials: Diazepam standard solution, this compound solution (5 x 10⁻³ M), sodium hydroxide (B78521) solution (10 M), ethanol.
-
Procedure:
-
Transfer a solution containing 17.0-83.0 µg/ml of diazepam into a 10 ml measuring flask.
-
Add 0.6 ml of 5 x 10⁻³ M this compound solution.
-
Add an appropriate amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.
-
Complete the volume to 10 ml with ethanol, shake well, and allow the mixture to stand for 60 minutes at room temperature for full color development.
-
Measure the absorbance of the resulting colored solution at 500 nm.[4]
-
This compound serves as a chromophore probe for the analysis of perfluorinated carboxylic acids (PFCAs) in water by CZE with indirect UV detection.[9][11][12][13]
-
Apparatus: Capillary electrophoresis system with a UV detector.
-
Reagents: Tris buffer (50 mM, pH 9.0), methanol, this compound (as the chromophore).
-
Procedure:
-
Prepare the background electrolyte (BGE) consisting of a 50 mM Tris solution at pH 9.0 with 50% methanol.[13]
-
Use this compound as the chromophore in the BGE.
-
Perform the CZE separation of C6-C12 PFCAs. The baseline separation is typically achieved within 20 minutes.[13]
-
Detection is carried out using an indirect UV detection method.
-
Reactivity and Applications
This compound is a valuable reactant in several organic transformations:
-
Decarboxylative C-N Cross-Coupling Reactions: It can participate in reactions where the carboxylic acid group is removed and a new carbon-nitrogen bond is formed.[8][9]
-
Synthesis of Zwitterionic Azaspirocyclic Hydantoins: It reacts with various carbodiimides through an in situ intramolecular dearomatization reaction to produce these complex heterocyclic compounds.[8][9][12]
-
Preparation of 1-(2,4-dinitrophenyl)ethanone: This is achieved through condensation with dimethyl malonate followed by a decarboxylation reaction.[8][9]
-
Production of 2,4-dinitro-benzoyl chloride: It can be converted to the corresponding acid chloride, a useful acylating agent.[9]
Logical Workflow for Synthesis from Toluene
Caption: Workflow for the synthesis of this compound from toluene.
References
- 1. CN103922941A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Show how to convert toluene to (a) this compound and (b) 3,5 -d.. [askfilo.com]
- 5. galaxypub.co [galaxypub.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
- 12. Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 2,4-Dinitrobenzoic Acid (CAS 610-30-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzoic acid (DNBA) is a highly versatile organic compound characterized by a benzoic acid core substituted with two nitro groups at the 2 and 4 positions. This arrangement of functional groups imparts unique chemical properties, making it a valuable reagent and intermediate in various chemical and pharmaceutical applications. It is a pale yellow crystalline solid that is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and dioxane.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key applications with detailed experimental protocols, and the biological significance of this compound, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Data
The chemical and physical properties of this compound are crucial for its application in synthesis and analysis. A summary of these properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 610-30-0 | [2] |
| Molecular Formula | C₇H₄N₂O₆ | [3] |
| Molecular Weight | 212.12 g/mol | [3][4] |
| Appearance | Light yellow powder or crystals | [5] |
| Melting Point | 176-180 °C | [4] |
| pKa | 1.43 (at 25 °C) | [6] |
| Solubility | Soluble in dioxane (50 mg/mL). Sparingly soluble in water. | [7] |
| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| FTIR (KBr pellet) | Conforms to structure |
| ¹H-NMR | Spectrum confirms the structure |
| Mass Spectrometry | Molecular ion (m/z) = 212.12 |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 2,4-dinitrotoluene.
Experimental Protocol: Oxidation of 2,4-Dinitrotoluene
This protocol is based on the selective oxidation of the methyl group of 2,4-dinitrotoluene.
Materials:
-
2,4-Dinitrotoluene
-
Nitric acid (30%)
-
Sodium carbonate solution
-
Dilute sulfuric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of isomeric dinitrotoluenes (containing 3,4-dinitrotoluene) is heated with 30% nitric acid.[8]
-
The reaction mixture is heated at 170°C for 4.5 hours.[8]
-
After cooling, the reaction mixture is treated with benzene.[8]
-
The precipitated crude 3,4-dinitrobenzoic acid is collected by filtration.[8]
-
For purification, the crude product is dissolved in a sodium carbonate solution and extracted with benzene to remove unreacted dinitrotoluenes.[8]
-
The aqueous layer is then acidified with dilute sulfuric acid to precipitate pure 3,4- dinitrobenzoic acid, which is collected by filtration, washed, and dried.[8]
Applications and Experimental Protocols
This compound is a versatile reagent with applications in both analytical chemistry and organic synthesis.
Spectrophotometric Determination of Diazepam
This compound can be used for the quantitative determination of diazepam in pharmaceutical formulations. The method is based on the formation of a colored Meisenheimer complex between diazepam and this compound in an alkaline medium.
Reagents and Solutions:
-
Diazepam Stock Solution (5 x 10⁻² M): Prepare in alcohol and standardize by non-aqueous titration.
-
This compound Solution (5 x 10⁻³ M): Dissolve the appropriate amount in alcohol.
-
Sodium Hydroxide (B78521) Solution (10 M): Prepare in distilled water.
Procedure:
-
Into a 10 ml measuring flask, transfer an aliquot of the diazepam solution containing 17.0-83.0 µg/ml.
-
Add 0.6 ml of the 5 x 10⁻³ M this compound solution.
-
Add a sufficient amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.
-
Complete the volume to 10 ml with alcohol.
-
Shake the flask well and allow it to stand at room temperature for 60 minutes for full color development.
-
Measure the absorbance of the resulting red-colored solution at 500 nm against a reagent blank prepared in the same manner without the diazepam.
-
The concentration of diazepam can be determined from a calibration curve prepared using standard solutions.
Intermediate in Organic Synthesis
This compound serves as a precursor for the synthesis of various organic molecules.
This synthesis involves the condensation of this compound with dimethyl malonate, followed by decarboxylation.
Reaction Scheme:
-
Condensation: this compound is reacted with dimethyl malonate in the presence of a suitable base and solvent. This step likely proceeds through an acyl substitution mechanism.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and heated to induce decarboxylation, yielding the final product, 1-(2,4-dinitrophenyl)ethanone.
This compound can be utilized as a reactant in decarboxylative C-N cross-coupling reactions to form C-N bonds, a fundamental transformation in organic synthesis. These reactions typically involve a metal catalyst and proceed with the loss of carbon dioxide.
Note: While this compound is cited as a reactant for this type of reaction, a specific, detailed protocol for its use was not found. The general principle involves the coupling of the carboxylic acid with an amine in the presence of a catalyst system, often involving copper or palladium.
Biological Significance and Enzymatic Transformation
While this compound itself is not known for significant direct biological or signaling activities in mammalian systems, it is a substrate for certain microbial enzymes. This is particularly relevant in the context of bioremediation and microbial metabolism of nitroaromatic compounds.
Enzymatic Reduction by 2-Nitrobenzoate (B253500) 2-Nitroreductase (NbaA)
The enzyme 2-Nitrobenzoate 2-Nitroreductase (NbaA), found in Pseudomonas fluorescens strain KU-7, can metabolize this compound. Under oxidizing conditions, NbaA exhibits a switched substrate specificity, enabling it to reduce 2,4-DNBA to 2-(hydroxylamino)-4-nitrobenzoic acid.[5] This enzymatic transformation is a key step in the microbial degradation pathway of this nitroaromatic compound.
The following diagram illustrates the workflow for the enzymatic assay.
References
- 1. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 96 610-30-0 [sigmaaldrich.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Structural and Mechanistic Insights into the Pseudomonas fluorescens 2-Nitrobenzoate 2-Nitroreductase NbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzoate 2-Nitroreductase (NbaA) Switches Its Substrate Specificity from 2-Nitrobenzoic Acid to this compound under Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzoic acid is a nitro-substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and acidity play a critical role. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols and visual workflows to facilitate its application in a laboratory setting.
Core Physical and Chemical Properties
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| CAS Number | 610-30-0 | [1] |
| Appearance | Pale yellow crystalline powder | |
| IUPAC Name | This compound | [2] |
| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1ccc(cc1--INVALID-LINK--=O)--INVALID-LINK--=O | [2] |
Quantitative Physical Data
The following table presents the key quantitative physical properties of this compound, crucial for experimental design and theoretical modeling.
| Physical Property | Value | Conditions |
| Melting Point | 179.0-185.0 °C | |
| Boiling Point | 351.93°C | (rough estimate) |
| Water Solubility | 18.2 g/L | 25 °C |
| Solubility in Dioxane | 50 mg/mL | clear solution |
| pKa | 1.43 | 25 °C |
| Enthalpy of Fusion (ΔfusH°) | 35.56 kJ/mol | Joback Calculated |
| Enthalpy of Sublimation (ΔsubH°) | 135.00 ± 2.00 kJ/mol | NIST |
| Enthalpy of Vaporization (ΔvapH°) | 91.38 kJ/mol | Joback Calculated |
Spectroscopic Data
Spectroscopic data is vital for the identification and structural elucidation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretch, aromatic C-H and C=C stretches, and the symmetric and asymmetric stretches of the nitro groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The aromatic protons and carbons will show distinct chemical shifts due to the electron-withdrawing effects of the nitro and carboxylic acid groups.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is available in spectral databases such as SpectraBase.[2][3] The presence of the nitro-aromatic system gives rise to characteristic electronic transitions in the UV region.
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid melts.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[4]
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire solid has melted into a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Solubility Determination
This protocol outlines the determination of solubility in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, dioxane)
-
Vials with caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of vials containing a fixed volume of the solvent.
-
Add excess solid this compound to each vial to create a saturated solution.
-
Place the vials in a constant temperature bath and stir vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.
-
Dilute the filtered solution to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility in g/L or mol/L.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant by monitoring pH changes during titration.
Materials:
-
This compound
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
pH meter and electrode, calibrated with standard buffers
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water (carbonate-free)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Fill a burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small, known increments, recording the pH after each addition and allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]
Spectroscopic Analysis
Materials:
-
This compound
-
Volatile solvent (e.g., methylene (B1212753) chloride or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
Procedure:
-
Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent.[9]
-
Place a drop of the solution onto the surface of a clean, dry salt plate.[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[9]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[10]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube and cap
-
Pipette
Procedure:
-
Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[10]
-
If there are any suspended particles, filter the solution through a small plug of glass wool in a pipette directly into the clean, dry NMR tube.[11]
-
Cap the NMR tube.
-
Place the NMR tube in the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard procedures.
Synthesis of this compound
A common laboratory synthesis involves the nitration of a suitable benzoic acid derivative. A representative synthetic scheme is the nitration of p-nitrotoluene followed by oxidation.[12]
Conclusion
This technical guide provides a comprehensive overview of the essential physical properties of this compound, tailored for a scientific audience. The tabulated data, detailed experimental protocols, and clear visual workflows are intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this important chemical compound. Accurate knowledge and application of these fundamental properties are critical for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. study.com [study.com]
- 8. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chegg.com [chegg.com]
2,4-Dinitrobenzoic acid melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitrobenzoic Acid
This guide provides a detailed overview of the melting point and solubility of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, experimental protocols, and a logical workflow for the determination of these key physical properties.
Physicochemical Data of this compound
This compound is a pale yellow crystalline powder with the chemical formula C₇H₄N₂O₆.[1] It is a key intermediate in various chemical syntheses and is utilized in analytical methods such as the spectrophotometric determination of diazepam.[1][2][3]
Melting Point
The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point varies slightly across different sources, which is typical. A pure substance generally has a sharp melting point range of one to two degrees.[4] Impurities tend to lower and broaden the melting point range.[4]
| Property | Value | Source |
| Melting Point | 183 °C | [5] |
| Melting Point | 179.0-185.0 °C | [2] |
| Melting Point | 176-180 °C | [1][3][6] |
Solubility
Solubility data is crucial for understanding the behavior of a compound in various solvents, which is fundamental in drug development for formulation and delivery.
| Solvent | Solubility | Temperature | Source |
| Water | 18.2 g/L | 25 °C | [1] |
| Dioxane | 50 mg/mL | Not Specified | [1][3][7] |
Studies on similar nitro-derivatives of benzoic acid have shown that solubility generally increases with temperature.[8][9] For instance, the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various organic solvents and water increases as the temperature rises.[8][9]
Experimental Protocols
Accurate determination of melting point and solubility requires standardized experimental procedures.
Melting Point Determination (Capillary Method)
This is a common and reliable method for determining the melting point of a crystalline solid.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[11]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[10][11] Introduce a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[4][11] Pack the sample into the sealed end by tapping the tube.[4][11]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4][11]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[11] Then, decrease the heating rate to about 1-2°C per minute to allow for accurate observation.[4][11]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and widely used technique to determine the equilibrium solubility of a solid in a liquid.[12]
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Test tubes or vials with secure caps
-
Shaker or agitator
-
Temperature-controlled environment (e.g., water bath or incubator)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, dioxane) in a test tube.
-
Equilibration: Seal the test tube and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A clear supernatant solution should be present.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant. It is crucial to avoid disturbing the undissolved solid.[12] Dilute the sample with the solvent to a concentration that falls within the analytical range of the chosen measurement technique.
-
Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method.
-
Calculation: Calculate the original solubility by taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.
Logical Workflow and Visualization
The following diagram illustrates the general workflow for characterizing the physicochemical properties of a chemical compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 610-30-0 [chemicalbook.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. This compound [stenutz.eu]
- 6. 2,4-ジニトロ安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pubs.acs.org [pubs.acs.org]
The Solubility of 2,4-Dinitrobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2,4-Dinitrobenzoic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a clear understanding of the processes involved in solubility determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for closely related isomers, such as 3,5-Dinitrobenzoic acid, can provide valuable insights into its likely solubility characteristics. The solubility of these compounds is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.
Below is a compilation of available quantitative solubility data for this compound, supplemented with more extensive data for 3,5-Dinitrobenzoic acid to provide a broader comparative context. It is generally observed that the solubility of dinitrobenzoic acid isomers increases with temperature.
Table 1: Quantitative Solubility of this compound in Selected Solvents
| Solvent | Temperature (°C) | Solubility |
| Dioxane | Not Specified | 50 mg/mL[1][2][3] |
| Water | 25 | 18.2 g/L[4] |
Table 2: Comparative Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [5]
Note: This data is for the 3,5-isomer and serves as a reference for estimating the solubility behavior of this compound.
| Solvent | Temperature (K) | Solubility (mol/L) |
| Methanol | 273.15 | 0.6847 |
| 283.15 | 0.507 | |
| 293.15 | 0.9474 | |
| 303.15 | 0.8985 | |
| 313.15 | 1.956 | |
| 323.15 | 1.5225 | |
| Ethanol | 273.15 | 0.10322 |
| 283.15 | 0.4675 | |
| 293.15 | 0.25475 | |
| 303.15 | 0.6881 | |
| 313.15 | 1.191 | |
| 323.15 | 1.2733 | |
| Acetonitrile | 273.15 | 0.3475 |
| 283.15 | Not Reported | |
| 293.15 | Not Reported | |
| 303.15 | Not Reported | |
| 313.15 | 1.311 | |
| 323.15 | 1.648 | |
| Ethyl Acetate | 273.15 | 0.05395 |
| 283.15 | Not Reported | |
| 293.15 | Not Reported | |
| 303.15 | Not Reported | |
| 313.15 | 0.4353 | |
| 323.15 | 0.6931 | |
| Dichloromethane | 273.15 | Not Reported |
| 283.15 | Not Reported | |
| 293.15 | Not Reported | |
| 303.15 | Not Reported | |
| 313.15 | Not Reported | |
| 323.15 | Not Reported | |
| Toluene | 273.15 | Not Reported |
| 283.15 | Not Reported | |
| 293.15 | Not Reported | |
| 303.15 | Not Reported | |
| 313.15 | 0.067 | |
| 323.15 | 0.08245 |
The general trend for dinitrobenzoic acid derivatives in the specified solvents is: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water.[5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted technique.
Isothermal Saturation (Shake-Flask) Method
This method involves achieving a state of equilibrium between the dissolved and undissolved solute in a solvent at a constant temperature.
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask). The presence of undissolved solid is essential to ensure saturation.
2. Equilibration:
-
Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or an orbital shaker.
-
Equilibration time is critical and should be sufficient to reach a stable concentration of the dissolved solute. This is typically in the range of 24 to 72 hours. To verify that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
3. Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) to draw the supernatant. It is crucial to ensure the filtration apparatus is pre-equilibrated to the experimental temperature to avoid precipitation.
-
Centrifugation: Centrifuging the sample at the experimental temperature and then carefully decanting or pipetting the supernatant.
-
4. Concentration Analysis: The concentration of this compound in the clear, saturated solution can be determined using several methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry container.
-
Pipette a precise volume of the saturated supernatant into the container and reweigh to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid).
-
Once the solvent is fully evaporated, dry the solid residue to a constant weight.
-
The solubility can be calculated as the mass of the residue per mass or volume of the solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Dilute an accurately measured volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.
-
-
UV-Vis Spectroscopy:
-
Similar to HPLC, prepare standard solutions and generate a calibration curve by measuring the absorbance at a specific wavelength (λmax) where this compound has maximum absorbance.
-
Dilute a known volume of the saturated supernatant appropriately and measure its absorbance.
-
Calculate the concentration using the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
References
Spectroscopic Analysis of 2,4-Dinitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4-Dinitrobenzoic acid, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols for acquiring this data and presents the information in a clear, structured format to aid in research and development.
Introduction
This compound is a highly substituted aromatic carboxylic acid. Its rigid structure and the presence of multiple functional groups—a carboxylic acid and two nitro groups—give rise to a distinct and informative spectral profile. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a reagent in chemical synthesis and potential derivatization of pharmacologically active compounds.
Molecular Structure and Key Spectral Features
The key to interpreting the spectra of this compound lies in understanding its molecular structure and the expected spectroscopic behavior of its constituent functional groups. The aromatic ring, the carboxylic acid group, and the two nitro groups all produce characteristic signals in both IR and NMR spectra.
Caption: Molecular structure of this compound and its correlation to key IR and NMR spectral features.
Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and nitro groups, as well as for the aromatic ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) ** | Observed Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | ~3100 (broad) |
| Aromatic | C-H stretch | 3100-3000 | ~3050 |
| Carboxylic Acid | C=O stretch | 1725-1700 | ~1700 |
| Aromatic | C=C stretch | 1600-1450 | Multiple bands in this region |
| Nitro Group | Asymmetric N-O stretch | 1550-1500 | ~1530 |
| Nitro Group | Symmetric N-O stretch | 1355-1315 | ~1340 |
| Carboxylic Acid | C-O stretch | 1320-1210 | ~1250 |
| Carboxylic Acid | O-H bend | 950-910 | ~920 |
Note: Observed values are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, ATR).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the carboxylic acid proton. The chemical shifts are significantly influenced by the electron-withdrawing nitro groups.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (COOH) | ~11.0 - 13.0 | Singlet (broad) | - |
| H-3 | ~8.8 | Doublet | ~2.0 |
| H-5 | ~8.6 | Doublet of doublets | ~8.5, 2.0 |
| H-6 | ~8.1 | Doublet | ~8.5 |
Note: Chemical shifts are typically reported for samples dissolved in DMSO-d₆, as the acidic proton is readily observable in this solvent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~165 |
| C-2 (ipso to NO₂) | ~150 |
| C-4 (ipso to NO₂) | ~148 |
| C-1 (ipso to COOH) | ~135 |
| C-6 | ~131 |
| C-5 | ~127 |
| C-3 | ~120 |
Note: Chemical shifts are approximate and depend on the solvent and spectrometer frequency.
Experimental Protocols
The following are generalized protocols for obtaining high-quality IR and NMR spectra of solid organic compounds like this compound.
Infrared (IR) Spectroscopy
Method 1: KBr Pellet Technique
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Add approximately 1-2 mg of this compound to the mortar and grind to a fine powder.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Method 2: Attenuated Total Reflectance (ATR) Technique
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution. A vortex mixer may be used if necessary.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. The number of scans will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Synthesis of 2,4-Dinitrobenzoic Acid from 2,4-Dinitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the chemical synthesis of 2,4-dinitrobenzoic acid, a significant chemical intermediate, through the oxidation of 2,4-dinitrotoluene (B133949). The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflow. The primary methods discussed involve the use of strong oxidizing agents, specifically potassium permanganate (B83412) and sodium dichromate. This guide is intended to equip researchers and professionals in chemical and pharmaceutical development with the necessary information to safely and effectively perform this synthesis.
Reaction Pathway: Oxidation of 2,4-Dinitrotoluene
The conversion of 2,4-dinitrotoluene to this compound is achieved through the oxidation of the methyl group (-CH₃) to a carboxylic acid group (-COOH). This transformation requires a potent oxidizing agent capable of breaking the stable C-H bonds of the methyl group without degrading the aromatic ring, which is already deactivated by two nitro groups.
The overall reaction is as follows:
-
Reactant: 2,4-Dinitrotoluene (C₇H₆N₂O₄)
-
Product: this compound (C₇H₄N₂O₆)
-
Reaction Type: Oxidation
Two of the most common and effective methods for this synthesis employ potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic or basic medium.
Experimental Protocols
The following sections provide detailed methodologies for the two primary synthesis routes.
This protocol utilizes potassium permanganate in the presence of a base. The base is crucial for the reaction, and pyridine (B92270) is often used as it also acts as a solvent. The reaction proceeds by converting the insoluble 2,4-dinitrotoluene into its soluble potassium salt, which is then acidified to precipitate the final product.
Materials and Equipment:
-
2,4-Dinitrotoluene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess permanganate
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a mixture of 2,4-dinitrotoluene, pyridine, and water.[1]
-
Heat the mixture to a temperature of 78–83°C with vigorous stirring.[1]
-
Slowly add powdered potassium permanganate to the heated mixture in batches over a period of 6 to 7 hours. The purple color of the permanganate will dissipate as it is consumed.[1]
-
After the complete addition of potassium permanganate, continue to heat and stir the reaction mixture for an additional 1.5 to 2 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
Filter the hot solution to remove the manganese dioxide precipitate. Using a filter aid like Celite can improve filtration efficiency.[2]
-
To the filtrate, add a saturated solution of sodium bisulfite until the purple or brown color from any remaining permanganate or manganese dioxide is gone.
-
Slowly acidify the clear filtrate with concentrated sulfuric acid or hydrochloric acid to a pH of approximately 1-2.[2]
-
The this compound will precipitate as a pale-yellow solid. Cool the mixture in an ice bath to maximize precipitation.[2]
-
Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture.[2]
This method employs a strong acidic environment using concentrated sulfuric acid, with sodium dichromate as the oxidant. This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[3]
Materials and Equipment:
-
2,4-Dinitrotoluene
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Large reaction flask with a robust mechanical stirrer
-
Water bath for cooling
-
Crushed ice
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a large flask equipped with an efficient mechanical stirrer, add concentrated sulfuric acid. Place the flask in a water bath for temperature control.
-
While stirring, slowly add the 2,4-dinitrotoluene to the sulfuric acid.
-
Begin adding powdered sodium dichromate dihydrate in small portions. The reaction is exothermic, and the temperature should be carefully monitored.[3]
-
Continue the addition of sodium dichromate at a rate that maintains the reaction temperature between 45–55°C. Use the water bath to cool the flask as needed. The total addition may take one to two hours.[3]
-
After all the sodium dichromate has been added, the mixture will become thick. Continue stirring at 45–55°C for an additional two hours.[3]
-
After the reaction period, carefully pour the thick mixture onto a large amount of crushed ice.
-
The crude this compound will precipitate. Filter the solid product and wash it thoroughly with cold water until the filtrate is free of green chromium salts.
-
For purification, the crude acid can be dissolved in a dilute sodium hydroxide (B78521) or sodium carbonate solution, filtered to remove any unreacted starting material, and then re-precipitated by adding acid.[3]
-
Filter the purified acid, wash with ice water, and dry to obtain the final product.
Data Presentation
The following tables summarize the quantitative data associated with the described synthesis methods.
Table 1: Experimental Conditions for the Oxidation of 2,4-Dinitrotoluene
| Parameter | Method A: Potassium Permanganate | Method B: Sodium Dichromate |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Sodium Dichromate (Na₂Cr₂O₇) |
| Co-reagents/Solvent | Pyridine, Water | Concentrated Sulfuric Acid |
| Temperature | 78–83°C[1] | 45–55°C[3] |
| Reaction Time | 7.5–9 hours (total)[1] | 3–4 hours (total)[3] |
Table 2: Reported Yields for the Synthesis of this compound
| Oxidation Method | Reported Yield (%) | Reference |
| Potassium Permanganate | 70–80% (if optimized)[4] | [4] |
| Sodium Dichromate | 57–69% | [3] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and precision of the experimental execution.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2,4-dinitrotoluene.
References
2,4-Dinitrobenzoic acid reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the principal reaction mechanisms of this compound. The presence of a carboxylic acid group, along with two strongly electron-withdrawing nitro groups on the aromatic ring, imparts a unique reactivity profile to this molecule, making it a versatile intermediate in organic synthesis. This guide details the mechanisms of esterification, amide formation, nitro group reduction, nucleophilic aromatic substitution, and decarboxylation.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is the primary site for derivatization, commonly undergoing esterification and amide formation. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.
Esterification
Esterification of this compound can be achieved through several methods, most notably the Fischer esterification under acidic conditions or by conversion to a more reactive acyl chloride intermediate.
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[1][2] To drive the reaction toward the ester product, an excess of the alcohol is typically used, and the water formed is removed.[1][3]
The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
-
Nucleophilic attack: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[1][4]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]
-
Elimination of water: The protonated hydroxyl group leaves as water, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product.
Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid
While specific to a related compound, this protocol illustrates the general methodology.
-
Reaction Setup: For each gram of 3-nitrobenzoic acid, 8 mL of anhydrous methanol (B129727) and 0.05 mL of concentrated H₂SO₄ are combined in a round-bottom flask equipped with a reflux condenser.[5] The flask should be approximately half-full.[5]
-
Procedure: The mixture is heated to reflux for one hour.[5]
-
Work-up: After cooling, the reaction mixture is poured into a beaker of ice (approximately 5 times the volume of methanol used) and stirred. The product is isolated by suction filtration and washed with water.[5]
-
Purification: The crude product can be recrystallized from methanol.[5]
Amide Formation
Amide synthesis from this compound generally requires activation of the carboxylic acid to prevent a simple acid-base reaction with the amine.[6] Common methods include conversion to an acyl chloride or the use of coupling reagents.
Via Acyl Chloride: This is a two-step process. First, this compound is converted to 2,4-Dinitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8][9] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the amide.[6]
Via Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a good leaving group, facilitating direct reaction with an amine.[10][11] The amine then attacks the activated carbonyl, forming a tetrahedral intermediate, which collapses to the amide and dicyclohexylurea (DCU) as a byproduct.[10][11]
Reduction of Nitro Groups
The two nitro groups on this compound can be reduced to primary amino groups, a crucial transformation for synthesizing various diamino compounds. The most common methods are catalytic hydrogenation and metal-acid reductions.
Catalytic Hydrogenation: This method involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum.[12][13] The reaction typically proceeds stepwise, first reducing one nitro group and then the other, often via nitroso and hydroxylamine (B1172632) intermediates.[14][15]
Experimental Protocol and Data: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid
This protocol for a similar isomer provides valuable quantitative data.
| Parameter | Value | Reference |
| Substrate | 3,5-Dinitrobenzoic Acid | [16] |
| Catalyst | Pd/C | [16] |
| Solvent | Water (with NaOH) | [16] |
| Hydrogen Pressure | 3-4 MPa | [16] |
| Temperature | 50-60 °C | [16] |
| Yield | >95% | [16] |
| Purity (HPLC) | >99% | [16] |
Metal-Acid Reduction: A classic method for reducing aromatic nitro groups involves using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13][14][17] The metal acts as the reducing agent, donating electrons, while the acid provides the necessary protons for the reaction.[14][18] The mechanism is a stepwise reduction similar to catalytic hydrogenation.[14]
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two strong electron-withdrawing nitro groups in this compound make the ring electron-deficient and highly susceptible to nucleophilic attack.[19][20] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via an addition-elimination mechanism.
The key features of the SNAr mechanism are:
-
Nucleophilic Addition: A strong nucleophile attacks a carbon atom bearing a leaving group (in this case, often a hydrogen, or a halide if starting from a derivative like 2,4-dinitrochlorobenzene). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19][21]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro groups, which is crucial for stabilizing this intermediate.[19][22] The ortho and para positions relative to the nitro groups are most activated.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[22]
Decarboxylation
The electron-withdrawing nature of the two nitro groups can stabilize a negative charge on the aromatic ring. This property facilitates the decarboxylation (loss of CO₂) of the corresponding 2,4-dinitrobenzoate (B1224026) ion under certain conditions, typically heating in a suitable solvent.[23] The reaction proceeds via an SE1 mechanism, where the rate-determining step is the heterolytic cleavage of the C-C bond to form CO₂ and a 2,4-dinitrophenyl anion. This aryl anion is then rapidly protonated by the solvent to yield 1,3-dinitrobenzene.[23]
| Substrate | Solvent | Temperature (°C) | k (s⁻¹) x 10⁵ | Reference |
| 2,6-Dinitrobenzoate | Water | 100.0 | 8.99 | [23] |
| 4-Chloro-2,6-dinitrobenzoate | Water | 100.0 | 2.53 | [23] |
Note: Data is for structurally related dinitrobenzoate ions, illustrating the principle of decarboxylation facilitated by nitro groups.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. homework.study.com [homework.study.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. shaalaa.com [shaalaa.com]
- 10. jocpr.com [jocpr.com]
- 11. youtube.com [youtube.com]
- 12. The composition of transformation products of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation over Pd/C catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sarthaks.com [sarthaks.com]
- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
Theoretical Investigations of 2,4-Dinitrobenzoic Acid: A Technical Guide
Introduction: 2,4-Dinitrobenzoic acid (2,4-DNBA) is an important organic intermediate utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical behavior, reactivity, and potential applications are dictated by its molecular structure, characterized by a carboxylic acid group and two electron-withdrawing nitro groups on the benzene (B151609) ring. Theoretical and computational studies provide profound insights into the electronic structure, vibrational properties, and reactivity of 2,4-DNBA, offering a predictive framework that complements experimental findings. This guide details the theoretical approaches used to study this molecule and presents key data relevant to researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is a pale yellow crystalline solid.[2] Its fundamental properties are summarized in the table below. The molecular structure consists of a benzene ring substituted at positions 1, 2, and 4 by a carboxylic acid group and two nitro groups, respectively.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₆ | [2] |
| Molecular Weight | 212.12 g/mol | [2] |
| CAS Number | 610-30-0 | [2] |
| Melting Point | 176-180 °C | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Solubility | Soluble in dioxane (50 mg/mL) | [2] |
| InChI Key | ZIIGSRYPZWDGBT-UHFFFAOYSA-N | [3] |
Quantum Chemical Studies: A Methodological Overview
Density Functional Theory (DFT) is the most common computational method for investigating the properties of nitroaromatic compounds. These calculations can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity with high accuracy.
Computational Protocol
A typical theoretical study on a molecule like 2,4-DNBA involves a multi-step computational workflow. The process begins with geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum and to predict vibrational spectra. Finally, further calculations are performed on the optimized geometry to determine electronic properties.
The most widely used approach for similar molecules employs the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[4][5] Calculations are typically performed using software packages like Gaussian.[6]
Molecular Geometry
Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms by minimizing the energy of the molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method.
| Parameter (3,5-DNBA) | Bond Length (Å) - DFT | Parameter (3,5-DNBA) | Bond Angle (°) - DFT |
| C1-C7 | 1.503 | C2-C1-C6 | 117.8 |
| C7=O8 | 1.214 | C1-C7-O8 | 125.1 |
| C7-O9 | 1.353 | C1-C7-O9 | 112.1 |
| C3-N10 | 1.480 | C2-C3-N10 | 118.8 |
| N10=O11 | 1.226 | O11-N10-O12 | 124.0 |
| N10=O12 | 1.226 | C4-C5-N13 | 118.8 |
| C5-N13 | 1.480 | O14-N13-O15 | 124.0 |
Vibrational Spectroscopy Analysis
Frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical spectra are crucial for assigning the bands observed in experimental spectra.
Note: The following table compares the calculated and experimental vibrational frequencies for key functional groups of 3,5-Dinitrobenzoic acid , demonstrating the typical agreement between theory and experiment.[7]
| Vibrational Assignment (3,5-DNBA) | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) (FTIR) | Experimental Freq. (cm⁻¹) (Raman) |
| O-H Stretch | 3581 | 3450 | - |
| C-H Stretch | 3105, 3088 | 3107, 3089 | 3109, 3091 |
| C=O Stretch | 1715 | 1715 | 1715 |
| NO₂ Asymmetric Stretch | 1545, 1540 | 1547, 1541 | 1547, 1540 |
| NO₂ Symmetric Stretch | 1345, 1342 | 1347, 1344 | 1348, 1345 |
| C-O Stretch | 1310 | 1308 | 1308 |
| O-H In-plane Bend | 1285 | 1285 | 1285 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Note: The following electronic properties were calculated for 3,5-Dinitrobenzoic acid and are presented as a representative example.[7]
| Parameter (3,5-DNBA) | Value (eV) |
| EHOMO | -8.45 |
| ELUMO | -4.21 |
| Energy Gap (ΔE) | 4.24 |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
NBO analysis provides detailed insight into the charge distribution within the molecule, revealing intramolecular charge transfer interactions and hyperconjugative effects that contribute to its stability.[4] For dinitrobenzoic acids, significant charge transfer is expected from the benzene ring to the electron-withdrawing nitro groups.
MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting the sites for chemical reactions. For 2,4-DNBA, the most negative potential (red) is expected around the oxygen atoms of the carboxylic and nitro groups, while positive potential (blue) would be located around the acidic hydrogen of the carboxyl group.
Experimental Protocols
Theoretical studies are often complemented by experimental work. Below are protocols relevant to the synthesis and application of 2,4-DNBA.
Synthesis of 2,4-Dinitrobenzoyl Chloride
This compound is a precursor for 2,4-dinitrobenzoyl chloride, a useful derivatizing agent.[2] The synthesis is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂ byproducts), place this compound.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask.
-
Reaction: Gently heat the mixture under reflux until the evolution of gas ceases, indicating the reaction is complete.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The resulting crude 2,4-dinitrobenzoyl chloride can be purified by recrystallization from an appropriate solvent (e.g., carbon tetrachloride or hexane).
Spectrophotometric Determination of Diazepam
2,4-DNBA can be used as a reagent in the spectrophotometric determination of certain drugs, such as diazepam.[3] The method is based on the formation of a colored Meisenheimer complex.[3]
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of diazepam of a known concentration in a suitable solvent. Prepare a solution of this compound in an appropriate solvent.
-
Reaction Mixture: In a series of volumetric flasks, add varying aliquots of the diazepam standard solution.
-
Complex Formation: To each flask, add a fixed volume of the 2,4-DNBA solution and an alkaline medium (e.g., NaOH solution) to facilitate the Janovsky reaction.
-
Measurement: Allow the color to develop for a specified time. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which is approximately 500 nm for the diazepam-DNBA complex.[3]
-
Calibration: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can then be determined using this curve.
Conclusion
Theoretical studies, primarily using DFT methods, provide a powerful lens for understanding the fundamental properties of this compound. These computational approaches allow for the accurate prediction of molecular geometry, vibrational spectra, and electronic characteristics like the HOMO-LUMO gap. This information is invaluable for rationalizing the molecule's reactivity, stability, and its utility as a versatile intermediate in organic synthesis and as a reagent in analytical chemistry. The synergy between theoretical predictions and experimental validation continues to be a cornerstone of modern chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C7H4N2O6 | CID 11880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2,4-Dinitrobenzoic acid. It includes detailed experimental protocols from the historical literature, a summary of its physicochemical properties, and visualizations of its synthetic pathways.
Executive Summary
This compound (2,4-DNBA) is a significant organic compound that has played a role in the development of synthetic chemistry. As a dinitrated derivative of benzoic acid, its discovery is intrinsically linked to the advancements in aromatic nitration techniques during the 19th century. Historically, its synthesis was primarily achieved through the nitration of toluene (B28343) to produce 2,4-dinitrotoluene (B133949), followed by oxidation. This method, though effective, was often characterized by harsh reaction conditions and the formation of byproducts. Over the years, synthetic approaches have been refined to improve yield and safety. This document explores the historical context of its discovery, details the early experimental protocols for its synthesis, and tabulates its key physicochemical properties.
Historical Context and Discovery
While a definitive first synthesis of this compound is not readily attributable to a single individual or date, its emergence is deeply rooted in the flourishing field of aromatic chemistry in the mid-to-late 19th century. The development of "mixed acid" nitration (a mixture of nitric and sulfuric acids) was a pivotal technological advance that enabled the synthesis of a wide array of nitroaromatic compounds.
The synthesis of related dinitrobenzoic acid isomers, such as 2,5-dinitrobenzoic acid, was reported in the scientific literature as early as 1874 by Peter Griess, a prominent figure in the development of diazo chemistry.[1] This indicates that the synthesis and characterization of dinitrobenzoic acid isomers were active areas of research during this period. The most logical and widely practiced historical route to this compound was a two-step process: the dinitration of toluene to yield 2,4-dinitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid. This pathway was favored due to the directing effects of the methyl group in toluene, which preferentially places the nitro groups at the ortho and para positions.
Early methods for the oxidation of 2,4-dinitrotoluene were often harsh, employing strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. These early syntheses were crucial for making this compound available for further research and for its use as an intermediate in the production of other chemicals, including dyes and pharmaceuticals.
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C₇H₄N₂O₆ | |
| Molecular Weight | 212.12 | g/mol |
| Melting Point | 176 - 180 | °C |
| Boiling Point (rough estimate) | 351.93 | °C |
| pKa (at 25°C) | 1.43 | |
| Water Solubility (at 25°C) | 18.2 | g/L |
| Solubility in Dioxane | 50 | mg/mL |
| Density | 1.688 | g/cm³ |
Historical Synthetic Methodologies
The primary historical route for the synthesis of this compound involves two main experimental stages. The protocols provided below are representative of the techniques used in the late 19th and early 20th centuries.
Stage 1: Dinitration of Toluene to 2,4-Dinitrotoluene
This procedure involves the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid. The methyl group of toluene directs the incoming nitro groups primarily to the ortho and para positions, yielding 2,4-dinitrotoluene as the major product.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid while stirring.
-
Nitration Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes. The temperature should be carefully monitored and kept low to prevent excessive heat generation.
-
Reaction Completion: After the addition of toluene is complete, allow the reaction mixture to warm to room temperature while continuing to stir for an additional 5 minutes.
-
Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing 10 mL of cold water. Rinse the reaction flask with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
-
Extraction: Gently shake the separatory funnel, allowing the layers to separate. Remove and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (venting frequently to release any gas produced) and then with 5 mL of water.
-
Drying and Solvent Removal: Discard the aqueous layer and dry the organic layer over anhydrous sodium sulfate. Remove the diethyl ether by evaporation at low temperature to yield the crude nitrotoluene product.
Stage 2: Oxidation of 2,4-Dinitrotoluene to this compound
This procedure describes a common historical method for the oxidation of the methyl group of 2,4-dinitrotoluene to a carboxylic acid using potassium permanganate in an alkaline solution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of 2,4-dinitrotoluene in water.
-
Addition of Oxidant: Heat the suspension to boiling and add potassium permanganate portion-wise. The reaction is exothermic and should be controlled by the rate of addition. A catalyst, such as magnesium sulfate, may also be added.
-
Reflux: After the addition of the oxidizing agent is complete, maintain the reaction mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidification and Precipitation: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified this compound.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the historical synthesis of this compound.
Caption: Historical two-step synthesis of this compound.
Caption: Experimental workflow for the nitration of toluene.
Modern Applications and Significance
Historically used as an intermediate, this compound continues to find applications in modern organic synthesis and analytical chemistry. It is used as a reactant in various coupling reactions and as a derivatizing agent for the analysis of other compounds. Its rich history is a testament to the foundational importance of nitration chemistry in the development of modern chemical science.
References
Safeguarding Research: A Technical Guide to the Safe Handling of 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2,4-Dinitrobenzoic acid, a compound utilized in various chemical syntheses, including as a reagent in the production of dyes, pharmaceuticals, and agricultural chemicals.[1] Due to its chemical properties and classification, stringent adherence to safety protocols is imperative to mitigate potential risks in the laboratory and during drug development processes.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3][4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Light yellow or pale yellow crystalline powder[1][3][5] |
| Molecular Formula | C₇H₄N₂O₆[3][4] |
| Molecular Weight | 212.12 g/mol [4] |
| Melting Point | 176-184 °C (348.8-363.2 °F)[2][6] |
| Solubility | Sparingly soluble in water.[1] Soluble in dioxane.[7] |
| pKa | 1.43 (at 25°C)[8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimizing exposure risks.
Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. (See Table 3 for details).
-
Hygiene Practices: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Avoiding Ignition Sources: Keep away from heat and sources of ignition.[9] Although not classified as a flammable solid, some related nitroaromatic compounds are explosive.[1]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]
-
Incompatible Materials: Store away from strong oxidizing agents.[2]
-
Segregation: Keep separate from food and feedstuffs.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier to preventing exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[10] |
| Protective Clothing | Lab coat or chemical-resistant apron.[10] | |
| Respiratory | Dust Mask/Respirator | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[6][10] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] Get medical attention if you feel unwell.[2] |
| Ingestion | Rinse mouth with water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] Do NOT induce vomiting. |
Experimental Protocols and Workflows
Caption: General Laboratory Workflow for Handling this compound.
Toxicity Profile and Potential Signaling Pathways
The mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction to nitroso, hydroxylamino, and amino derivatives. These intermediates can be highly reactive and can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction in biological systems.
Caption: Generalized Toxicity Pathway for Nitroaromatic Compounds.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material and its container must be disposed of as hazardous waste.[3] Do not allow it to enter drains or waterways.
Conclusion
This compound is a valuable chemical reagent, but it poses significant health risks if not handled properly. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established safety protocols are essential for the protection of all laboratory personnel. This guide serves as a foundational document for the safe utilization of this compound in research and development. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.
References
- 1. CAS # 610-30-0, this compound, 1-Carboxy-2,4-dinitrobenzene, NSC 243713 - chemBlink [ww.chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-305652) | 610-30-0 [evitachem.com]
- 6. Toxicity of Nitroaromatic Compounds - Google Books [books.google.com.sg]
- 7. scbt.com [scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 10. Page loading... [wap.guidechem.com]
Hazardous Properties of 2,4-Dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
2,4-Dinitrobenzoic acid is a yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₄N₂O₆ | [2][3] |
| Molecular Weight | 212.12 g/mol | [4][5] |
| CAS Number | 610-30-0 | [1][2][3][4] |
| Appearance | Light yellow powder/solid | [2][6] |
| Melting Point | 181 - 184 °C | [2][6] |
| Solubility | Sparingly soluble in water. | [1] |
Toxicological Properties
The primary toxicological concerns associated with this compound are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1][2][4][6][7] The toxicological properties have not been fully investigated.[6]
Acute Toxicity
This compound is classified as harmful if swallowed (Acute oral toxicity, Category 4).[2][6] Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the reviewed literature.
Skin Corrosion/Irritation
This compound is classified as causing skin irritation (Skin Corrosion/Irritation, Category 2).[1][2][6][7]
Serious Eye Damage/Eye Irritation
This compound is classified as causing serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[1][2][6][7]
Respiratory or Skin Sensitization
No information is available regarding the potential for respiratory or skin sensitization.
Germ Cell Mutagenicity
Limited studies have investigated the genotoxic potential of this compound. It has been evaluated in bacterial mutagenicity assays (Ames test), in vitro chromosomal aberration tests, and in vivo micronucleus assays. One study reported that this compound was positive for inducing micronuclei in human hepatoma (HepG2) cells.
Carcinogenicity
There is no information available on the carcinogenicity of this compound.
Reproductive Toxicity
There is no information available on the reproductive toxicity of this compound.
Specific Target Organ Toxicity (Single and Repeated Exposure)
This compound may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2][6] There is no information available on specific target organ toxicity from repeated exposure.
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation | H335: May cause respiratory irritation |
Signal Word: Warning[1][2][4][6]
Hazard Pictograms:
Experimental Protocols (Based on OECD Guidelines)
Acute Oral Toxicity - OECD Test Guideline 401
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically rats, one sex (usually females as they are generally slightly more sensitive).
-
Procedure: A single dose of the substance is administered by gavage to a group of fasted animals. Several dose levels are used to determine the LD50 value.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Skin Irritation - OECD Test Guideline 404
This test assesses the potential of a substance to cause skin irritation.
-
Test Animals: Albino rabbits.
-
Procedure: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
Eye Irritation - OECD Test Guideline 405
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Test Animals: Albino rabbits.
-
Procedure: A small amount of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro test is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.
In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[3]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
-
Procedure: Cells are exposed to the test substance for a short or long duration, with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for structural abnormalities.
-
Endpoint: A significant increase in the percentage of cells with chromosomal aberrations compared to the control indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474
This test detects damage to chromosomes or the mitotic apparatus in vivo.[8][9]
-
Test Animals: Typically mice or rats.
-
Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxic activity.[8]
Signaling Pathways and Mechanisms of Toxicity
Specific signaling pathways and detailed mechanisms of toxicity for this compound have not been fully elucidated in the available scientific literature. However, the toxicity of nitroaromatic compounds, in general, is often linked to their metabolism.
The bioreduction of the nitro group is a central process in the toxicological mechanism of nitroaromatic compounds. This can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. This process can also generate reactive oxygen species (ROS), leading to oxidative stress.
Caption: General metabolic activation and toxicity pathway for nitroaromatic compounds.
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended:[2][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6]
-
Ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting. Rinse mouth with water.[6]
Handling, Storage, and Disposal
-
Handling: Wear personal protective equipment (gloves, eye protection, lab coat). Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area.[6][7]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][6]
Environmental Hazards
Information on the environmental hazards of this compound is limited. It is important to prevent its release into the environment.[6]
Conclusion
This compound is a hazardous chemical that requires careful handling and appropriate safety precautions. It is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicity data and detailed mechanistic studies are lacking, the available information warrants a cautious approach to its use in any setting. Researchers and professionals must adhere to the recommended safety guidelines to minimize the risk of exposure and environmental contamination. Further research is needed to fully characterize the toxicological profile of this compound.
Disclaimer
This document is intended for informational purposes only and does not constitute a legal or professional opinion. The information provided is based on a review of publicly available data and may not be exhaustive. Users of this guide are responsible for consulting original source materials and complying with all applicable laws and regulations.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. criver.com [criver.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Analysis Using 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2,4-Dinitrobenzoic acid (DNBA) in the spectrophotometric analysis of pharmaceuticals, specifically focusing on the determination of diazepam and a general method for primary aromatic amines.
Introduction
This compound is a versatile reagent for spectrophotometric analysis, particularly in the pharmaceutical industry. Its electron-withdrawing nitro groups make it a potent electron acceptor, enabling it to form colored charge-transfer complexes with electron-donating compounds. This property is exploited for the quantitative determination of various analytes, including benzodiazepines and compounds containing primary aromatic amine functional groups. The resulting colored solutions can be measured using a spectrophotometer, where the absorbance is directly proportional to the concentration of the analyte.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric analysis of diazepam using this compound.
| Analyte | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Diazepam | 500 | 17.0 - 83.0 | 4.30 x 10³ |
Experimental Protocols
Spectrophotometric Determination of Diazepam
This protocol is based on the formation of a colored Meisenheimer complex between diazepam and this compound in an alkaline medium.
3.1.1. Materials and Reagents
-
This compound (DNBA)
-
Diazepam reference standard
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (99%)
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
3.1.2. Reagent Preparation
-
This compound (DNBA) Solution (5 x 10⁻³ M): Dissolve an accurately weighed amount of DNBA in ethanol to prepare the desired concentration.
-
Sodium Hydroxide (NaOH) Solution (10 M): Dissolve an accurately weighed amount of NaOH in deionized water.
-
Diazepam Stock Solution: Prepare a stock solution of diazepam in ethanol. Further dilutions should be made to create working standard solutions.
3.1.3. Experimental Procedure
-
Transfer a known volume of the diazepam standard or sample solution into a 10 mL volumetric flask.
-
Add 0.6 mL of the 5 x 10⁻³ M DNBA solution.
-
Add an appropriate amount of 10 M NaOH solution to achieve a final concentration of 4.0 M.
-
Dilute the solution to the 10 mL mark with ethanol.
-
Mix the solution thoroughly and allow it to stand at room temperature for 60 minutes for full color development.
-
Measure the absorbance of the resulting colored solution at 500 nm against a reagent blank prepared in the same manner without the analyte.
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
General Protocol for the Spectrophotometric Determination of Primary Aromatic Amines
This protocol provides a general framework for the analysis of primary aromatic amines using this compound. Optimization of reaction conditions (e.g., pH, temperature, reaction time) may be necessary for specific amines. The reaction involves the formation of a colored product through nucleophilic aromatic substitution.
3.2.1. Materials and Reagents
-
This compound (DNBA)
-
Primary aromatic amine reference standard
-
Suitable buffer solution (e.g., borate (B1201080) or phosphate (B84403) buffer) to maintain alkaline pH
-
Ethanol or other suitable organic solvent
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
-
Water bath (if heating is required)
3.2.2. Reagent Preparation
-
DNBA Solution: Prepare a solution of DNBA in a suitable organic solvent (e.g., ethanol). The concentration will need to be optimized for the specific analyte.
-
Buffer Solution: Prepare a buffer solution of the desired pH.
-
Amine Stock Solution: Prepare a stock solution of the primary aromatic amine in a suitable solvent. Prepare working standards by serial dilution.
3.2.3. Experimental Procedure
-
Into a series of 10 mL volumetric flasks, pipette varying aliquots of the standard amine solution.
-
Add a fixed volume of the DNBA solution to each flask.
-
Add a fixed volume of the buffer solution to maintain the optimal pH.
-
If necessary, heat the solutions in a water bath at a controlled temperature for a specific time to accelerate the reaction.
-
Cool the solutions to room temperature and dilute to the mark with the appropriate solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a colored product solution.
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
Visualizations
Experimental Workflow
Caption: General workflow for spectrophotometric analysis using this compound.
Signaling Pathways and Reaction Mechanisms
Caption: Reaction of Diazepam with this compound.
Caption: Reaction of a Primary Aromatic Amine with this compound.
Application Notes and Protocols for HPLC Derivatization using 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-Dinitrobenzoic Acid (DNBA), primarily through its more reactive form, 2,4-Dinitrobenzoyl Chloride (DNBC), as a pre-column derivatizing agent for the High-Performance Liquid Chromatography (HPLC) analysis of various analytes. This derivatization technique is particularly valuable for compounds that lack a strong native chromophore, thereby enhancing their ultraviolet (UV) detection and improving chromatographic performance.
Introduction to 2,4-Dinitrobenzoyl Chloride Derivatization
Many biologically and pharmaceutically significant molecules, such as alcohols, phenols, and amines, exhibit poor UV absorbance, making their quantification at low concentrations challenging. Chemical derivatization with an agent that introduces a strongly UV-absorbing moiety is a common strategy to overcome this limitation. 2,4-Dinitrobenzoyl chloride is an excellent derivatizing agent for nucleophilic functional groups like hydroxyl and amino groups.
The two electron-withdrawing nitro groups on the aromatic ring of DNBC significantly increase the electrophilicity of the carbonyl carbon. This heightened reactivity facilitates a rapid and complete reaction with alcohols and amines to form stable 2,4-dinitrobenzoate (B1224026) esters and 2,4-dinitrobenzamides, respectively. These derivatives possess a strong chromophore, allowing for sensitive detection by HPLC with UV-Vis detectors.
Derivatization of Phenolic Compounds
This protocol is adapted from the validated method for the analysis of phenol (B47542) and its related compounds using a structurally similar derivatizing agent, 4-nitrobenzoyl chloride. The principles and experimental conditions are readily applicable to 2,4-dinitrobenzoyl chloride, which is expected to offer similar or enhanced performance due to the presence of an additional nitro group.
Experimental Protocol: Derivatization of Phenols
2.1.1. Reagents and Materials
-
2,4-Dinitrobenzoyl chloride (DNBC) solution: 10 mg/mL in anhydrous acetonitrile (B52724) (prepare fresh daily).
-
Borate (B1201080) Buffer: 0.1 M, pH 9.0.
-
Quenching Solution: 1 M Hydrochloric Acid (HCl).
-
Analyst and Standard Solutions: Prepare in HPLC-grade water or a suitable organic solvent.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
2.1.2. Derivatization Procedure
-
In a reaction vial, combine 100 µL of the phenol standard or sample solution with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mg/mL DNBC solution in acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 10 minutes.
-
Terminate the reaction by adding 100 µL of 1 M HCl to neutralize the excess base and quench the unreacted DNBC.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). A typical gradient might be:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength closer to the absorbance maximum of the 2,4-dinitrobenzoate derivatives.
-
Column Temperature: 30°C.
Quantitative Data
The following table summarizes the performance characteristics of a validated HPLC method for phenolic compounds using a similar derivatizing agent (4-nitrobenzoyl chloride), which provides an expected performance benchmark for DNBC derivatives.[1][2][3][4]
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | LOQ (mg/L) |
| Phenol | 0.02 - 0.9 | ≥0.9928 | 0.006 | 0.02 |
| 2-Chlorophenol | 0.06 - 0.9 | ≥0.9928 | 0.02 | 0.06 |
| 4-Chlorophenol | 0.02 - 0.9 | ≥0.9928 | 0.006 | 0.02 |
| 2,4-Dichlorophenol | 0.12 - 0.9 | ≥0.9928 | 0.04 | 0.12 |
| 2,6-Dichlorophenol | 0.06 - 0.9 | ≥0.9928 | 0.02 | 0.06 |
| 2,4,6-Trichlorophenol | 0.04 - 0.9 | ≥0.9928 | 0.01 | 0.04 |
| 2-Phenylphenol | 0.04 - 0.9 | ≥0.9928 | 0.01 | 0.04 |
| 3-Phenylphenol | 0.04 - 0.9 | ≥0.9928 | 0.01 | 0.04 |
| 4-Phenylphenol | 0.02 - 0.9 | ≥0.9928 | 0.006 | 0.02 |
Derivatization of Aliphatic and Polyamines
The derivatization of primary and secondary amines with DNBC proceeds via nucleophilic acyl substitution to form stable and highly UV-active 2,4-dinitrobenzamides. This method is applicable to a wide range of monoamines and polyamines. For polyamines, 3,5-dinitrobenzoyl chloride has also been shown to be a highly sensitive derivatizing agent.[5]
Experimental Protocol: Derivatization of Amines
3.1.1. Reagents and Materials
-
2,4-Dinitrobenzoyl chloride (DNBC) solution: 10 mg/mL in anhydrous acetonitrile.
-
Base: 2 M Sodium Hydroxide (NaOH) or 0.1 M Sodium Bicarbonate (NaHCO₃).
-
Quenching Solution: 2 M Hydrochloric Acid (HCl).
-
Amine standards and samples.
-
Extraction solvent (if necessary): Diethyl ether or other suitable organic solvent.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
3.1.2. Derivatization Procedure
-
To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 200 µL of 2 M NaOH.
-
Add 300 µL of the 10 mg/mL DNBC solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes.
-
Stop the reaction by adding 200 µL of 2 M HCl to neutralize the excess NaOH and quench the unreacted DNBC.
-
(Optional, for sample cleanup) Extract the derivatized amines by adding 1 mL of diethyl ether and vortexing for 1 minute. Centrifuge to separate the phases and transfer the upper organic layer to a clean tube. Evaporate the ether under a stream of nitrogen.
-
Reconstitute the residue (or the reaction mixture directly if extraction is not performed) in a suitable volume of the HPLC mobile phase (e.g., 200 µL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.05 M Sodium Acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile). A representative gradient could be:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 35°C.
Quantitative Data
The following table presents expected performance characteristics for the analysis of aliphatic amines and polyamines based on validated methods using benzoyl chloride and dabsyl chloride, which serve as a reasonable proxy for the performance of DNBC derivatives.
| Analyte Class | Linearity (r²) | LOD | LOQ |
| Aliphatic Amines | >0.999 | 0.08 - 0.33 nmol/mL | 0.24 - 0.80 nmol/mL |
| Polyamines (as benzoyl derivatives) | 0.99 | 2.4 - 2.8 pg | 20 - 21 pg |
Derivatization of Alcohols
The derivatization of alcohols with DNBC to form 2,4-dinitrobenzoate esters is a well-established method for enhancing their detectability in HPLC. This is particularly useful for the analysis of fatty alcohols and other hydroxyl-containing compounds with weak chromophores.
Experimental Protocol: Derivatization of Alcohols
4.1.1. Reagents and Materials
-
2,4-Dinitrobenzoyl chloride (DNBC) solution: 10 mg/mL in anhydrous acetonitrile or pyridine (B92270).
-
Catalyst/Base: Pyridine or 4-Dimethylaminopyridine (DMAP).
-
Alcohol standards and samples.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
4.1.2. Derivatization Procedure
-
In a dry glass vial, add 100 µL of the alcohol standard or sample solution (in a dry solvent like acetonitrile).
-
Add 50 µL of pyridine (acts as a catalyst and base).
-
Add 200 µL of the 10 mg/mL DNBC solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient or controlled at 30°C.
Quantitative Data
| Analyte Class | Linearity (r²) | LOD | LOQ |
| Alcohols (general) | >0.99 | Expected in the low µg/mL to ng/mL range | Expected in the low µg/mL to ng/mL range |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [helda.helsinki.fi]
- 4. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 5. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Quantification of Amines in Pharmaceutical and Research Samples via Derivatization with 2,4-Dinitrobenzoic Acid
Application Notes and Protocols: 2,4-Dinitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzoic acid (2,4-DNBA) is a versatile crystalline solid, appearing as a pale yellow powder, that serves as a crucial reagent and building block in a multitude of organic syntheses.[1][2][3] Its chemical structure, featuring a carboxylic acid group and two electron-withdrawing nitro groups on a benzene (B151609) ring, imparts unique reactivity, making it a valuable tool for chemists in academia and industry.[4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organic compounds, with a focus on its role as a derivatizing agent and as a precursor for various synthetic transformations.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₆ | [2] |
| Molecular Weight | 212.12 g/mol | [5] |
| Melting Point | 176-180 °C | [1][5] |
| Appearance | Pale yellow crystalline powder | [1][3] |
| Solubility | Sparingly soluble in water. Soluble in dioxane. | [2][3] |
| pKa | 1.43 (at 25 °C) | [3] |
Safety Precautions: this compound is an irritant and may be harmful if swallowed or inhaled.[2] It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Applications in Organic Synthesis
This compound is utilized in a wide array of synthetic applications, primarily driven by the reactivity of its carboxylic acid group and the influence of the electron-withdrawing nitro groups.
Derivatization of Alcohols and Amines
A primary application of this compound is in the derivatization of alcohols and amines for their identification and characterization. This is typically achieved by converting the carboxylic acid to the more reactive 2,4-dinitrobenzoyl chloride, which readily reacts with alcohols and amines to form crystalline ester and amide derivatives with sharp melting points. The high molar absorptivity of the dinitrophenyl group also facilitates detection by UV-visible spectroscopy.[6]
Logical Relationship: From 2,4-DNBA to Characterization
Caption: Diagram 1: Derivatization Workflow.
Reagent in Named Reactions and Syntheses
This compound serves as a key reactant in several important synthetic transformations:
-
Decarboxylative C-N Cross-Coupling Reactions: It can be used in copper-sulfate-mediated decarboxylative C-N cross-coupling reactions with amides and anilines.[5]
-
Synthesis of Heterocycles: It reacts with various carbodiimides to synthesize zwitterionic azaspirocyclic hydantoins through an in situ intramolecular dearomatization reaction.[1][5]
-
Preparation of Ketones: It can be used to prepare 1-(2,4-dinitrophenyl)ethanone by condensation with dimethyl malonate followed by decarboxylation.[1][3]
Intermediate in the Synthesis of Pharmaceuticals and Agrochemicals
2,4-DNBA is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][4] For instance, it is a precursor for the synthesis of 2,4-difluorobenzoic acid, which is a key component in the antifungal drug fluconazole.[7]
Experimental Workflow: Synthesis of an API Precursor
Caption: Diagram 2: Synthetic Pathway.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dinitrobenzoyl Chloride
This protocol describes the conversion of this compound to its highly reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).
-
Add dry toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4-dinitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like hexane (B92381) or by distillation under high vacuum.
Quantitative Data for Synthesis of 2,4-Dinitrobenzoyl Chloride
| Parameter | Value |
| Yield | Typically >90% |
| Melting Point | 68-69 °C |
| Boiling Point | 196 °C at 11 mmHg |
| Appearance | Yellow crystalline solid |
Protocol 2: Derivatization of an Unknown Alcohol with 2,4-Dinitrobenzoyl Chloride
This protocol outlines the general procedure for preparing a 2,4-dinitrobenzoate ester for the characterization of an unknown alcohol.
Materials:
-
Unknown alcohol
-
2,4-Dinitrobenzoyl chloride
-
Pyridine (B92270) (dry)
-
Dichloromethane (B109758) (DCM, dry)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Test tube or small round-bottom flask
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
In a clean, dry test tube or small round-bottom flask, dissolve the unknown alcohol (approximately 100 mg) in dry dichloromethane (2 mL).
-
Add a slight excess of 2,4-dinitrobenzoyl chloride (1.1 eq) to the solution.
-
Add a few drops of dry pyridine to catalyze the reaction and to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Transfer the reaction mixture to a separatory funnel containing 5% sodium bicarbonate solution (10 mL) to quench the reaction and neutralize any unreacted acid chloride and HCl.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,4-dinitrobenzoate ester.
-
Purify the solid derivative by recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture of ethanol and water).
-
Determine the melting point of the purified derivative and compare it with literature values for known 2,4-dinitrobenzoate esters.
Table of Melting Points for 2,4-Dinitrobenzoate Derivatives of Common Alcohols
| Alcohol | Melting Point of 2,4-Dinitrobenzoate Ester (°C) |
| Methanol | 107-108 |
| Ethanol | 92-93 |
| 1-Propanol | 73-74 |
| 2-Propanol | 122-123 |
| 1-Butanol | 64-65 |
| Benzyl alcohol | 112-113 |
General Experimental Workflow for Derivatization
Caption: Diagram 3: Alcohol Derivatization Workflow.
Conclusion
This compound is a cornerstone reagent in organic synthesis with broad applications ranging from the classical derivatization of functional groups for structural elucidation to its use as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to proper safety protocols is paramount when handling this and any associated chemical reagents.
References
- 1. This compound | 610-30-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. leapchem.com [leapchem.com]
- 5. This compound 96 610-30-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103922941A - Method for synthesizing this compound - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4-Dinitrobenzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitrobenzoic acid (2,4-DNBA) is a versatile nitroaromatic compound with a range of applications in medicinal chemistry. Its chemical properties, stemming from the presence of two electron-withdrawing nitro groups and a carboxylic acid function, make it a valuable tool in analytical chemistry, organic synthesis, and as a scaffold for biologically active molecules. These application notes provide an overview of its uses and detailed protocols for its application.
Analytical Applications
This compound serves as a crucial reagent in various analytical techniques for the quantification of pharmaceuticals and other analytes.
Spectrophotometric Determination of Diazepam
2,4-DNBA is utilized in a colorimetric method for the determination of diazepam in pharmaceutical preparations. The reaction involves the formation of a colored Meisenheimer complex between diazepam and 2,4-DNBA in an alkaline medium.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 500 nm | [1] |
| Linear Range | 17.0 - 83.0 µg/mL | |
| Molar Absorptivity (ε) | 4.30 x 10³ L·mol⁻¹·cm⁻¹ | [2] |
| Stability of Complex | 90 minutes | [1] |
Experimental Protocol: Spectrophotometric Determination of Diazepam
-
Reagent Preparation:
-
Diazepam Stock Solution (5 x 10⁻² M): Prepare in ethanol (B145695) and standardize by non-aqueous titration with perchloric acid.[3]
-
This compound (5 x 10⁻³ M): Dissolve the appropriate amount of 2,4-DNBA in ethanol.[1][3]
-
Sodium Hydroxide (B78521) (10 M): Prepare fresh in deionized water.[1]
-
-
Procedure:
-
Into a 10 mL volumetric flask, add a sample solution containing 17.0-83.0 µg/mL of diazepam.[1]
-
Add 0.6 mL of 5 x 10⁻³ M this compound solution.[1]
-
Add a sufficient amount of 10 M sodium hydroxide to achieve a final concentration of 4.0 M.[1]
-
Bring the volume to 10 mL with ethanol.
-
Mix thoroughly and allow the solution to stand at room temperature for 60 minutes for full color development.[1]
-
Measure the absorbance at 500 nm against a reagent blank.[1][3]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of diazepam and follow the procedure to construct a calibration curve of absorbance versus concentration.
-
Workflow for Diazepam Determination
Caption: Workflow for spectrophotometric determination of diazepam.
Chromophore Probe in Capillary Zone Electrophoresis (CZE)
2,4-DNBA can be employed as a chromophore probe for the indirect UV detection of analytes that lack a strong chromophore, such as perfluorinated carboxylic acids (PFCAs).
Experimental Protocol: CZE for Perfluorinated Carboxylic Acids
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM Tris solution and adjust the pH to 9.0.[1]
-
Add methanol (B129727) to a final concentration of 50%.[1]
-
Dissolve this compound in the BGE to a final concentration of 7 mM.[3]
-
-
CZE Conditions:
Synthetic Applications
The reactivity of this compound makes it a valuable starting material or reactant in the synthesis of various heterocyclic compounds and other organic molecules.
Synthesis of Zwitterionic Azaspirocyclic Hydantoins
This compound reacts with various carbodiimides in an in situ intramolecular dearomatization reaction to yield zwitterionic azaspirocyclic hydantoins.
General Reaction Scheme: this compound + Carbodiimide → Zwitterionic Azaspirocyclic Hydantoin (B18101)
Note: A specific detailed protocol for this reaction using this compound was not found in the searched literature. General procedures for hydantoin synthesis often involve the Bucherer-Bergs reaction or cyclization of ureido derivatives.[4][5][6]
Decarboxylative C-N Cross-Coupling Reactions
This compound can be used as a reactant in decarboxylative C-N cross-coupling reactions to form C-N bonds. This method avoids the use of traditional organohalide coupling partners.
General Reaction Scheme: this compound + Amine/Aniline --(Catalyst)--> N-Aryl Amine + CO₂
Note: While the use of this compound in such reactions is cited, a specific, detailed experimental protocol was not identified in the searched literature. These reactions are typically mediated by copper or palladium catalysts.[7][8]
Logical Flow of Decarboxylative C-N Coupling
Caption: General workflow of decarboxylative C-N coupling.
Biological and Medicinal Applications
This compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Antimicrobial Activity
While specific MIC values for this compound against a broad range of microorganisms were not found in the provided search results, organic acids, in general, are known to possess antimicrobial properties.
General Antimicrobial Mechanism of Organic Acids The antimicrobial action of organic acids is often attributed to the disruption of the cell membrane, inhibition of essential metabolic pathways, and the accumulation of toxic anions within the cell. The nitro groups in 2,4-DNBA may also contribute to its biological activity through oxidative stress mechanisms.
Note: For comparison, the table below provides MIC values for other organic acids and derivatives against common pathogens.
Comparative MIC Values of Other Organic Acids
| Compound | S. aureus (mg/L) | E. coli (mg/L) | P. aeruginosa (mg/L) | C. albicans (µg/ml) | Reference |
| Butyric Acid | 700 | 2300-2500 | - | - | [9] |
| Valeric Acid | 1000 | 2000-2800 | - | - | [9] |
| Phenazine (from P. aeruginosa) | - | - | - | 32 | [10] |
Anticancer Activity
Investigations have indicated that this compound exhibits a dose-response relationship in human breast cancer cell lines (MCF-7), leading to increased apoptosis at higher concentrations.
Quantitative Data Summary (Comparative)
A specific IC₅₀ value for this compound against MCF-7 cells was not found in the search results. The following table presents IC₅₀ values for other compounds against MCF-7 cells for comparative purposes.
| Compound | IC₅₀ against MCF-7 (µM) | Reference |
| Doxorubicin (Positive Control) | ~1.34 (reported as 10x IC50) | [11] |
| MIH 2.4Bl | 65.3 - 68.7 | [11] |
| Lapatinib | 7.45 | |
| Compound 6e | 7.21 |
Putative Apoptotic Signaling Pathway in MCF-7 Cells
Based on the general mechanisms of apoptosis in MCF-7 cells induced by various chemical agents, this compound may trigger cell death through the intrinsic (mitochondrial) pathway. This would involve the release of cytochrome c and the activation of a caspase cascade.
Caption: Putative intrinsic apoptotic pathway in MCF-7 cells.
Conclusion
This compound is a multifaceted compound with significant applications in medicinal chemistry. Its utility as an analytical reagent is well-established, and it holds promise as a building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and mechanisms of action, which could lead to the development of new antimicrobial and anticancer drugs.
References
- 1. Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the antagonistic effect of Pseudomonas aeruginosa toxins on azole antifungal resistance in Candida albicans species isolated from clinical samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Amines using 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of amines is a critical step in various scientific disciplines, including organic synthesis, medicinal chemistry, and drug development. 2,4-Dinitrobenzoic acid, and more commonly its activated form, 2,4-dinitrobenzoyl chloride, serves as a classical reagent for the derivatization of primary and secondary amines. This process yields stable, crystalline N-substituted-2,4-dinitrobenzamide derivatives with sharp melting points, facilitating the identification of unknown amines. The presence of the dinitrophenyl group also imparts a strong chromophore to the derivative, enabling sensitive detection in chromatographic techniques like HPLC.
These application notes provide a detailed protocol for the derivatization of primary and secondary amines with 2,4-dinitrobenzoyl chloride, followed by their characterization based on melting point analysis.
Principle
The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of 2,4-dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines do not react to form stable amides as they lack a proton on the nitrogen atom.
Reaction Pathway: Derivatization of an Amine with 2,4-Dinitrobenzoyl Chloride
Caption: Nucleophilic acyl substitution reaction between an amine and 2,4-dinitrobenzoyl chloride.
Application Notes
-
Scope: This method is suitable for the characterization of primary and secondary amines. Tertiary amines do not form stable amide derivatives under these conditions.
-
Advantages: The resulting 2,4-dinitrobenzamide (B3032253) derivatives are typically solid, crystalline compounds with sharp and characteristic melting points, which are valuable for identification purposes. The high molecular weight of the derivatizing agent helps in crystallizing liquid amines.
-
Limitations: The melting points of derivatives from high molecular weight amines may be too high for accurate determination with standard laboratory equipment. Isomeric amines may yield derivatives with very similar melting points, requiring additional analytical techniques for confirmation.
-
Safety Precautions: 2,4-Dinitrobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is a flammable and toxic liquid; handle with care.
Experimental Protocols
Protocol 1: Derivatization of an Amine with 2,4-Dinitrobenzoyl Chloride
Materials:
-
Unknown amine (primary or secondary)
-
2,4-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
5% Sodium carbonate solution
-
Ethanol (95%)
-
Distilled water
-
Test tubes
-
Water bath
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
In a clean, dry test tube, dissolve approximately 0.5 g of the amine in 5 mL of dry pyridine.
-
To this solution, add 1 g of 2,4-dinitrobenzoyl chloride in small portions while gently shaking the test tube.
-
After the addition is complete, gently warm the mixture in a water bath at 60-70 °C for 15-20 minutes.
-
Cool the reaction mixture and pour it into 50-75 mL of cold water.
-
Stir the mixture vigorously to induce precipitation of the 2,4-dinitrobenzamide derivative.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with 5% sodium carbonate solution to remove any unreacted this compound.
-
Wash the crystals with cold distilled water until the washings are neutral.
-
Recrystallize the crude derivative from a suitable solvent, typically aqueous ethanol, to obtain pure crystals.
-
Dry the purified crystals thoroughly and determine their melting point.
-
Compare the observed melting point with the literature values for known 2,4-dinitrobenzamide derivatives to identify the original amine.
Experimental Workflow
Caption: Workflow for the preparation and characterization of amine derivatives.
Data Presentation
The melting points of 2,4-dinitrobenzamide derivatives are crucial for the identification of the parent amine. The following table provides a list of melting points for the derivatives of some common primary and secondary amines. For a comprehensive list, it is recommended to consult a standard reference text such as Vogel's Textbook of Practical Organic Chemistry.
| Amine | Derivative Melting Point (°C) |
| Aniline | 238 |
| Methylamine | 203 |
| Ethylamine | 174 |
| n-Propylamine | 149 |
| Isopropylamine | 153 |
| n-Butylamine | 134 |
| Diethylamine | 96 |
| Di-n-propylamine | 84 |
| Piperidine | 128 |
| Cyclohexylamine | 179 |
Note: These values are approximate and may vary slightly depending on the experimental conditions and purity of the sample.
Conclusion
The use of 2,4-dinitrobenzoyl chloride for the derivatization of amines is a robust and reliable method for their qualitative characterization. The straightforward experimental protocol, coupled with the sharp melting points of the resulting crystalline derivatives, makes this a valuable technique for researchers in organic and medicinal chemistry. For unambiguous identification, especially in the case of isomers, it is advisable to supplement this classical method with modern spectroscopic techniques such as NMR, IR, and mass spectrometry.
Application Notes and Protocols for the Quantitative Analysis of Amino Acids Using 2,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biochemistry, drug development, and clinical diagnostics. This document provides a detailed methodology for the derivatization of amino acids with 2,4-Dinitrobenzoic acid (DNBA) followed by quantification using High-Performance Liquid Chromatography (HPLC). The protocol is based on the well-established chemistry of related dinitrophenyl compounds, such as 2,4-dinitrofluorobenzene (DNFB), which react with the primary and secondary amino groups of amino acids to form highly chromophoric N-(2,4-dinitrophenyl) (DNP) derivatives.[1][2][3] These derivatives can be readily detected and quantified by UV-Vis spectrophotometry.[4]
The use of this compound offers a potential alternative to other derivatizing agents, with the resulting DNP-amino acids exhibiting strong absorbance around 360-380 nm, allowing for sensitive detection.[3][5] This method is suitable for the analysis of amino acids in protein hydrolysates, cell culture media, and other biological samples.
Principle of the Method
The method is based on the nucleophilic aromatic substitution reaction between the amino group of an amino acid and this compound in an alkaline medium. The lone pair of electrons on the nitrogen atom of the amino group attacks the electron-deficient aromatic ring of DNBA, leading to the displacement of one of the nitro groups and the formation of a stable N-(2,4-dinitrophenyl) amino acid derivative. The reaction is illustrated below:
Caption: Reaction of an amino acid with this compound.
The resulting DNP-amino acids are then separated by reverse-phase HPLC and quantified by measuring their absorbance at a specific wavelength.
Experimental Protocols
Materials and Reagents
-
This compound (DNBA), 98% purity or higher
-
Amino acid standards (e.g., L-alanine, L-leucine, L-phenylalanine, etc.)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate (B1220265)
-
Sulfosalicylic acid (for sample deproteinization)
Equipment
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Derivatization Buffer (0.5 M Sodium Bicarbonate, pH 9.0): Dissolve 4.2 g of NaHCO₃ in 100 mL of water. Adjust the pH to 9.0 with 1 M NaOH.
-
DNBA Reagent (10 mg/mL): Dissolve 100 mg of DNBA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A (Aqueous): 25 mM Ammonium formate buffer, pH 3.5.
-
Mobile Phase B (Organic): Acetonitrile.
-
Amino Acid Standard Stock Solutions (1 mg/mL): Dissolve 10 mg of each amino acid standard in 10 mL of water. Store at 4°C. Working standards of lower concentrations can be prepared by diluting the stock solutions.
Sample Preparation (General Guideline for Protein Hydrolysate)
-
Protein Hydrolysis: Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours under vacuum.
-
Acid Removal: Evaporate the HCl from the hydrolysate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of water or a suitable buffer.
-
Deproteinization (if necessary for other sample types like plasma): Add an equal volume of 10% (w/v) sulfosalicylic acid to the sample, vortex, and centrifuge to precipitate proteins. The supernatant contains the free amino acids.
Derivatization Protocol
-
To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 200 µL of the Derivatization Buffer (0.5 M NaHCO₃, pH 9.0).
-
Add 100 µL of the DNBA Reagent (10 mg/mL in methanol).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a small volume of 1 M HCl to stop the reaction (adjust to approximately pH 7).
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 25 mM Ammonium formate, pH 3.5
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 30 50 50 35 10 90 40 10 90 41 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
Quantification
Create a calibration curve for each amino acid by plotting the peak area against the concentration of the derivatized amino acid standards. Determine the concentration of the amino acids in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
Caption: Workflow for amino acid analysis using DNBA derivatization.
Data Presentation
The following table summarizes the expected quantitative performance of the method based on data from a similar method using 2,4-dinitrofluorobenzene (DNFB).[6] These values should be validated for the DNBA method in your laboratory.
| Amino Acid | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | RSD (%) |
| Aspartic Acid | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Glutamic Acid | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Serine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Glycine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Alanine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Valine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Leucine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
| Phenylalanine | 2 - 100 | > 0.99 | 90.1 - 109.1 | 0.8 - 6.9 |
Limits of Detection (LOD) and Quantification (LOQ): Based on a similar DNFB method, the expected LOD (S/N ≥ 3) is approximately 10 mg/100g, and the LOQ (S/N ≥ 10) is approximately 25 mg/100g.[6]
Troubleshooting
-
Low Peak Areas:
-
Incomplete derivatization: Ensure the pH of the reaction mixture is alkaline and that the incubation time and temperature are sufficient.
-
Degradation of DNBA reagent: Prepare the DNBA solution fresh daily and protect it from light.
-
Low sample concentration: Concentrate the sample or increase the injection volume.
-
-
Poor Peak Shape:
-
Column degradation: Replace the HPLC column.
-
Inappropriate mobile phase: Adjust the mobile phase composition or pH.
-
Sample overload: Dilute the sample.
-
-
Baseline Noise:
-
Contaminated mobile phase: Use fresh, high-purity solvents.
-
Detector lamp issue: Check the lamp's lifetime and replace if necessary.
-
Conclusion
The use of this compound for the pre-column derivatization of amino acids followed by HPLC-UV analysis is a promising method for quantitative studies. The protocol provided is a comprehensive guideline based on the established chemistry of similar reagents. For optimal results, it is recommended to perform in-house validation of the method to determine its linearity, accuracy, precision, and sensitivity for the specific amino acids and sample matrices of interest. This method's simplicity, efficiency, and accuracy make it a valuable tool for researchers in various fields.[6]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 22 Free Amino Acids in Food for Special Medical Purposes by Ultra-performance Liquid Chromatography [agris.fao.org]
Application Notes and Protocols for N-Terminal Peptide Sequencing using Sanger's Reagent
Introduction
N-terminal sequencing is a cornerstone technique in proteomics and protein chemistry, providing fundamental information about a protein's identity and structure. One of the classical methods for determining the N-terminal amino acid of a peptide or protein is the Sanger method, developed by Frederick Sanger, which earned him his first Nobel Prize in Chemistry in 1958 for his work on the structure of insulin.[1] This method utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as 2,4-Dinitrofluorobenzene (DNFB) or Sanger's reagent.[1][2]
It is important to clarify that 2,4-Dinitrofluorobenzene (DNFB) is the reactive agent used in this procedure, not 2,4-Dinitrobenzoic acid. The fluorine atom in DNFB is a good leaving group, facilitating a nucleophilic aromatic substitution reaction with the free α-amino group at the N-terminus of a polypeptide.[1] this compound lacks this reactive fluorine and is therefore not suitable for this labeling reaction.
These application notes provide a detailed overview and protocol for the use of DNFB in the N-terminal sequencing of peptides, intended for researchers, scientists, and drug development professionals.
Principle of the Method
The Sanger method is based on the chemical derivatization of the free α-amino group of the N-terminal amino acid.[1] The process involves three main steps:
-
Labeling: The peptide is reacted with DNFB under mildly alkaline conditions (pH ~8-9).[1] At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the carbon atom of DNFB to which the fluorine is attached. This results in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[1][3]
-
Hydrolysis: The peptide bonds of the DNP-peptide are then completely hydrolyzed by treatment with strong acid (e.g., 6 N HCl) at a high temperature. This breaks the peptide into its constituent amino acids.
-
Identification: The DNP group remains attached to the original N-terminal amino acid, which can then be identified by its characteristic yellow color and separated from the other free amino acids using chromatographic techniques like paper chromatography or HPLC.[3][4]
While this method is destructive and only identifies the N-terminal residue, it was a foundational technique that, when applied to overlapping peptide fragments, allowed for the reconstruction of the entire protein sequence.[1][5]
Experimental Workflow
Caption: Workflow for N-terminal amino acid identification using Sanger's reagent (DNFB).
Detailed Application Protocols
Protocol 1: N-Terminal Labeling of a Dipeptide
This protocol is adapted from established procedures for the N-terminal analysis of dipeptides.[3][6]
Materials and Reagents:
-
Dipeptide sample (e.g., Glycyl-Leucine)
-
1-Fluoro-2,4-dinitrobenzene (DNFB) (Sanger's Reagent)
-
Caution: DNFB is a vesicant (causes blistering). Wear gloves and appropriate personal protective equipment.[3]
-
-
0.4 M Potassium bicarbonate solution
-
Industrial methylated spirits (Ethanol)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Acetone
-
n-Butanol
-
Ignition tubes or microcentrifuge tubes
-
Water bath
-
Chromatography supplies (e.g., TLC plates, developing solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the dipeptide in 2 ml of 0.4 M potassium bicarbonate solution in an ignition tube.
-
Labeling Reaction:
-
Prepare a 2% (v/v) solution of DNFB in industrial spirits.
-
Add 1 ml of the DNFB solution to the dipeptide solution. This provides an approximate threefold excess of the reagent.[3]
-
Incubate the mixture in a water bath at 40°C for 30 minutes.[3] The solution should turn yellow, indicating the formation of the DNP-dipeptide.
-
-
Extraction of DNP-Dipeptide:
-
After incubation, cool the tube and acidify the contents by carefully adding 2 ml of concentrated HCl.
-
Extract the DNP-dipeptide with 3 ml of diethyl ether. The yellow DNP-derivative will move into the upper ether layer.
-
Carefully remove the aqueous (lower) layer using a pipette.
-
Wash the ether layer twice with 2 ml of water to remove any unreacted amino acids.
-
Evaporate the ether layer to dryness in a fume hood.
-
-
Hydrolysis:
-
To the dried DNP-dipeptide, add 1 ml of 6 N HCl.
-
Seal the tube and place it in an oven at 100-110°C for 5-6 hours to hydrolyze the peptide bond.[6]
-
-
Identification of DNP-Amino Acid:
-
After hydrolysis, cool the tube and extract the yellow DNP-amino acid with diethyl ether.
-
Spot the ether extract onto a TLC plate alongside DNP-amino acid standards.
-
Develop the chromatogram using an appropriate solvent system (e.g., n-butanol:acetic acid:water).
-
The N-terminal amino acid is identified by comparing the Rf value of the sample spot with the standards.
-
Chemical Reaction Pathway
Caption: Chemical reaction of DNFB with the N-terminus of a peptide, followed by hydrolysis.
Quantitative Data Summary
While Sanger sequencing is primarily a qualitative method for N-terminal identification, the reaction conditions are critical for a successful outcome. The following table summarizes the key quantitative parameters for the protocol.
| Parameter | Value/Range | Purpose | Reference(s) |
| Labeling Reaction | |||
| pH | 8 - 9 | Ensures the N-terminal amino group is deprotonated and nucleophilic. | [1] |
| Temperature | 40°C | Provides sufficient energy for the reaction without degrading the peptide. | [3] |
| Time | 30 minutes | Allows for the completion of the labeling reaction. | [3] |
| DNFB to Peptide Ratio | ~3-fold molar excess | Drives the reaction to completion, ensuring all N-termini are labeled. | [3] |
| Hydrolysis | |||
| Acid Concentration | 6 N HCl | Strong acid required to break all peptide bonds. | |
| Temperature | 100 - 110°C | Accelerates the hydrolysis process. | [7] |
| Time | 5 - 6 hours | Ensures complete cleavage of all peptide bonds. |
Comparison with Edman Degradation
The Sanger method was a precursor to the more widely used Edman degradation . While both target the N-terminus, their approaches and outcomes differ significantly.
| Feature | Sanger Method (DNFB) | Edman Degradation (PITC) |
| Principle | Labels the N-terminal amino acid, followed by complete hydrolysis of the peptide.[1] | Sequentially removes and identifies one amino acid at a time from the N-terminus, leaving the rest of the peptide intact.[8][9] |
| Reagent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Phenylisothiocyanate (PITC) |
| Outcome | Identifies only the N-terminal amino acid. The rest of the peptide is destroyed. | Allows for the sequential determination of the amino acid sequence for up to 30-50 residues.[7][8] |
| Throughput | Low; single residue identification. | Higher; can be automated for sequential analysis.[8] |
| Primary Application | N-terminal identification; determining the number of polypeptide chains.[3] | De novo peptide sequencing.[10] |
Applications in Research and Drug Development
-
Protein Identification: Identifying the N-terminal residue can help confirm the identity of a purified protein by matching it with known sequences.[8]
-
Quality Control: Used to verify the N-terminus of recombinant proteins and synthetic peptides, ensuring sequence fidelity and detecting unwanted modifications.[9]
-
Characterization of Post-Translational Modifications: Helps determine if the N-terminus is blocked (e.g., by acetylation), which would prevent a reaction with DNFB.[8]
-
Stoichiometry: Can be used quantitatively to determine the number of polypeptide chains in a multimeric protein by measuring the molar ratio of the DNP-amino acid to the protein.[3]
The Sanger method, utilizing 2,4-Dinitrofluorobenzene, remains a historically significant and instructive technique for N-terminal amino acid analysis. While largely superseded by automated Edman degradation and mass spectrometry for full-scale sequencing, its simplicity and robustness make it a valuable tool for specific applications, including educational purposes and basic protein characterization. Understanding its principles and protocols provides a strong foundation for any scientist working in the field of protein analysis.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. doorsteptutor.com [doorsteptutor.com]
- 5. ehu.eus [ehu.eus]
- 6. stem.org.uk [stem.org.uk]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Use of 2,4-Dinitrobenzoic Acid in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 2,4-Dinitrobenzoic acid (2,4-DNBA) in the colorimetric quantification of pharmaceuticals, specifically focusing on the determination of diazepam. This method is grounded in the well-established Janovsky reaction, offering a simple and cost-effective alternative to more complex analytical techniques.
Application Note: Colorimetric Determination of Diazepam using this compound
Introduction
This compound (2,4-DNBA) serves as a versatile chromogenic reagent in spectrophotometric analysis. A key application lies in the quantification of compounds possessing an active methylene (B1212753) group. This method is particularly relevant for the quality control and analysis of pharmaceutical formulations. The assay described herein is for the determination of diazepam, a widely used benzodiazepine (B76468) with anxiolytic, anticonvulsant, and muscle-relaxant properties.
Principle of the Assay
The colorimetric assay is based on the Janovsky reaction. In a strongly alkaline environment, the active methylene group present in the diazepam molecule acts as a nucleophile. It attacks the electron-deficient aromatic ring of this compound. This reaction leads to the formation of a stable and intensely colored Meisenheimer complex, which can be quantified using a spectrophotometer. The intensity of the color produced is directly proportional to the concentration of diazepam in the sample.[1] The reaction with 2,4-DNBA results in a colored complex with a maximum absorbance at 500 nm.[1][2][3][4][5]
Reaction Mechanism: The Janovsky Reaction and Meisenheimer Complex Formation
The reaction between diazepam and 2,4-DNBA in an alkaline medium proceeds via the formation of a σ-complex, also known as a Meisenheimer complex.[1] The active methylene group in diazepam, adjacent to a carbonyl group, is deprotonated by the strong base (sodium hydroxide), forming a carbanion. This carbanion then attacks the electron-poor aromatic ring of 2,4-DNBA, leading to the formation of the colored complex.
Caption: The Janovsky reaction mechanism for the colorimetric determination of diazepam.
Quantitative Data Summary
The performance of the colorimetric assay for diazepam using this compound is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 500 nm | [1][2][3][4][5] |
| Beer's Law Linearity Range | Up to 128.6 µg/mL | [2][3] |
| Ringbom Optimal Range | 17.0 - 83.0 µg/mL | [2][3] |
| Relative Standard Deviation (RSD) | 0.026% | [2][3] |
| Stability of Colored Complex | 90 minutes | [4] |
Experimental Protocol: Spectrophotometric Determination of Diazepam
This protocol provides a step-by-step procedure for the quantification of diazepam in pure form or pharmaceutical preparations using this compound.
Materials and Reagents
-
Diazepam reference standard
-
This compound (2,4-DNBA)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (99%)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Spectrophotometer
Preparation of Stock Solutions
-
Diazepam Stock Solution (5 x 10⁻² M): Prepare an alcoholic solution of diazepam. For precise applications, standardize this solution by a suitable titration method, such as non-aqueous titration with perchloric acid.[1][4] Further dilutions are made from this stock solution as needed.[1][4]
-
This compound (2,4-DNBA) Solution (5 x 10⁻³ M): Prepare an alcoholic solution of 2,4-DNBA.[1][4]
-
Sodium Hydroxide (NaOH) Solutions: Prepare aqueous solutions of NaOH at concentrations of 5 M, 7 M, and 10 M.[1][4]
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of diazepam.
Standard Procedure
-
Transfer a volume of the diazepam working solution containing between 17.0 and 83.0 µg of diazepam into a 10 mL volumetric flask.[4]
-
Add 0.6 mL of the 5 x 10⁻³ M 2,4-DNBA solution.[4]
-
Add the required volume of 10 M sodium hydroxide to achieve a final concentration of 4.0 M in the 10 mL final volume.[4]
-
Bring the final volume to 10 mL with ethanol.[4]
-
Shake the flask well and allow it to stand at room temperature for 60 minutes to ensure complete color development.[4]
-
Measure the absorbance of the resulting solution at 500 nm against a reagent blank prepared in the same manner but without the diazepam.[4]
Preparation of a Calibration Curve
-
Prepare a series of working standard solutions of diazepam from the stock solution.
-
Follow the standard procedure (steps 1-6) for each standard solution.
-
Plot a graph of absorbance versus the concentration of diazepam (in µg/mL).
-
The resulting calibration curve should be linear within the specified range.
Analysis of Pharmaceutical Preparations
-
Tablets:
-
Weigh and finely powder a specific number of tablets (e.g., 30 tablets).[4]
-
Accurately weigh a portion of the powder equivalent to a known amount of diazepam (e.g., 20 mg).[4]
-
Transfer the powder to a flask containing a suitable volume of alcohol (e.g., 30 mL).[4]
-
Shake the suspension mechanically for 30 minutes, followed by sonication for 1 minute.[4]
-
Filter the solution and transfer it to a volumetric flask (e.g., 50 mL), diluting to the mark with ethanol.[4]
-
Take an aliquot of this solution and proceed with the standard procedure (steps 1-6).[4]
-
Determine the concentration of diazepam from the calibration curve.
-
-
Ampoules:
-
Dilute the contents of the ampoule with ethanol to a suitable concentration.
-
Take an aliquot of the diluted solution and follow the standard procedure (steps 1-6).
-
Calculate the concentration of diazepam using the calibration curve.
-
Logical Relationship Diagram
Caption: Logical relationship of the components in the colorimetric assay of diazepam.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
Application Notes and Protocols: 2,4-Dinitrobenzoic Acid as a Chromophore in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and validation data for the use of 2,4-Dinitrobenzoic acid (DNBA) as a chromogenic reagent in analytical chemistry. The following sections outline its application in the spectrophotometric determination of diazepam and in the analysis of perfluorinated carboxylic acids by capillary zone electrophoresis.
Spectrophotometric Determination of Diazepam
This method is based on the reaction of this compound with diazepam in an alkaline medium to produce a colored complex that can be quantified using spectrophotometry. The reaction proceeds via the formation of a Meisenheimer complex, a σ-complex, in what is known as the Janovsky reaction.
Signaling Pathway: Janovsky Reaction
The reaction involves the nucleophilic attack of the carbanion, formed from the active methylene (B1212753) group of diazepam in an alkaline medium, on the electron-deficient aromatic ring of this compound. This results in the formation of a colored Meisenheimer complex.
Caption: Janovsky reaction of Diazepam with DNBA.
Experimental Protocol
Materials and Reagents:
-
Diazepam standard
-
This compound (DNBA)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of diazepam (e.g., 100 µg/mL) in 95% ethanol.
-
Prepare a solution of this compound in 95% ethanol.
-
Prepare a solution of sodium hydroxide in distilled water.
-
-
Sample Preparation:
-
For pharmaceutical tablets, weigh and finely powder a number of tablets. An accurately weighed portion of the powder equivalent to a known amount of diazepam is transferred to a volumetric flask, dissolved in 95% ethanol, sonicated, and filtered. The filtrate is then diluted to the desired concentration with 95% ethanol.
-
For injections, an appropriate volume of the injection is diluted with 95% ethanol to achieve a suitable concentration.
-
-
Chromogenic Reaction:
-
In a series of 10 mL volumetric flasks, add varying aliquots of the diazepam standard or sample solution.
-
Add a fixed volume of the this compound solution to each flask.
-
Add a fixed volume of the sodium hydroxide solution to induce the alkaline medium.
-
Dilute to the mark with 95% ethanol.
-
Allow the reaction to proceed at room temperature for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which is 500 nm, against a reagent blank prepared in the same manner without the analyte.
-
Quantitative Data
The following table summarizes the validation parameters for the spectrophotometric determination of diazepam using this compound.
| Parameter | Result |
| λmax | 500 nm |
| Linearity Range | Up to 128.6 µg/mL |
| Ringbom Range | 17.0 - 83.0 µg/mL |
| Relative Standard Deviation (RSD) | 0.026% |
Experimental Workflow
Caption: Workflow for Diazepam analysis.
Analysis of Perfluorinated Carboxylic Acids (PFCAs) by Capillary Zone Electrophoresis
This compound can be employed as a chromophore in the background electrolyte (BGE) for the indirect UV detection of perfluorinated carboxylic acids (PFCAs) in water samples using capillary zone electrophoresis (CZE).
Principle
In this method, the background electrolyte contains a UV-absorbing chromophore, DNBA. When the non-absorbing analyte ions (PFCAs) migrate through the capillary, they displace the chromophore ions, leading to a decrease in absorbance at the detector. This negative peak is then used for quantification.
Experimental Protocol
Instrumentation and Conditions:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Reagents:
-
This compound (DNBA)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Perfluorinated carboxylic acid standards (C6-C12)
Procedure:
-
Preparation of Background Electrolyte (BGE):
-
Prepare a 50 mM Tris solution and adjust the pH to 9.0.
-
Add methanol to the Tris buffer to a final concentration of 50%.
-
Dissolve this compound in the Tris-methanol buffer to its final concentration.
-
-
Sample Preparation:
-
Water samples containing PFCAs may require a pre-concentration step, such as solid-phase extraction, to achieve detectable levels.
-
-
Capillary Zone Electrophoresis:
-
Rinse the capillary with the BGE.
-
Inject the sample into the capillary.
-
Apply a voltage for electrophoresis.
-
Detect the analytes by monitoring the absorbance at a wavelength where DNBA absorbs strongly.
-
Quantitative Data
The following table summarizes the performance of the CZE method for the analysis of PFCAs using DNBA as a chromophore.
| Parameter | Result |
| Background Electrolyte | 50 mM Tris (pH 9.0), 50% Methanol, with DNBA |
| Detection | Indirect UV Detection |
| Analytes | C6-C12 Perfluorinated Carboxylic Acids |
| Limit of Detection (LOD) | 0.6 - 2.4 ppm |
| Analysis Time | Baseline separation within 20 minutes |
Experimental Workflow
Caption: CZE workflow for PFCA analysis.
Application to Cephalosporins
Based on a comprehensive review of the available scientific literature, there is no established or widely documented analytical method that utilizes this compound as a chromophore for the quantitative determination of cephalosporin (B10832234) antibiotics. While various spectrophotometric methods exist for cephalosporin analysis, they typically employ other chromogenic reagents. Researchers seeking to develop a new analytical method for cephalosporins could explore the potential reactivity of DNBA with specific functional groups present in the cephalosporin structure, but this would require novel method development and validation.
Synthesis of 2,4-Dinitrobenzoic Acid Esters and Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dinitrobenzoic acid esters and amides. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as building blocks for more complex molecules and as scaffolds for the exploration of structure-activity relationships. The protocols outlined below are based on established synthetic methodologies, including Fischer esterification for esters and activated coupling agent-mediated and acyl chloride-mediated reactions for amides.
Data Summary
The following tables summarize key quantitative data for representative this compound esters and amides.
Table 1: Physicochemical Properties of this compound Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 2,4-dinitrobenzoate (B1224026) | C₈H₆N₂O₆ | 226.15 | 70[1] |
| Ethyl 2,4-dinitrobenzoate | C₉H₈N₂O₆ | 240.17 | 41[2] |
Table 2: Physicochemical Properties of 2,4-Dinitrobenzamides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dinitrobenzamide (B3032253) | C₇H₅N₃O₅ | 211.13 | Not widely reported |
| N-Phenyl-2,4-dinitrobenzamide | C₁₃H₉N₃O₅ | 287.23 | Not widely reported |
Experimental Protocols
I. Synthesis of this compound Esters via Fischer Esterification
The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3]
Protocol 1: Synthesis of Methyl 2,4-dinitrobenzoate
This protocol is adapted from the general procedure for Fischer esterification of benzoic acid derivatives.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dinitrobenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol to yield the pure ester.
II. Synthesis of 2,4-Dinitrobenzamides
The synthesis of amides from carboxylic acids typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid into a more reactive acyl chloride or by using a coupling agent.
Protocol 2: Synthesis of 2,4-Dinitrobenzamide via Acyl Chloride
This two-step protocol involves the initial conversion of this compound to its acyl chloride, followed by reaction with ammonia.
Step 1: Synthesis of 2,4-Dinitrobenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene (B28343)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend this compound (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents) or in an anhydrous solvent like DCM or toluene with oxalyl chloride (1.5-2 equivalents) and a catalytic drop of DMF.
-
Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude 2,4-dinitrobenzoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2,4-Dinitrobenzamide
Materials:
-
2,4-Dinitrobenzoyl chloride (from Step 1)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution
-
Ice-cold water
Procedure:
-
Carefully and slowly add the crude 2,4-dinitrobenzoyl chloride (1 equivalent) to an excess of concentrated ammonium hydroxide solution, which is cooled in an ice bath.
-
Stir the mixture vigorously for 15-30 minutes. A precipitate of 2,4-dinitrobenzamide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of ice-cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2,4-dinitrobenzamide.
Protocol 3: Synthesis of N-Phenyl-2,4-dinitrobenzamide using a Coupling Agent
This protocol utilizes a common peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation between this compound and aniline (B41778).[6]
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
A tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and aniline (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the tertiary amine base (2-3 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-phenyl-2,4-dinitrobenzamide.
Reaction Pathways and Workflows
Caption: Synthetic pathways for this compound esters and amides.
Caption: General experimental workflow for synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: 2,4-Dinitrobenzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dinitrobenzoic acid.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, particularly via the widely used method of nitrating toluene (B28343) followed by oxidation of the resulting 2,4-dinitrotoluene (B133949).
Problem 1: Low Yield of 2,4-Dinitrotoluene in the Nitration Step
-
Question: My nitration of toluene is resulting in a low yield of 2,4-dinitrotoluene. What are the possible causes and how can I improve it?
-
Answer: Low yields in this step are often due to incomplete nitration, formation of mononitrated products, or undesirable side reactions. Here are some troubleshooting strategies:
-
Nitrating Mixture: Ensure the correct ratio and concentration of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired isomers and oxidation byproducts. The nitration of toluene to dinitrotoluene is typically carried out at elevated temperatures, but runaway reactions are a risk above 120°C.[1] A common procedure involves dropwise addition of the nitrating agent to toluene while maintaining a temperature below 60°C, followed by heating to 90-98°C for a short period.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to allow for dinitration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Problem 2: Formation of Undesired Isomers during Nitration
-
Question: I am observing significant amounts of 2,6-dinitrotoluene (B127279) and other isomers in my product mixture. How can I improve the regioselectivity for 2,4-dinitrotoluene?
-
Answer: The methyl group of toluene is an ortho-, para-directing group, leading to the formation of both 2,4- and 2,6-dinitrotoluene. While the 2,4-isomer is sterically and electronically favored, the formation of the 2,6-isomer is a common issue.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the para-selectivity, although this may also slow down the reaction rate.
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems have been explored to improve regioselectivity.
-
Purification: If isomer formation is unavoidable, careful purification is necessary. Fractional crystallization or chromatography can be employed to separate the 2,4-dinitrotoluene from its isomers.
-
Problem 3: Low Yield of this compound in the Oxidation Step
-
Question: The oxidation of my 2,4-dinitrotoluene to this compound is giving a poor yield. What are the common pitfalls?
-
Answer: Low yields in the oxidation step can be attributed to incomplete reaction, over-oxidation (decarboxylation or ring cleavage), or loss of product during workup.
-
Oxidizing Agent: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically used.[3][4] Ensure the correct stoichiometry of the oxidizing agent is used; an excess is often required.
-
Reaction Conditions: The reaction is often carried out in an alkaline medium with subsequent acidification.[4] Temperature control is important to prevent over-oxidation. For instance, a procedure using potassium permanganate involves heating to 78-83°C.[2]
-
Workup: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is low enough for complete precipitation. The product can then be purified by recrystallization.
-
Problem 4: Difficulty in Purifying the Final Product
-
Question: My final this compound product is impure, often with a brownish color. What are the best purification methods?
-
Answer: Impurities often arise from unreacted starting materials, side products from the nitration or oxidation steps, or residual inorganic salts from the workup.
-
Recrystallization: This is the most common method for purifying this compound. Suitable solvents include water, ethanol, or a mixture of the two.[2][5] The principle is that the desired product is significantly more soluble in the hot solvent than in the cold solvent, while the impurities have different solubility profiles.
-
Activated Charcoal: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.
-
Washing: Ensure the filtered crystals are thoroughly washed with cold solvent to remove any remaining soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory and industrial synthesis starts with toluene.[2][3] This two-step process involves:
-
Nitration: Toluene is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dinitrotoluene.[4]
-
Oxidation: The methyl group of 2,4-dinitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or sodium dichromate to form this compound.[3][4]
Q2: What are the main side products to expect in the synthesis of this compound from toluene?
A2: In the nitration step, the main side products are isomers of dinitrotoluene, primarily 2,6-dinitrotoluene. Mononitrated toluenes (ortho- and para-nitrotoluene) may also be present if the reaction is incomplete. In the oxidation step, incomplete oxidation can leave unreacted 2,4-dinitrotoluene. Over-oxidation can lead to smaller, fragmented molecules.
Q3: What are the key safety precautions to take during this synthesis?
A3: The synthesis of this compound involves hazardous materials and reactions.
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitration Reaction: The nitration of toluene is a highly exothermic reaction. Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions.
-
Dinitro Compounds: 2,4-dinitrotoluene and this compound are nitroaromatic compounds and should be handled with care as they can be toxic and potentially explosive under certain conditions.
Q4: Can I synthesize this compound directly from benzoic acid?
A4: While possible, direct nitration of benzoic acid is generally not the preferred method for synthesizing the 2,4-isomer. The carboxylic acid group is a meta-directing group, meaning that nitration will predominantly yield 3-nitrobenzoic acid and subsequently 3,5-dinitrobenzoic acid. Separating the desired 2,4-isomer from the other isomers is challenging.
Experimental Protocols
Protocol 1: Nitration of Toluene to 2,4-Dinitrotoluene
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Reaction Setup: Place toluene in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the toluene while maintaining the reaction temperature below 60°C.
-
Heating: After the addition is complete, heat the reaction mixture to 90-98°C for approximately 30 minutes.[2]
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring. The crude 2,4-dinitrotoluene will precipitate as a solid.
-
Purification: Filter the solid, wash it with cold water, and then recrystallize from a suitable solvent like methanol (B129727) to obtain pure 2,4-dinitrotoluene.[2]
Protocol 2: Oxidation of 2,4-Dinitrotoluene to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dinitrotoluene and water.
-
Addition of Oxidant: Heat the mixture to 78-83°C and add potassium permanganate portion-wise over a period of 6-7 hours.[2]
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for another 1.5-2 hours.[2]
-
Workup: While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Precipitation: Acidify the hot filtrate with a strong acid (e.g., HCl) until the pH is acidic, which will cause the this compound to precipitate.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid, wash with cold water, and recrystallize from water or an ethanol/water mixture to obtain the pure product.
Quantitative Data Summary
| Parameter | Nitration of Toluene | Oxidation of 2,4-Dinitrotoluene | Reference |
| Starting Material | Toluene | 2,4-Dinitrotoluene | [2] |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | KMnO₄ or Na₂Cr₂O₇ | [2][4] |
| Typical Yield | ~68.5% (for purified 2,4-dinitrotoluene) | 50-86% (depending on oxidant and conditions) | [2][6] |
| Reaction Temperature | <60°C during addition, then 90-98°C | 78-83°C (with KMnO₄) or boiling (with Na₂Cr₂O₇) | [2][6] |
| Reaction Time | ~30 minutes at elevated temperature | 7.5-9 hours (with KMnO₄) or ~30 minutes boiling (with Na₂Cr₂O₇) | [2][6] |
| Purification Method | Recrystallization from methanol | Recrystallization from water or ethanol/water | [2][5] |
Visualizations
References
- 1. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103922941A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. Show how to convert toluene to (a) this compound and (b) 3,5 -d.. [askfilo.com]
- 5. Buy this compound (EVT-305652) | 610-30-0 [evitachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,4-Dinitrobenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dinitrobenzoic acid reactions.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, from suboptimal reaction conditions to inefficient purification. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Technical Support Center: Reactions of 2,4-Dinitrobenzoic Acid with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use with various nucleophiles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield of Amide/Ester Product with Suspected Side Reactions
Question: I am reacting this compound with an amine/alcohol but obtaining a low yield of the desired product. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields in these reactions are often due to two primary side reactions: Decarboxylation of the starting material and the Formation of a stable Meisenheimer complex .
-
Decarboxylation: The electron-withdrawing nitro groups on the aromatic ring can facilitate the loss of carbon dioxide, especially at elevated temperatures, leading to the formation of 2,4-dinitrotoluene. This is a common issue with nitro-substituted benzoic acids.[1][2]
-
Meisenheimer Complex Formation: Nucleophilic attack on the aromatic ring can form a stable, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] The strong electron-withdrawing nitro groups stabilize this complex, potentially making it a thermodynamic sink in the reaction pathway and preventing the desired nucleophilic acyl substitution.
Troubleshooting Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Minimizes the rate of decarboxylation, which is often favored at higher temperatures. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to deprotonate the carboxylic acid without competing in the nucleophilic attack on the carbonyl carbon. |
| Activation of Carboxylic Acid | Convert the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, in a separate step before adding the nucleophile. This can favor the desired acyl substitution over the formation of a Meisenheimer complex. |
| Solvent Selection | The choice of solvent can influence the stability of the Meisenheimer complex. Aprotic polar solvents like DMF or DMSO may stabilize the charged intermediate. Experimenting with less polar solvents might be beneficial. |
| Monitor Reaction Progress | Use techniques like HPLC to monitor the consumption of starting material and the formation of both the desired product and potential side products like 2,4-dinitrotoluene.[6] |
Issue 2: A Persistent, Deeply Colored Solution is Observed
Question: Upon adding my nucleophile to the reaction mixture, a deep red or purple color develops and persists, and I am unable to isolate my desired product. What is happening?
Answer:
The intense color is characteristic of a stable Meisenheimer complex.[4][5] This occurs when the nucleophile attacks the aromatic ring instead of the carbonyl carbon of the carboxylic acid. The resulting anionic sigma-complex is highly conjugated and absorbs in the visible spectrum.
Troubleshooting Strategies:
| Strategy | Rationale |
| Acidify the Workup | Addition of a mild acid during the workup can protonate the Meisenheimer complex, leading to its decomposition and regeneration of the starting materials. This can allow for recovery of unreacted this compound. |
| Use a Less Nucleophilic Base | If a strong, nucleophilic base is used, it can contribute to the formation of the Meisenheimer complex. Switching to a weaker or more sterically hindered base is advisable. |
| Pre-activation of the Carboxylic Acid | As mentioned in Issue 1, converting the carboxylic acid to an acyl chloride or other activated form will make the carbonyl carbon significantly more electrophilic, directing the nucleophilic attack to the desired location. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for nucleophiles with this compound?
A1: Generally, the reactivity of nucleophiles follows their nucleophilicity. For the desired acyl substitution, primary amines are typically more reactive than secondary amines due to less steric hindrance. Alcohols are generally less reactive than amines and often require acid catalysis or conversion of the carboxylic acid to a more reactive derivative.[7][8] Thiols are also effective nucleophiles.
Q2: Can the nitro groups be reduced during the reaction?
A2: While not a common side reaction under standard amidation or esterification conditions, the presence of certain reagents, particularly strong reducing agents or certain metal catalysts, could potentially lead to the reduction of one or both nitro groups. It is important to consider the compatibility of all reagents in the reaction mixture.
Q3: Is it better to use this compound directly or to first convert it to 2,4-dinitrobenzoyl chloride?
A3: For reactions with less reactive nucleophiles or to avoid the side reactions of decarboxylation and Meisenheimer complex formation, converting this compound to its acyl chloride is often the preferred method. This pre-activation step makes the subsequent nucleophilic acyl substitution more efficient.
Experimental Protocols
Protocol 1: Amidation of this compound via Acyl Chloride
This two-step procedure is designed to minimize side reactions by activating the carboxylic acid prior to the introduction of the amine nucleophile.
Step 1: Synthesis of 2,4-Dinitrobenzoyl Chloride
-
In a fume hood, suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4-Dinitrobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an aprotic solvent like DCM or THF at 0 °C.
-
Slowly add a solution of 2,4-Dinitrobenzoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification of this compound
This method is suitable for simple, unhindered primary or secondary alcohols.
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction versus the common side reactions.
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing Derivatization with 2,4-Dinitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing derivatization reactions using 2,4-Dinitrobenzoic acid for the analysis of alcohols, amines, and phenols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization with this compound?
A1: Derivatization with this compound is a chemical modification technique used to enhance the detection of analytes that lack a strong chromophore, making them difficult to detect using UV-visible detectors in High-Performance Liquid Chromatography (HPLC). By attaching the 2,4-dinitrobenzoyl group to the analyte, a strong UV-absorbing derivative is formed, significantly improving detection sensitivity.
Q2: What is the active derivatizing agent, this compound or 2,4-Dinitrobenzoyl chloride?
A2: For derivatization reactions, the more reactive acyl chloride, 2,4-Dinitrobenzoyl chloride (DNBC), is typically used. This compound can be converted to DNBC prior to the derivatization reaction. The heightened reactivity of DNBC is due to the two electron-withdrawing nitro groups on the benzene (B151609) ring, which make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]
Q3: Which functional groups can be derivatized with 2,4-Dinitrobenzoyl chloride?
A3: DNBC is primarily used to derivatize compounds containing the following nucleophilic functional groups:
-
Primary and Secondary Amines: Both aliphatic and aromatic primary and secondary amines react readily with DNBC to form stable N-substituted 2,4-dinitrobenzamides.[2]
-
Phenols: Phenolic hydroxyl groups, especially after deprotonation in a basic medium to form more potent phenoxides, react with DNBC to form 2,4-dinitrobenzoate (B1224026) esters.[2]
-
Alcohols: Alcohols can be derivatized to form the corresponding 2,4-dinitrobenzoate esters. Due to their lower nucleophilicity compared to amines and phenols, this reaction may require more stringent conditions.[2]
-
Thiols: Thiols react with DNBC to form thioesters through a nucleophilic acyl substitution mechanism.[2]
Q4: What is the underlying chemical reaction for this derivatization?
A4: The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic atom (e.g., nitrogen in an amine or oxygen in an alcohol or phenol) attacks the electrophilic carbonyl carbon of the 2,4-Dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide or ester derivative.[2]
Q5: What are the critical parameters to optimize for a successful derivatization reaction?
A5: The most critical parameters to optimize are the pH of the reaction mixture, the molar ratio of the derivatizing agent to the analyte, the reaction temperature, and the reaction time.[3] Proper control of these factors is essential for achieving complete and reproducible derivatization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The nucleophilicity of the analyte (especially amines and phenols) is highly pH-dependent. An acidic environment can protonate amines, reducing their nucleophilicity. 2. Inactive Reagent: 2,4-Dinitrobenzoyl chloride is sensitive to moisture and can hydrolyze over time. 3. Suboptimal Temperature or Time: The reaction may not have reached completion. | 1. Optimize pH: For amines and phenols, perform the reaction in a basic medium to ensure the analyte is in its more nucleophilic, deprotonated form. Use a buffer to maintain a stable pH. 2. Use Fresh Reagent: Prepare the 2,4-Dinitrobenzoyl chloride solution fresh or use a recently opened container of high-purity reagent. 3. Optimize Reaction Conditions: Systematically vary the reaction temperature (e.g., room temperature, 40°C, 60°C) and time to determine the optimal conditions for your specific analyte. |
| Presence of Multiple Peaks for a Single Analyte | 1. Incomplete Reaction: Both the derivatized and underivatized analyte are present. 2. Side Reactions: The analyte or derivatizing agent may be degrading under the reaction conditions. 3. Formation of E/Z Isomers: For certain analytes, geometric isomers of the derivative may form. | 1. Drive Reaction to Completion: Increase the molar excess of the derivatizing agent, optimize the pH, and/or increase the reaction time and temperature. 2. Use Milder Conditions: If degradation is suspected, try lowering the reaction temperature. Ensure the use of high-purity solvents and reagents. 3. Chromatographic Optimization: Adjust the mobile phase composition or gradient to try and co-elute or better resolve the isomers. |
| Large Peak from Excess Derivatizing Reagent | 1. High Molar Excess of Reagent: A large excess of 2,4-Dinitrobenzoyl chloride was used. | 1. Optimize Reagent Concentration: Reduce the concentration of the derivatizing agent to the lowest level that still ensures complete derivatization of the analyte. 2. Post-Derivatization Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove the excess reagent before HPLC analysis. 3. Modify HPLC Gradient: A steeper gradient at the beginning of the chromatographic run can help to quickly elute the non-polar excess reagent away from the analyte peak.[3] |
| Poor Reproducibility | 1. Inconsistent pH: Manual pH adjustments can lead to variability between samples. 2. Temperature Fluctuations: Inconsistent heating during incubation. 3. Pipetting Errors: Inaccurate measurement of reagents or samples. | 1. Use a Buffer: Employ a suitable buffer system to maintain a consistent pH across all samples. 2. Ensure Stable Temperature: Use a calibrated heating block or water bath with stable temperature control. 3. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling. |
Quantitative Data Summary
The optimal conditions for derivatization can vary depending on the analyte and the matrix. The following table provides a summary of typical reaction parameters and their impact on the derivatization of various analytes with related dinitro-compounds.
| Parameter | Typical Range | Effect on Derivatization | Reference |
| Temperature | Room Temp - 80°C | Increased temperature generally increases the reaction rate, but can also lead to degradation of the analyte or reagent if too high. | [2][3] |
| Reaction Time | 5 min - 2 hours | Sufficient time is required for the reaction to go to completion. The optimal time is dependent on temperature and analyte reactivity. | [3] |
| pH | 3 - 10 | Critical for analytes with ionizable groups (amines, phenols). A basic pH is often required to deprotonate the functional group, increasing its nucleophilicity. | [3] |
| Solvent | Acetonitrile (B52724), Ethanol, Methanol | The solvent must be able to dissolve both the analyte and the derivatizing agent. Anhydrous conditions are often preferred to prevent hydrolysis of the acyl chloride. | [2][4] |
| Reagent Molar Excess | 2x - 100x | A molar excess of the derivatizing agent is used to drive the reaction to completion. However, a very large excess can interfere with subsequent analysis. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Alcohols or Amines with 2,4-Dinitrobenzoyl Chloride
Objective: To convert an alcohol or amine analyte into its corresponding 2,4-dinitrobenzoate ester or 2,4-dinitrobenzamide (B3032253) derivative for HPLC-UV analysis.
Materials:
-
Analyte solution (in a suitable solvent like acetonitrile)
-
2,4-Dinitrobenzoyl chloride (DNBC) solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Base (e.g., Pyridine or Triethylamine)
-
Quenching solution (e.g., 1 M HCl)
-
Anhydrous acetonitrile (HPLC grade)
-
Vials with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: In a clean vial, add a known volume of the analyte solution.
-
Addition of Base: Add a small volume of the base (e.g., pyridine) to the vial. The amount will depend on the concentration of the analyte and should be optimized.
-
Addition of Derivatizing Reagent: Add a molar excess of the 2,4-Dinitrobenzoyl chloride solution to the vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath at the optimized temperature (e.g., 60°C) for the determined optimal time (e.g., 30 minutes).
-
Quenching: After the reaction is complete, cool the vial to room temperature. Add a small volume of the quenching solution (e.g., 1 M HCl) to react with the excess DNBC.
-
Dilution: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject an aliquot of the diluted sample into the HPLC system.
Visualizations
Caption: Experimental workflow for the derivatization of an analyte with 2,4-Dinitrobenzoyl chloride.
References
Technical Support Center: Stability of 2,4-Dinitrobenzoic Acid (DNBA) Derivatized Products
Welcome to the technical support center for 2,4-Dinitrobenzoic acid (DNBA) derivatized products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and related compounds used for derivatization?
A1: Derivatization with reagents like this compound (or its activated forms like the acyl chloride) and similar compounds such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is performed for several reasons. These reagents can react with specific functional groups (e.g., alcohols, amines, carbonyls) to form stable derivatives.[1][2][3] This process is crucial for:
-
Enhanced Detection: The dinitrophenyl group is a strong chromophore, which significantly increases the detectability of the analyte using UV-Vis or Diode-Array Detectors (DAD) in chromatographic methods like HPLC.[1]
-
Improved Separation: Derivatization can alter the polarity and volatility of an analyte, improving its chromatographic behavior and separation from other components in a mixture.[4]
-
Structural Identification: Converting a liquid analyte or one with a low melting point into a solid crystalline derivative with a sharp, distinct melting point is a classic method for identifying unknown substances.[3][5]
-
Increased Stability: In some cases, derivatization converts a volatile or unstable analyte into a more stable, non-volatile product suitable for analysis.[1]
Q2: What are the primary stability concerns for DNBA-derivatized products?
A2: The main stability issues encountered with DNBA-derivatized products, particularly esters and hydrazones, include:
-
Hydrolysis: Ester and imine (hydrazone) linkages are susceptible to hydrolysis, especially under acidic or basic conditions.[1][6] The presence of moisture in solvents or during storage can lead to the cleavage of the derivative, reverting it to the original analyte and this compound.[7][8]
-
Photodegradation: Nitroaromatic compounds can be sensitive to light. Exposure to UV or visible light may lead to various photochemical reactions, including photoaddition, photocyclization, and photodealkylation, altering the structure of the derivative.[9][10]
-
Thermal Instability: While many derivatives are thermally stable for analytical purposes, high temperatures can cause decomposition.[11][12] It is particularly noteworthy that some metal complexes of dinitrobenzoic acid can decompose explosively under certain thermal conditions.[13][14]
-
Oxidative Degradation: The derivatized product may be susceptible to oxidation, which is a common degradation pathway for many pharmaceutical compounds.[15] This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or other oxidizing agents.[15]
Q3: How can I improve the stability of my derivatized samples?
A3: To enhance the stability of your DNBA derivatives, consider the following strategies:
-
Control pH: Buffer your samples to a neutral or slightly acidic pH where the derivative shows maximum stability, avoiding strongly acidic or basic conditions that promote hydrolysis.[1]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous, high-purity solvents for both the reaction and storage to minimize water-related degradation.[7] A water scavenger can sometimes be added to the reaction mixture.[7]
-
Protect from Light: Store derivatized samples in amber vials or in the dark to prevent photostability issues.[10][16]
-
Control Temperature: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions.[17] Avoid unnecessarily high temperatures during the derivatization reaction itself unless optimization studies show it is required.[7][18]
-
Use an Inert Atmosphere: If oxidation is a concern, perform reactions and store samples under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[18]
Q4: What are the potential degradation pathways for these derivatives?
A4: The degradation of DNBA derivatives can occur through several pathways, largely dependent on the specific derivative and environmental conditions.
-
Hydrolytic Cleavage: This is a major pathway for esters, resulting in the formation of the original alcohol and this compound.[6] For hydrazones, hydrolysis yields the original aldehyde or ketone and 2,4-dinitrophenylhydrazine.[1]
-
Nitro Group Reduction: The nitro groups on the aromatic ring can be reduced to amino groups under certain reducing conditions, which can occur environmentally through microbial action.[19][20]
-
Ring Cleavage: Under harsh environmental or microbial conditions, the aromatic ring itself can be opened.[19][21]
-
Photochemical Reactions: Exposure to light can trigger a variety of complex reactions, including rearrangements and additions, leading to a range of different degradation products.[9]
Troubleshooting Guide
Problem: Low or No Yield in Derivatization Reaction.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal pH | The reaction pH is often critical. Verify and adjust the pH of the reaction mixture. For many reactions, a slightly acidic environment is needed to facilitate nucleophilic attack. | [1][18] |
| Presence of Water | Reagents may be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. | [7][8] |
| Incorrect Temperature | The reaction may require heating to proceed at an optimal rate. Optimize the temperature; gentle heating (e.g., 40-60°C) is often sufficient. Conversely, excessive heat can degrade the product. | [7][18] |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents. | [1][7] |
| Insufficient Reagent | The reaction may not go to completion if there is not enough derivatizing agent. Use a sufficient molar excess of the reagent to drive the reaction forward. | [7][18] |
| Poor Solubility | The starting material must be fully dissolved for the reaction to be efficient. Select a solvent system where all reactants are soluble. | [18] |
Problem: Unexpected Peaks in HPLC/GC Chromatogram.
| Potential Cause | Recommended Solution | Citation |
| Excess Derivatizing Agent | A large, unreacted peak from the derivatizing agent is common. Optimize the reaction by using the lowest reagent concentration that still provides maximum yield. Modify your chromatographic gradient to elute the reagent peak away from your analyte peak. | [1] |
| Reagent Impurities / Byproducts | Side reactions can generate byproducts. Run a "reagent blank" (all reagents except the sample) to identify peaks originating from the reagent. Use high-purity, HPLC-grade solvents and reagents. | [1] |
| Formation of Isomers | The derivatization reaction can sometimes produce E/Z isomers, which may appear as two distinct peaks. This is often inherent to the product's structure. | [18] |
| Degradation of Product | The derivative may be unstable under the analytical conditions (e.g., in the autosampler). Evaluate autosampler stability by re-injecting a sample after it has been sitting for several hours. If degradation occurs, consider cooling the autosampler or analyzing samples immediately after preparation. | [22] |
| Matrix Interference | Other components in the sample matrix may react with the derivatizing agent. Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[23] The goal is typically to achieve 5-30% degradation of the active pharmaceutical ingredient (API) or derivatized product.[24]
1. Acid and Base Hydrolysis:
-
Prepare a solution of the derivatized product in a suitable solvent.
-
For acid hydrolysis, add 0.1 M HCl. For base hydrolysis, add 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2-8 hours).[24][25]
-
At specified time points, withdraw an aliquot, neutralize it, and dilute to a known concentration for analysis by a suitable method like HPLC.[25]
2. Oxidative Degradation:
-
Prepare a solution of the derivatized product.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Stir the mixture at room temperature, protected from light, for up to 24 hours or until the target degradation is achieved.[25]
-
Analyze the sample by HPLC.
3. Thermal Degradation:
-
Place the solid derivatized product in a thermostatically controlled oven.
-
Expose the sample to elevated temperatures (e.g., 60°C or 80°C), with and without humidity (e.g., 75% RH).[24]
-
After a set time, dissolve the sample and analyze it to quantify any degradation.
4. Photostability Testing:
-
Expose a solution of the derivatized product and the solid product to a controlled light source that provides both UV and visible light.
-
The standard exposure is typically 1.2 million lux-hours for visible light and 200 watt-hours/m² for UV-A light, as per ICH Q1B guidelines.[16][25]
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples to assess the extent of photodegradation.
Protocol 2: General Derivatization Workflow for Analysis
This workflow outlines the typical steps for derivatizing an analyte for chromatographic analysis.
Caption: General experimental workflow for analyte derivatization.
Visualizations
Troubleshooting Logic for Low Derivatization Yield
This diagram provides a logical flow to diagnose the cause of poor reaction yields.
Caption: Troubleshooting flowchart for low derivatization yield.
Potential Degradation Pathways
This diagram illustrates the primary chemical pathways through which DNBA-derivatized products can degrade.
Caption: Major degradation pathways for DNBA derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. An Undergraduate Project âFor all Seasonsâ: The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 610-30-0 | Benchchem [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evolution of catabolic pathways for synthetic compounds: bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. ajpaonline.com [ajpaonline.com]
- 25. ijsdr.org [ijsdr.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC for 2,4-Dinitrobenzoic Acid Derivatives
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges with 2,4-Dinitrobenzoic acid and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound derivatives?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1] In an ideal separation, peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing can negatively impact your analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can make it harder to detect low-concentration analytes.
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.
Q2: What are the common causes of peak tailing when analyzing acidic compounds like this compound?
A2: Peak tailing for acidic compounds like this compound and its derivatives is often caused by secondary interactions between the analyte and the stationary phase.[2] The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the carboxylic acid group of your analyte, causing peak tailing.[2] This is a very common cause of peak tailing.
-
Mobile Phase pH Close to Analyte pKa: If the pH of the mobile phase is close to the pKa of your this compound derivative, the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1] The pKa of this compound is approximately 1.43.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and fittings, can cause band broadening and peak tailing.[1]
-
Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[2]
Q3: How can I prevent peak tailing when developing a method for this compound derivatives?
A3: Proactive method development is key to avoiding peak tailing. Consider the following:
-
Column Selection: Opt for a modern, high-purity silica (B1680970) column with end-capping. End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.[2]
-
Mobile Phase pH Control: For acidic compounds, it is crucial to control the mobile phase pH. To ensure this compound (pKa ≈ 1.43) is in a single, un-ionized form, the mobile phase pH should be at least 1.5 to 2 pH units below its pKa.[3] However, operating at such a low pH can be detrimental to many silica-based columns. A practical approach is to use a buffered mobile phase at a low pH (e.g., pH 2.5-3.0) to suppress the ionization of both the analyte and residual silanols.[2][5]
-
Use of Buffers: Employ a buffer in your mobile phase to maintain a constant and reproducible pH.[6] A buffer concentration of 10-50 mM is generally recommended.[7]
-
Appropriate Solvent Selection: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can cause peak distortion.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound derivatives.
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide follows a logical workflow to identify the root cause of peak tailing.
Caption: A workflow diagram for troubleshooting peak tailing.
Guide 2: Optimizing Mobile Phase pH
Since this compound is a strong acid, controlling the mobile phase pH is critical.
Caption: A decision tree for optimizing mobile phase pH.
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase pH and Buffer Concentration
Objective: To determine the optimal mobile phase pH and buffer concentration to minimize peak tailing for a this compound derivative.
Materials:
-
HPLC system with UV detector
-
C18 column (end-capped recommended)
-
Standard solution of the this compound derivative in mobile phase
-
Mobile Phase A: Water with varying concentrations of formic acid or phosphate buffer
-
Mobile Phase B: Acetonitrile or Methanol
-
pH meter
Procedure:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values and buffer concentrations. For example:
-
0.1% Formic Acid in Water (pH ≈ 2.7)
-
20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid
-
20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid
-
50 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid
-
-
Prepare the organic mobile phase (Mobile Phase B), e.g., Acetonitrile.
-
Set the initial HPLC conditions. A good starting point could be a gradient of 10-90% Mobile Phase B over 15 minutes.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the standard solution and record the chromatogram.
-
Calculate the tailing factor (or asymmetry factor) for the analyte peak. A tailing factor close to 1.0 is ideal.
-
Repeat steps 4-6 for each of the prepared aqueous mobile phases.
-
Compare the peak shapes and tailing factors obtained with each mobile phase to identify the optimal conditions.
Data Presentation:
| Mobile Phase A Composition | pH | Tailing Factor |
| 0.1% Formic Acid | ~2.7 | Record Value |
| 20 mM Phosphate | 2.5 | Record Value |
| 20 mM Phosphate | 3.0 | Record Value |
| 50 mM Phosphate | 2.5 | Record Value |
Protocol 2: Diagnosing and Mitigating Instrumental and Column Issues
Objective: To identify and resolve peak tailing caused by the HPLC system or the column.
Procedure:
-
Check for Extra-Column Volume:
-
Inspect all tubing between the injector and the detector. Replace any long or wide-bore tubing with shorter, narrower alternatives (e.g., 0.005" I.D. PEEK tubing).[1]
-
Ensure all fittings are properly tightened to avoid dead volume.
-
-
Evaluate the Column:
-
If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.
-
If no guard column is used, or if removing it does not solve the problem, the analytical column may be the issue.
-
Inspect the column inlet for any visible voids or discoloration. A void can sometimes be addressed by reversing the column and flushing it with a strong solvent (check the column manufacturer's instructions first).
-
If the column is old or has been used with harsh conditions, it may be degraded and require replacement.
-
-
Investigate Sample Overload:
-
Dilute the sample by a factor of 10 and re-inject.
-
If the peak shape improves significantly, the original concentration was too high. Reduce the injection volume or the sample concentration.[4]
-
This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular this compound derivative and HPLC system.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 6. rjptonline.org [rjptonline.org]
- 7. uhplcs.com [uhplcs.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 2,4-Dinitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dinitrobenzoic acid and its derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound derivatives.
Guide 1: Recrystallization Issues
Recrystallization is a primary technique for purifying solid organic compounds. However, several issues can occur.
| Problem | Possible Cause | Solution |
| Oiling Out | The solute is precipitating from the solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture, or the boiling point of the solvent being too high. | - Reheat the solution to dissolve the oil. - Add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation point. - Allow the solution to cool more slowly to promote crystal formation over precipitation. - Consider using a solvent with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation has not been initiated. | - Induce Crystallization: - Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. - Add a seed crystal of the pure compound. - Increase Saturation: - Evaporate some of the solvent to increase the concentration of the solute. - If using a mixed solvent system, add more of the "poor" solvent. - Cooling: Ensure the solution is cooled sufficiently, first at room temperature and then in an ice bath. |
| Low Recovery Yield | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also be more soluble in the chosen solvent at low temperatures than anticipated. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - To recover more product, evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals (note: this crop may be less pure). |
| Colored Impurities Remain | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Premature Crystallization | The product crystallizes in the funnel during hot filtration. | - Use a pre-heated funnel (stemless or short-stemmed). - Add a slight excess of the hot solvent before filtration to keep the product dissolved. This excess can be evaporated after filtration. - Perform the filtration as quickly as possible. |
Guide 2: Column Chromatography Issues
Column chromatography is useful for separating compounds with different polarities.
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | The polarity of the eluent is too high, causing all components to move too quickly down the column. The column may be overloaded. | - Decrease the polarity of the eluent. Start with a non-polar solvent and gradually increase the polarity. - Use a smaller amount of crude material relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| Cracking of the Stationary Phase | The column was not packed properly, or it ran dry. | - Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry. Keep the top of the stationary phase covered with the eluent at all times. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. This can be an issue with acidic compounds like this compound on silica (B1680970) gel. | - Add a small amount of a polar modifier to the eluent, such as acetic acid (e.g., 0.5-1%), to reduce the strong interactions between the acidic compound and the silica gel. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like ethyl acetate (B1210297)/methanol may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized by the oxidation of 2,4-dinitrotoluene, unreacted starting material is a likely impurity. If synthesized by the nitration of benzoic acid or toluene (B28343), isomers such as 3,5-dinitrobenzoic acid or other nitrated byproducts may be present.[1]
Q2: Which solvent is best for the recrystallization of this compound?
A2: Water is a commonly used solvent for the recrystallization of this compound, as it is sparingly soluble in cold water but more soluble in hot water.[2] Ethanol can also be used. For certain derivatives or to remove specific impurities, a mixed solvent system, such as benzene (B151609) and toluene, has been reported.[2] The choice of solvent should be determined experimentally to find the one that provides the best balance of solubility at high temperatures and insolubility at low temperatures.
Q3: How can I remove acidic impurities from my this compound derivative?
A3: If your derivative is neutral, you can use an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated and move into the aqueous layer, leaving your neutral product in the organic layer. If your product is the acid itself, this technique can be used to separate it from neutral impurities.[3]
Q4: My purified this compound has a low melting point. What does this indicate?
A4: A low or broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.
Q5: How can I monitor the purity of my this compound derivative during purification?
A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purity. A pure compound should ideally show a single spot on the TLC plate. By comparing the crude material with the purified product on the same plate, you can assess the effectiveness of the purification step. A suitable eluent for TLC of this compound on silica gel could be a mixture of a non-polar solvent like hexane (B92381) or toluene and a more polar solvent like ethyl acetate or acetone, with a small amount of acetic acid to reduce tailing.
Data Presentation
Solubility of Related Nitrobenzoic Acids
The following table summarizes the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in various solvents at different temperatures. This data can serve as a useful starting point for selecting a recrystallization solvent for this compound derivatives, although experimental verification is essential.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| 3-Nitrobenzoic Acid | Water | 20 | 0.23 |
| 100 | 3.5 | ||
| Ethanol | 20 | 38.5 | |
| 3,5-Dinitrobenzoic Acid | Water | 20 | 0.07 |
| 100 | 1.2 | ||
| Ethanol | 20 | 18.2 | |
| Ethyl Acetate | 20 | 15.6 | |
| Acetonitrile | 20 | 12.1 | |
| Dichloromethane | 20 | 1.5 | |
| Toluene | 20 | 0.6 |
Note: Data is adapted from literature on 3-nitro and 3,5-dinitrobenzoic acids and should be used as a qualitative guide for this compound derivatives.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
This protocol is for the separation of this compound from neutral impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Isolation of Neutral Impurities: Drain the aqueous layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the neutral impurities.
-
Isolation of this compound: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid until no more precipitate forms (check with pH paper).
-
Collection and Final Purification: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry. For higher purity, the recovered acid can be further purified by recrystallization as described in Protocol 1.[3]
Visualizations
Caption: Workflow for the purification of this compound derivatives by recrystallization.
References
Technical Support Center: Managing Solubility of 2,4-Dinitrobenzoic Acid in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges associated with 2,4-Dinitrobenzoic acid (2,4-DNBA) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that is generally sparingly soluble in water but shows better solubility in organic solvents. Its acidic nature means that its solubility in aqueous solutions is highly dependent on the pH.
Q2: In which organic solvents is this compound soluble?
This compound is soluble in solvents like dioxane, and based on the behavior of similar nitrobenzoic acids, it is also expected to be soluble in ethanol (B145695), methanol (B129727), and acetone (B3395972).[1][2] The solubility generally increases with the polarity of the organic solvent.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
As an acid, the solubility of this compound in water increases as the pH becomes more alkaline.[3] In basic solutions, the carboxylic acid group deprotonates to form the more soluble dinitrobenzoate salt.
Q4: I am observing precipitation when I add my 2,4-DNBA stock solution to my aqueous assay buffer. What could be the cause?
This is a common issue when a concentrated stock solution of a poorly water-soluble compound, often prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent concentration decreases significantly upon dilution, leading to the precipitation of the compound which is less soluble in the final aqueous environment.
Q5: What is a suitable starting concentration for a this compound stock solution?
A common starting point for a stock solution in an organic solvent like ethanol or dioxane is in the range of 10-50 mM. For instance, a 50 mg/mL solution in dioxane is a known soluble concentration.[2] For assays, alcoholic solutions of around 5 x 10⁻³ M have been successfully used.[4][5]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in the Chosen Solvent.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may not be appropriate for dissolving 2,4-DNBA.
-
Insufficient Solvent Volume: The amount of solvent may be too low to dissolve the given amount of 2,4-DNBA.
-
Low Temperature: Solubility is often temperature-dependent, and the solvent may be too cold.
-
Impure Compound: Impurities in the 2,4-DNBA powder can affect its solubility.
Solutions:
-
Verify Solvent Compatibility: Refer to the solubility data table below. For aqueous solutions, consider adjusting the pH.
-
Increase Solvent Volume: Gradually add more solvent while stirring until the solid dissolves.
-
Gentle Heating: Warm the solution gently in a water bath. Be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Check Purity: If solubility issues persist, consider verifying the purity of your 2,4-DNBA.
Issue 2: Precipitation Occurs Upon Addition of 2,4-DNBA Stock to Aqueous Assay Buffer.
Possible Causes:
-
"Crashing Out": The compound is precipitating due to the sharp decrease in the organic solvent concentration in the final assay mixture.
-
pH of the Buffer: The pH of your aqueous buffer may be too low to maintain the solubility of the acidic 2,4-DNBA.
-
High Final Concentration: The desired final concentration of 2,4-DNBA in the assay may exceed its solubility limit in the final buffer composition.
Solutions:
-
Optimize Stock Dilution:
-
Prepare a more dilute stock solution.
-
Add the stock solution to the buffer in a dropwise manner while vortexing to ensure rapid mixing.
-
Warm the assay buffer slightly before adding the stock solution.
-
-
Adjust Buffer pH: Increase the pH of the assay buffer to a more alkaline value (e.g., pH 7.5 or higher) to increase the solubility of 2,4-DNBA.[3] Ensure the adjusted pH is compatible with your assay.
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) in your final assay buffer. The final concentration of the co-solvent should be tested for its effect on the assay performance.
-
Lower the Final Concentration: If possible, reduce the final concentration of 2,4-DNBA required for the assay.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Notes |
| Dioxane | 50 mg/mL | Not Specified | [2] |
| Ethanol | Soluble | Not Specified | Used for preparing stock solutions for assays.[4][5] |
| Water | Sparingly Soluble | 25 | Solubility is pH-dependent. |
| Methanol | Soluble | Not Specified | Inferred from data on similar nitrobenzoic acids. |
| Acetone | Soluble | Not Specified | Inferred from data on similar nitrobenzoic acids. |
Experimental Protocols
Protocol for Preparation of a 5 mM Ethanolic Stock Solution of this compound
This protocol is based on methodologies used in spectrophotometric assays.[4][5]
Materials:
-
This compound (MW: 212.12 g/mol )
-
Absolute Ethanol (ACS grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 5 mM solution, calculate the mass of 2,4-DNBA needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.005 mol/L x 0.010 L x 212.12 g/mol = 0.0106 g (or 10.6 mg)
-
-
Weigh the 2,4-DNBA: Accurately weigh 10.6 mg of this compound using an analytical balance.
-
Dissolve in Ethanol:
-
Transfer the weighed 2,4-DNBA to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of absolute ethanol to the flask.
-
-
Aid Dissolution:
-
Gently swirl the flask or use a vortex mixer to dissolve the solid.
-
If necessary, place the flask in a sonicator for 5-10 minutes or warm it gently in a water bath (not exceeding 40°C).
-
-
Bring to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Then, carefully add absolute ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in a tightly sealed container, protected from light, at 4°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
degradation of 2,4-Dinitrobenzoic acid under experimental conditions
Technical Support Center: Degradation of 2,4-Dinitrobenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the degradation of this compound (2,4-DNBA).
Frequently Asked Questions (FAQs)
Q1: Why is my degradation of this compound incomplete?
A1: Incomplete degradation is a common issue. Several factors could be responsible:
-
Suboptimal pH: The efficiency of many degradation processes, especially Advanced Oxidation Processes (AOPs), is highly pH-dependent. For Fenton and photo-Fenton reactions, an acidic pH (around 3-4) is generally optimal.[1]
-
Incorrect Reagent Concentration: The molar ratio of oxidant (e.g., H₂O₂) to catalyst (e.g., Fe²⁺) is critical. An insufficient amount of hydroxyl radical generation or an excess of scavenger species can halt the reaction.
-
Formation of Recalcitrant Intermediates: The degradation process can generate intermediate compounds that are more resistant to further oxidation than the parent 2,4-DNBA.
-
Catalyst Deactivation: In photocatalysis, the catalyst surface can be "poisoned" by strongly adsorbed intermediates or byproducts, reducing its activity over time.
-
Microbial Inhibition: In bioremediation, high concentrations of 2,4-DNBA or its degradation byproducts can be toxic to the microbial consortium, inhibiting their metabolic activity.[2]
Q2: How can I monitor the degradation of this compound and identify its byproducts?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: Reversed-phase HPLC with UV detection is a robust method for quantifying the disappearance of the parent compound.[3] A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile or methanol (B129727) gradient.[4][5]
-
GC-MS: This is the preferred method for identifying and quantifying volatile and semi-volatile degradation intermediates. Derivatization (e.g., methylation) is often required for the acidic byproducts to increase their volatility.[6][7] GC-MS analysis has been used to identify intermediates such as 1,3-dinitrobenzene (B52904) from 2,4-DNBA degradation.[8]
Q3: Are the degradation intermediates of 2,4-DNBA toxic?
A3: Yes, some intermediates can be as toxic or even more toxic than the parent compound. For example, the anaerobic degradation of similar dinitrotoluenes can produce mutagenic hydroxylamino intermediates.[9] It is crucial to monitor the formation and subsequent degradation of these byproducts to ensure complete detoxification of the sample matrix. Complete mineralization to CO₂, H₂O, and inorganic ions is the ultimate goal of any degradation process.
Q4: What is the difference between degradation and mineralization?
A4: Degradation refers to the transformation of the parent compound (2,4-DNBA) into other organic molecules. Mineralization is the complete breakdown of the organic structure into simple inorganic compounds like carbon dioxide (CO₂), water (H₂O), and nitrate (B79036) ions (NO₃⁻). While degradation may remove the initial pollutant, complete mineralization is necessary to eliminate all organic carbon and ensure total detoxification.[10][11]
Troubleshooting Guides
This section provides a problem-and-solution framework for common experimental issues.
Advanced Oxidation Processes (e.g., Fenton, Photocatalysis)
| Problem | Potential Cause | Recommended Solution |
| Low Degradation Rate | Suboptimal pH. | Adjust the pH of the solution. For Fenton/photo-Fenton processes, the optimal pH is typically around 3-4.[1] For photocatalysis with TiO₂ or ZnO, the optimal pH can vary depending on the surface charge of the catalyst and the target molecule.[12][13][14] |
| Incorrect H₂O₂/Fe²⁺ ratio. | Optimize the molar ratio of hydrogen peroxide to the iron catalyst. A common starting point is a 10:1 molar ratio of H₂O₂ to Fe²⁺.[15] | |
| Insufficient UV light intensity (for photo-assisted processes). | Ensure the lamp is functioning correctly and is of the appropriate wavelength and intensity for the photocatalyst being used. Check the transparency of the reactor vessel. | |
| Hydroxyl radical scavenging. | High concentrations of non-target organic matter or certain inorganic ions (e.g., carbonate, chloride) can consume hydroxyl radicals, reducing efficiency. Consider sample pre-treatment if the matrix is complex. | |
| Reaction Stops Prematurely | Catalyst deactivation/poisoning. | In photocatalysis, wash the catalyst with a suitable solvent or perform a regeneration step (e.g., calcination) to remove adsorbed species. In Fenton processes, ensure there is sufficient Fe²⁺ to sustain the catalytic cycle. |
| Formation of inhibitory iron complexes. | At pH values above 4, ferric iron (Fe³⁺) can precipitate as ferric hydroxide, removing the catalyst from the solution. Maintain an acidic pH to keep iron soluble.[16] | |
| Inconsistent or Irreproducible Results | Variability in reagent quality or concentration. | Use fresh, high-purity reagents. Prepare stock solutions of H₂O₂ and catalysts fresh and standardize them regularly. |
| Temperature fluctuations. | Control the reaction temperature, as kinetics are temperature-dependent. Use a water bath or cooling system, especially for exothermic reactions. |
Microbial Degradation
| Problem | Potential Cause | Recommended Solution |
| No or Slow Degradation | Lack of appropriate microbial consortium. | The microorganisms may lack the specific enzymatic pathways (e.g., those encoded by tfd genes for similar compounds) to degrade 2,4-DNBA.[17][18] Use an enriched culture from a contaminated site or a known degrading strain. |
| Toxicity of 2,4-DNBA. | High initial concentrations of the substrate can be toxic. Start with a lower concentration and allow the culture to acclimate, gradually increasing the concentration over time.[2] | |
| Unfavorable environmental conditions. | Optimize pH, temperature, and dissolved oxygen levels for the specific microbial culture. Most bacterial degradation is optimal near neutral pH (6-8) and at temperatures between 25-37°C.[19] | |
| Nutrient limitation. | Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements to support microbial growth and metabolism. | |
| Accumulation of Intermediates | Metabolic bottleneck. | One of the degradation steps may be rate-limiting, causing an intermediate to accumulate. This can sometimes be overcome by using a co-culture of different microbial species that can collectively degrade the parent compound and its byproducts. |
| Co-metabolism requirement. | The microorganisms may only be able to degrade 2,4-DNBA cometabolically, meaning they require an additional, more easily degradable carbon source (e.g., glucose, succinate) to produce the necessary enzymes and reducing power.[20] |
Data Presentation: Degradation of Dinitrophenols
Direct quantitative data for this compound is limited in the literature. The following table summarizes degradation data for the structurally similar and widely studied compound 2,4-Dinitrophenol (2,4-DNP), which provides a relevant benchmark for experimental design.
Table 1: Comparison of Advanced Oxidation Processes for 2,4-Dinitrophenol (2,4-DNP) Degradation
| Degradation Method | Initial Conc. (mM) | Key Conditions | Half-life (min) | % Degradation | Reference |
| H₂O₂ Photolysis | 0.1 | 10 mM H₂O₂, pH 4 | 63 | ~90% in 180 min | [10][16] |
| Fenton | 0.1 | 10 mM H₂O₂, 0.4 mM Fe²⁺, pH 4 | < 1 | 100% in 5 min | [10][16] |
| Photo-Fenton | 0.1 | 10 mM H₂O₂, 0.4 mM Fe²⁺, pH 4 | < 1 | 100% in 2.5 min | [10][16] |
| Ozonation | 0.1 | 1.8 mg/min O₃, pH 4 | 14 | ~98% in 60 min | [10][16] |
| O₃/UV | 0.1 | 1.8 mg/min O₃, pH 4 | 7 | 100% in 30 min | [10][16] |
Experimental Protocols
Protocol 1: General Procedure for Fenton Oxidation
This protocol describes a typical batch experiment for the degradation of 2,4-DNBA using the Fenton process.
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) (e.g., 40 mM).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 1 M). Standardize the H₂O₂ solution via titration before use.
-
-
Reaction Setup:
-
In a glass reactor vessel, add a specific volume of the 2,4-DNBA stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 0.1 mM in a final volume of 250 mL).
-
Place the reactor on a magnetic stirrer and begin stirring.
-
Adjust the pH of the solution to 3.0 ± 0.1 using dilute H₂SO₄ or NaOH.
-
-
Initiation of Reaction:
-
Add the required volume of the FeSO₄ stock solution to achieve the target catalyst concentration (e.g., 0.4 mM).
-
Initiate the reaction by adding the required volume of the H₂O₂ stock solution (e.g., to reach 10 mM). Start a timer immediately.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 min), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a strong radical scavenger, such as a sodium sulfite (B76179) solution or by raising the pH with NaOH, to stop further degradation.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using a validated HPLC method to determine the remaining concentration of 2,4-DNBA.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for developing an HPLC method for the analysis of 2,4-DNBA.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in deionized water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Isocratic or gradient elution. A starting point could be an isocratic mixture of 60% Mobile Phase A and 40% Mobile Phase B.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: 260 nm.[16]
-
Procedure:
-
Prepare a series of standard solutions of 2,4-DNBA of known concentrations in the mobile phase to generate a calibration curve.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards, followed by the experimental samples.
-
Quantify the 2,4-DNBA concentration in the samples by comparing their peak areas to the calibration curve. The retention time for 2,4-DNBA under similar conditions has been reported to be around 6.4 minutes.[3]
-
Visualizations
Experimental and Analytical Workflow
Caption: A generalized workflow for conducting a degradation assay of 2,4-DNBA.
Proposed Degradation Pathway (Advanced Oxidation)
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological monitoring of dinitrotoluene by gas chromatographic-mass spectrometric analysis of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. osti.gov [osti.gov]
- 9. Mutagenicity of nitroaromatic degradation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Degradation of 2,4-Dihydroxybenzoic Acid by the Fenton and Photo-Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2 | Semantic Scholar [semanticscholar.org]
- 12. d-nb.info [d-nb.info]
- 13. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kirj.ee [kirj.ee]
- 17. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.umt.edu [scholarworks.umt.edu]
- 19. mdpi.com [mdpi.com]
- 20. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding unwanted byproducts in 2,4-Dinitrobenzoic acid derivatization
Technical Support Center: 2,4-Dinitrobenzoic Acid Derivatization
Welcome to the technical support center for this compound (2,4-DNBA) derivatization. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid unwanted byproducts and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The carboxyl group of this compound is typically targeted in derivatization reactions. The most common methods include:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a more reactive 2,4-dinitrobenzoyl chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This derivative is often an intermediate for subsequent reactions.[2]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (like H₂SO₄) to form a 2,4-dinitrobenzoate (B1224026) ester.[3]
-
Amidation: Reaction with a primary or secondary amine to form a 2,4-dinitrobenzamide, often requiring a coupling agent or conversion to the acyl chloride first.[4][5]
Q2: Why are the nitro groups on the benzene (B151609) ring important during derivatization?
A2: The two electron-withdrawing nitro groups make the carboxylic acid more acidic than benzoic acid. This increased acidity can influence catalyst choice and reaction conditions. While they are generally stable, under very harsh reductive conditions, they could potentially be reduced, but this is not a common side reaction during standard derivatization of the carboxyl group.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system to separate the starting material (this compound), the desired product, and any byproducts. The disappearance of the starting material spot indicates the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Q4: What is the best way to purify the final derivatized product?
A4: Purification methods depend on the properties of the product. Common techniques include:
-
Recrystallization: Effective for solid products. A solvent should be chosen in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[7][8]
-
Column Chromatography: Useful for separating the desired product from byproducts with different polarities.
-
Washing/Extraction: An aqueous wash (e.g., with sodium bicarbonate solution) can remove unreacted acidic starting material.
Troubleshooting Guides
This section addresses specific issues that may arise during derivatization.
Guide 1: Acyl Chloride Formation (e.g., using Thionyl Chloride)
Problem: Low yield of 2,4-Dinitrobenzoyl chloride.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or gently heat the mixture. A typical protocol involves heating for a couple of hours.[1] |
| Hydrolysis of Product | The reaction must be conducted under strictly anhydrous (moisture-free) conditions, as 2,4-Dinitrobenzoyl chloride readily hydrolyzes back to the carboxylic acid. Use dry glassware and solvents. |
| Reagent Degradation | Use fresh or properly stored thionyl chloride (SOCl₂). Old reagent may be partially hydrolyzed and less effective. |
Problem: The final product is impure and difficult to purify.
| Potential Byproduct | Formation Mechanism | Prevention & Removal Strategy |
| Unreacted 2,4-DNBA | Insufficient SOCl₂ or reaction time. | Use a slight excess of SOCl₂ and ensure the reaction goes to completion. Remove by washing the crude product (dissolved in a non-polar solvent) with ice-cold water. |
| 2,4-Dinitrobenzoic Anhydride (B1165640) | Formed by the reaction of 2,4-Dinitrobenzoyl chloride with unreacted this compound. | Add the carboxylic acid to the thionyl chloride solution slowly to maintain an excess of the chlorinating agent. Can often be removed by column chromatography. |
| Sulfur-containing impurities | Byproducts from thionyl chloride. | Remove excess SOCl₂ by distillation or evaporation under reduced pressure after the reaction is complete. |
Guide 2: Esterification (e.g., Fischer Esterification)
Problem: The reaction is slow or does not go to completion.
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[3] |
| Water Buildup | Esterification is an equilibrium reaction. The water produced must be removed to drive the reaction forward. Use a Dean-Stark apparatus or a drying agent.[3] |
| Steric Hindrance | If using a bulky alcohol, the reaction rate will be slower. Increase the reaction time and temperature. |
Problem: Multiple spots are visible on the TLC plate besides the starting material.
| Potential Byproduct | Formation Mechanism | Prevention & Removal Strategy |
| Ether Formation | Side reaction of the alcohol, especially at high temperatures with an acid catalyst (e.g., formation of diethyl ether from ethanol). | Use the minimum effective temperature. This is less of an issue with primary alcohols but can be significant for secondary and tertiary alcohols. |
| Dehydration/Elimination Products | If the alcohol is susceptible to dehydration (e.g., tertiary alcohols), an alkene may form. | Choose milder reaction conditions or an alternative esterification method that does not require a strong acid catalyst. |
| Unreacted 2,4-DNBA | Equilibrium not driven to completion. | Remove water as it forms. Use an excess of the alcohol reactant.[3] Unreacted acid can be removed by washing with a mild base like sodium bicarbonate solution. |
In the esterification of nitrobenzoic acids with polyhydric alcohols like glycerol, the molar ratio of reactants significantly impacts the product distribution. Using an excess of the alcohol favors mono-ester formation.
| Molar Ratio (Glycerol : Nitrobenzoic Acid) | Predominant Product | Approx. Mono-ester Content |
| 1 : 1 | Mixture of mono- and di-esters | Variable |
| >3 : 1 | Mono-ester | >90%[3] |
| ~4 : 1 | Mono-ester | >95%[3] |
| Data adapted from a study on nitrobenzoic acids, demonstrating a general principle applicable to 2,4-DNBA.[3] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2,4-Dinitrobenzoyl Chloride
This protocol describes a general method for converting a carboxylic acid to an acyl chloride.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to handle HCl and SO₂ fumes), add this compound (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the flask. A solvent such as 1,2-dichloroethane (B1671644) can be used.[1]
-
Reaction: Heat the mixture to reflux (typically around 70-80°C) for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude 2,4-Dinitrobenzoyl chloride is often used directly in the next step. If purification is needed, it can be recrystallized from a dry, inert solvent like hexane.
Protocol 2: Fischer Esterification to Synthesize Ethyl 2,4-Dinitrobenzoate
This protocol outlines the acid-catalyzed esterification of 2,4-DNBA with ethanol (B145695).
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5% of the carboxylic acid's mass).
-
Reaction: Heat the mixture to reflux for 4-6 hours. To drive the equilibrium, a Dean-Stark trap can be used if the solvent forms an azeotrope with water (e.g., using toluene (B28343) as a co-solvent).
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Key derivatization pathways for this compound.
Caption: Troubleshooting logic for Fischer esterification reactions.
Caption: Formation of anhydride byproduct during acyl chloride synthesis.
References
- 1. 2,4-dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. KR860001389B1 - Method for preparing a natrobenzoic acid amide derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103922941A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
impact of pH on 2,4-Dinitrobenzoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzoic acid (2,4-DNBA). The following information addresses common issues related to the impact of pH on its reactivity and provides detailed experimental protocols.
Troubleshooting Guides
Issue: Low Solubility of this compound During Reaction Setup
-
Question: I am having trouble dissolving this compound in my aqueous reaction mixture. What could be the cause and how can I resolve it?
-
Answer: The solubility of this compound is significantly influenced by the pH of the solution. With a pKa of approximately 1.43, it is a relatively strong acid.
-
At low pH (below its pKa): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
At higher pH (above its pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻), which is more polar and therefore more soluble in aqueous solutions.
Troubleshooting Steps:
-
Adjust the pH: Increase the pH of your solvent or buffer to a value well above 1.43. A pH in the neutral to slightly basic range (pH 7-8) should significantly improve solubility.
-
Use a Co-solvent: If adjusting the pH is not compatible with your reaction, consider using a co-solvent. Organic solvents like ethanol (B145695), methanol, or dioxane can help dissolve this compound.[1]
-
Gentle Heating: Gentle warming of the solution can also aid in dissolution, but be cautious of potential degradation if your reactants are heat-sensitive.
-
Issue: Inefficient Esterification of this compound
-
Question: My Fischer esterification reaction with this compound is showing a low yield. How does pH play a role in this?
-
Answer: Fischer esterification is an acid-catalyzed equilibrium reaction. The pH of the reaction medium is a critical factor for achieving a high yield.
Troubleshooting Steps:
-
Ensure Acidic Conditions: The reaction requires a strong acid catalyst, such as sulfuric acid or tosic acid, to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Avoid Excessively Low pH: While acidic conditions are necessary, an extremely low pH can protonate the alcohol, reducing its nucleophilicity and slowing down the reaction.
-
Remove Water: Water is a byproduct of the reaction. Its accumulation can shift the equilibrium back towards the reactants, lowering the yield. Use a Dean-Stark apparatus or a drying agent to remove water as it forms.
-
Use Excess Alcohol: Using the alcohol as the solvent (in large excess) can also drive the equilibrium towards the product side.
-
Issue: Inconsistent Results in Derivatization Reactions
-
Question: I am using a reaction analogous to a 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization with this compound to detect an analyte, but my results are not reproducible. Could pH be the culprit?
-
Answer: Yes, pH is a critical parameter in derivatization reactions involving nucleophilic attack on a carbonyl group, which are often acid-catalyzed. Reactions similar to DNPH derivatization typically have an optimal pH range.
Troubleshooting Steps:
-
Optimize the pH: For reactions analogous to DNPH derivatizations, the optimal pH is typically in the acidic range of 2-4. This is because the reaction is acid-catalyzed, but a pH that is too low will protonate the nucleophile (e.g., a hydrazine (B178648) derivative), rendering it unreactive.
-
Buffer the Reaction: Use a suitable buffer to maintain the optimal pH throughout the reaction.
-
Check Reagent Purity: Ensure the purity of your this compound and other reagents, as impurities can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the pKa of this compound and what does it signify for its reactivity?
-
Answer: The pKa of this compound is approximately 1.43.[1] This low pKa value indicates that it is a strong organic acid. In aqueous solutions with a pH above 1.43, the carboxylic acid group will be predominantly deprotonated, existing as the 2,4-dinitrobenzoate (B1224026) anion. This is important because the anionic form is generally more water-soluble but may have different nucleophilic or electrophilic properties compared to the protonated form.
-
-
Question 2: How does pH affect the stability of this compound in solution?
-
Answer: While this compound is generally stable, extreme pH conditions can potentially lead to degradation.
-
Strongly Basic Conditions: In highly alkaline solutions, especially at elevated temperatures, decarboxylation (loss of CO₂) can occur, although this is more common for nitroacetic acids.[2]
-
Strongly Acidic Conditions: In very strong acids, side reactions may be promoted, but generally, the aromatic ring and nitro groups are stable under typical acidic reaction conditions.
-
-
-
Question 3: Can the reactivity of the nitro groups be influenced by pH?
-
Answer: The reactivity of the nitro groups themselves is not directly influenced by pH in the same way the carboxylic acid group is. However, the overall electronic properties of the molecule change with the ionization state of the carboxylate group. The deprotonated carboxylate is an electron-donating group (by resonance), which can slightly decrease the electrophilicity of the aromatic ring compared to the electron-withdrawing protonated carboxylic acid group. This could have a minor effect on reactions involving the aromatic ring.
-
Data Presentation
Table 1: pH-Dependent Hydrolysis of 2,4-Dinitrophenyl Acetate (B1210297) (an analogue of this compound esters) at 22.5°C
| pH | Pseudo-First-Order Rate Constant (k') (min⁻¹) |
| 5.0 | 0.00265 |
| 8.5 | 0.0306 |
Data adapted from a study on 2,4-dinitrophenyl acetate hydrolysis, which serves as a model for the pH-dependent hydrolysis of this compound esters.[3][4][5]
Experimental Protocols
Protocol 1: Spectrophotometric Determination of pKa of this compound
-
Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, spectrophotometer, pH meter.
-
Procedure: a. Prepare a stock solution of this compound in deionized water. b. Prepare a series of solutions with varying pH values (e.g., from pH 1 to 4) by adding small, precise amounts of 0.1 M HCl or 0.1 M NaOH to aliquots of the stock solution. c. Measure the absorbance spectrum of each solution over a relevant UV-Vis range (e.g., 250-400 nm). d. Identify the wavelength of maximum absorbance for both the protonated and deprotonated forms. e. Plot absorbance at a chosen wavelength versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 2: Acid-Catalyzed Esterification of this compound with Ethanol
-
Materials: this compound, absolute ethanol, concentrated sulfuric acid, reflux apparatus, rotary evaporator.
-
Procedure: a. Dissolve this compound in an excess of absolute ethanol in a round-bottom flask. b. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) while cooling the flask in an ice bath. c. Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature. f. Remove the excess ethanol using a rotary evaporator. g. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester. i. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Dissociation equilibrium of this compound as a function of pH.
Caption: General workflow for the acid-catalyzed esterification of this compound.
Caption: Troubleshooting logic for addressing low solubility of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. web.viu.ca [web.viu.ca]
- 5. Solved 3. Consider the hydrolysis of 2,4-dinitrophenyl | Chegg.com [chegg.com]
Validation & Comparative
Navigating HPLC Method Validation: A Comparative Guide with a Focus on Derivatization Techniques
General Principles of HPLC Method Validation
The validation of an HPLC method is a systematic process to confirm that the procedure is suitable for its intended use.[1][2][3] The key parameters evaluated during validation are guided by the International Council for Harmonisation (ICH) guidelines and include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[2][4] This is often demonstrated by running blank and placebo samples and performing peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS).[4]
-
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4] This is typically evaluated by preparing at least five different concentrations and calculating the correlation coefficient (R²), which should generally be ≥ 0.99.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][5] It is often determined through recovery studies by spiking a known amount of analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] Mean recovery should typically be within 100 ± 2%.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][5] It is assessed at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[1][5]
-
Reproducibility: Precision between different laboratories. The precision is usually expressed as the Relative Standard Deviation (%RSD), with an acceptance criterion often set at ≤ 2%.[4][5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][6] Parameters that are often varied include mobile phase composition (±2%), pH, column temperature (±5°C), and flow rate (±0.1 mL/min).[6]
The Role of Derivatization in HPLC: The Case of 2,4-Dinitrophenylhydrazine (DNPH)
For analytes that lack a suitable chromophore for UV detection or exhibit poor chromatographic properties, a derivatization step is often employed.[7] Derivatization involves chemically modifying the analyte to enhance its detectability or improve its separation characteristics.[7]
While information on 2,4-Dinitrobenzoic acid for this purpose is scarce, 2,4-Dinitrophenylhydrazine (DNPH) is a classic and widely used derivatizing reagent, particularly for carbonyl compounds (aldehydes and ketones).[8][9][10] The reaction of DNPH with a carbonyl compound forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry, typically around 360 nm.[8][9]
Comparative Performance: HPLC-UV vs. HPLC with DNPH Derivatization
To illustrate the validation process for a method involving derivatization, the following table provides a hypothetical comparison of the validation parameters for a direct HPLC-UV analysis versus an HPLC method requiring pre-column derivatization with DNPH.
| Validation Parameter | Standard HPLC-UV Method | HPLC Method with DNPH Derivatization | Key Considerations for Derivatization |
| Specificity | Resolution from impurities and matrix components. Peak purity analysis. | Resolution of the analyte-DNPH derivative from other derivatives, excess DNPH, and matrix components. | Potential for side reactions and formation of multiple derivative products. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | The derivatization reaction should be consistent and go to completion across the entire concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The efficiency and reproducibility of the derivatization reaction directly impact accuracy. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | Added variability from the multi-step derivatization procedure. |
| - Intermediate | ≤ 1.5% | ≤ 2.5% | Consistency of the derivatization reaction over time and between analysts is critical. |
| LOD | Analyte dependent (e.g., 0.05 µg/mL) | Significantly lower due to enhanced UV absorbance of the derivative (e.g., 0.005 µg/mL).[8] | Derivatization is often employed to improve sensitivity. |
| LOQ | Analyte dependent (e.g., 0.15 µg/mL) | Significantly lower (e.g., 0.04 µg/mL).[8] | The lowest concentration at which the derivatization is reproducible. |
| Robustness | Variations in mobile phase, pH, flow rate, column temperature. | In addition to standard HPLC parameters, robustness of the derivatization step (e.g., reaction time, temperature, reagent concentration) must be evaluated. | The derivatization reaction conditions need to be well-controlled. |
Experimental Protocols
General HPLC Method Validation Protocol
A standard HPLC method validation protocol involves a systematic approach to evaluate each of the parameters mentioned above.[6] This includes preparing a detailed validation plan, executing the experiments according to the plan, and documenting all results in a comprehensive validation report.[4][6]
Detailed Protocol: HPLC Method Validation with DNPH Derivatization for a Carbonyl Analyte
This protocol outlines the key steps for validating an HPLC method for a hypothetical carbonyl-containing analyte using pre-column derivatization with DNPH.
1. Materials and Reagents:
-
Analyte reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acid catalyst (e.g., hydrochloric acid)
-
Blank matrix (e.g., placebo formulation)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile and water gradient.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 365 nm.[8]
-
Injection Volume: 20 µL.[8]
4. Standard and Sample Preparation:
-
DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst.
-
Standard Stock Solution: Accurately weigh and dissolve the analyte reference standard in a suitable solvent.
-
Working Standard Solutions for Linearity: Prepare a series of at least five dilutions from the stock solution.
-
Derivatization Procedure: To a known volume of each standard or sample solution, add an excess of the DNPH derivatizing solution. Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 65°C for 30 minutes).[8] After cooling, dilute the mixture to a final volume with the mobile phase.
5. Validation Experiments:
-
Specificity: Analyze the blank matrix, a placebo spiked with the analyte, and a solution containing only the DNPH reagent to ensure no interfering peaks at the retention time of the analyte-DNPH derivative.
-
Linearity: Derivatize and inject the series of working standard solutions. Plot the peak area of the derivative against the analyte concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). Derivatize and analyze these samples in triplicate. Calculate the percentage recovery for each level.
-
Precision (Repeatability): Prepare and analyze six independent samples of the analyte at 100% of the target concentration. Calculate the %RSD of the measured concentrations.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration samples. The concentration that gives a signal-to-noise ratio of 3 is typically considered the LOD, and a ratio of 10 is the LOQ.
-
Robustness: Deliberately vary critical method parameters (e.g., derivatization temperature ± 5°C, reaction time ± 5 minutes, mobile phase composition ± 2%, column temperature ± 5°C) and assess the impact on the results, particularly peak area and retention time.
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating an HPLC method that includes a derivatization step.
Caption: Workflow for HPLC method validation with a derivatization step.
References
- 1. scispace.com [scispace.com]
- 2. gmpsop.com [gmpsop.com]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. pharmtech.com [pharmtech.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. journalajacr.com [journalajacr.com]
- 8. iomcworld.com [iomcworld.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the 3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugar Quantification
A Note on 2,4-Dinitrobenzoic Acid vs. 3,5-Dinitrosalicylic Acid: Initial searches for "this compound assay" did not yield a standard method for the quantification of analytes like reducing sugars. It is highly probable that this was a conflation with the widely-used 3,5-Dinitrosalicylic acid (DNS or DNSA) assay . This guide will, therefore, focus on the DNS assay, a common colorimetric method for the determination of reducing sugars, and compare its accuracy and precision against other established analytical techniques.
This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of reducing sugars in various applications, from monitoring fermentation processes to quality control in biopharmaceutical production.
Principle of the 3,5-Dinitrosalicylic Acid (DNS) Assay
The DNS assay is a colorimetric method that relies on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in alkaline conditions.[1] Reducing sugars, which possess a free aldehyde or ketone functional group, are oxidized in this reaction. The resulting 3-amino-5-nitrosalicylic acid produces a reddish-brown color, and the intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of reducing sugars in the sample.[2][3]
Comparison of Analytical Methods for Reducing Sugar Quantification
The selection of an appropriate assay for quantifying reducing sugars depends on several factors, including the required accuracy, precision, sensitivity, sample matrix, and available equipment. This section compares the DNS assay with other common methods: the Nelson-Somogyi (NS) assay, Benedict's Test, and High-Performance Liquid Chromatography (HPLC).
| Parameter | 3,5-Dinitrosalicylic Acid (DNS) Assay | Nelson-Somogyi (NS) Assay | Benedict's Test (Quantitative) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid. | Reduction of Cu²⁺ to Cu₂O, followed by reaction with arsenomolybdate reagent. | Reduction of Cu²⁺ to Cu₂O. | Chromatographic separation of individual sugars. |
| Accuracy | Prone to overestimation of reducing sugar content, especially in the presence of certain substances.[4][5][6] | Generally considered more accurate than the DNS assay.[4][5][6] | Can provide quantitative results with an accuracy of over 97% recovery in some modified protocols.[7] | High accuracy and considered a gold standard method.[8][9] |
| Precision | Good repeatability, with reported relative standard deviations (RSD) around 5%.[10] | High precision, often with lower standard deviations than the DNS assay.[11] | Good reproducibility with modifications.[7] | Excellent precision with very low RSD values.[9] |
| Sensitivity | Less sensitive than the Nelson-Somogyi assay.[6] | More sensitive than the DNS assay.[6] | Generally less sensitive than DNS and NS assays. | Very high sensitivity, capable of detecting low concentrations of sugars.[8] |
| Linear Range | Typically linear for glucose concentrations between 0.1 to 5 g/L.[12] | Wider linear range compared to the DNS assay.[11] | 0.167–10 mg/mL for glucose in a modified spectrophotometric method.[7] | Wide linear range, which can be adjusted based on the detector and column used. |
| Specificity | Not specific; reacts with various reducing substances, including some non-sugar molecules.[1][13] | More specific to reducing sugars than the DNS assay. | Reacts with all reducing sugars. | High specificity; can separate and quantify individual sugars.[14] |
| Interferences | Susceptible to interference from substances like furfural (B47365) and 5-hydroxymethylfurfural (B1680220).[13][15] | Fewer interferences compared to the DNS assay. | Subject to interference from other reducing agents. | Minimal interference due to chromatographic separation. |
| Complexity & Time | Relatively simple and rapid. | More complex and time-consuming due to multiple steps. | Simple for qualitative, more involved for quantitative analysis. | Requires specialized equipment and longer analysis time per sample. |
| Cost | Inexpensive. | Moderate cost. | Inexpensive. | High initial equipment cost and moderate running costs. |
Experimental Protocols
3,5-Dinitrosalicylic Acid (DNS) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
Reagents:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate (Rochelle salt), and 1.6 g of sodium hydroxide (B78521) in 100 mL of distilled water.
-
Standard Glucose Solution: A series of known concentrations of glucose (e.g., 0.1 to 1.0 mg/mL) for generating a standard curve.
-
To 1 mL of the sample containing the reducing sugar, add 1 mL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Add 8 mL of distilled water to the mixture.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a blank using 1 mL of distilled water instead of the sample.
-
Construct a standard curve by plotting the absorbance values of the standard glucose solutions against their concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
Nelson-Somogyi (NS) Assay Protocol
Reagents:
-
Alkaline Copper Tartrate Reagent: Prepare by mixing two solutions. Solution A: Dissolve 2.5 g of anhydrous sodium carbonate, 2.0 g of sodium bicarbonate, 2.5 g of potassium sodium tartrate, and 20.0 g of anhydrous sodium sulfate (B86663) in 80 mL of distilled water and dilute to 100 mL. Solution B: Dissolve 1.5 g of copper sulfate in 100 mL of distilled water containing one drop of concentrated sulfuric acid. Mix 4 mL of Solution B with 96 mL of Solution A before use.[17][18]
-
Arsenomolybdate Reagent: Dissolve 2.5 g of ammonium (B1175870) molybdate (B1676688) in 45 mL of distilled water. Add 2.5 mL of concentrated sulfuric acid. Then, add a solution of 0.3 g of disodium (B8443419) hydrogen arsenate dissolved in 25 mL of water. Incubate at 37°C for 24-48 hours.[17][18]
-
Standard Glucose Solution: As described for the DNS assay.
-
To 1 mL of the sample, add 1 mL of the alkaline copper tartrate reagent.
-
Heat the mixture in a boiling water bath for 10-20 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of the arsenomolybdate reagent.
-
Add 7 mL of distilled water and mix thoroughly.
-
Measure the absorbance at 520 nm.
-
Follow steps 6-8 from the DNS assay protocol to determine the concentration.
Benedict's Test (Quantitative) Protocol
While traditionally a qualitative or semi-quantitative test, Benedict's test can be adapted for quantitative analysis using a spectrophotometer.
Reagents:
-
Benedict's Reagent: Dissolve 173 g of sodium citrate (B86180) and 100 g of anhydrous sodium carbonate in 800 mL of warm distilled water. In a separate beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in 100 mL of distilled water. Slowly add the copper sulfate solution to the citrate-carbonate solution with constant stirring. Make up the final volume to 1 liter with distilled water.
-
Standard Glucose Solution: As described for the DNS assay.
-
To 1 mL of the sample, add 2 mL of Benedict's reagent.
-
Heat the mixture in a boiling water bath for 3-5 minutes.
-
A color change from blue to green, yellow, orange, or brick-red will occur depending on the concentration of reducing sugar.
-
To quantify, the resulting solution can be centrifuged to pellet the precipitate, and the absorbance of the supernatant can be measured to determine the amount of unreacted copper, or the precipitate can be dissolved and measured. Alternatively, a calibration curve can be created by measuring the absorbance of the colored solutions at a specific wavelength.[22][23]
High-Performance Liquid Chromatography (HPLC)
The specific protocol for HPLC analysis of reducing sugars can vary significantly based on the column, detector, and mobile phase used. A general workflow is described below.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or pulsed amperometric detector (PAD).
-
An appropriate column for carbohydrate analysis (e.g., an amino- or ligand-exchange column).[14][24]
Procedure: [9]
-
Sample Preparation: Dilute the sample to an appropriate concentration and filter through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Mobile Phase: Prepare the mobile phase, which is often a mixture of acetonitrile (B52724) and water for amino columns, or just water for some ligand-exchange columns.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. The sugars are separated based on their interaction with the stationary phase of the column.
-
Detection: As the separated sugars elute from the column, they are detected by the RI or PAD detector.
-
Quantification: A standard curve is generated by injecting known concentrations of sugar standards. The peak areas of the sugars in the sample are compared to the standard curve to determine their concentrations.
Visualizing the Workflows
References
- 1. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. sciencevivid.com [sciencevivid.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of two methods for assaying reducing sugars in the determination of carbohydrase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Determination of reducing sugars by Nelson-Somogyi method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
- 18. technologyinscience.blogspot.com [technologyinscience.blogspot.com]
- 19. researchgate.net [researchgate.net]
- 20. Food Tests - Benedict's Test for Reducing Sugar - Brilliant Biology Student [brilliantbiologystudent.weebly.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. youtube.com [youtube.com]
- 23. quora.com [quora.com]
- 24. agilent.com [agilent.com]
A Comparative Guide to Dinitro-Based Derivatization Methods for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatizing Agents for the Analysis of Alcohols, Amines, and Carbonyl Compounds.
The accurate quantification of small organic molecules is a cornerstone of research and development in the pharmaceutical and chemical industries. Many of these molecules, such as alcohols, amines, and carbonyls, lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophoric tag to the analyte, thereby enhancing its detectability. This guide provides a comparative overview of dinitro-based derivatization reagents, with a focus on their linearity and range for quantitative analysis.
While the initial topic specified 2,4-Dinitrobenzoic acid, a thorough review of the scientific literature indicates that its isomer, 3,5-Dinitrobenzoic acid (typically used in its more reactive acid chloride form, 3,5-dinitrobenzoyl chloride), is more commonly employed for the derivatization of alcohols and amines. For the analysis of carbonyl compounds (aldehydes and ketones) and amines, 2,4-Dinitrophenylhydrazine (DNPH) and 2,4-Dinitrofluorobenzene (DNFB) are the reagents of choice, respectively. This guide will, therefore, focus on these more prevalent and well-documented derivatization methods.
Performance Comparison: A Data-Driven Overview
The selection of a derivatizing agent is critically dependent on its performance in key analytical parameters such as linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance data for 3,5-Dinitrobenzoyl Chloride, 2,4-Dinitrophenylhydrazine, and 2,4-Dinitrofluorobenzene based on published studies.
Table 1: Performance Characteristics of 3,5-Dinitrobenzoyl Chloride Derivatization
| Analyte Class | Analyte Example | Linear Range | r² | LOD | LOQ | Reference |
| Triterpenoids | (Not specified) | 0.12–2500 µg/mL | 0.9969–0.9995 | < 0.45 ng/mL | Not Specified | [1] |
| Azide | Sodium Azide | 1 - 250 ppb | 0.9782 | 10 ppb | Not Specified | [2] |
Note: Quantitative data for the derivatization of simple alcohols and amines with 3,5-Dinitrobenzoyl Chloride for HPLC analysis is limited in readily available literature, as its primary use has traditionally been for qualitative identification.
Table 2: Performance Characteristics of 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
| Analyte Class | Analyte Example | Linear Range | r² | LOD | LOQ | Reference |
| Aldehydes & Ketones | 13 Carbonyls | 4 ng/mL - 3 µg/mL | > 0.9999 | Not Specified | Not Specified | [3] |
| Aldehydes & Ketones | 15 Carbonyls | 98 - 50000 ng/mL | > 0.999 | 33.9 - 104.5 ng/mL | 181.2 - 396.8 ng/mL | [4] |
| Ketone | Muscone | 0.04 - 30.00 µg/mL | 0.9999 | 0.005 µg/mL | 0.04 µg/mL | [5] |
| Aldehyde | Formaldehyde | 50 µg/L - 4000 µg/L | Not Specified | 17 µg/L | 50 µg/L | [6] |
Table 3: Performance Characteristics of 2,4-Dinitrofluorobenzene (DNFB) Derivatization
| Analyte Class | Analyte Example | Linear Range | r² | LOD | LOQ | Reference |
| Aliphatic Amines | Various | 0.05 - 5 mg/L | ≥ 0.97 | ≤ 20 µg/L | Not Specified | [7] |
| Amino Acid | Monosodium Glutamate | 25 - 250 µM | 0.9967 | 1.73 µM | Not Specified | [8] |
| Imino Acids | Hydroxyproline & Proline | 0.5 - 4.0 nmol | 0.99 | 0.05 nmol | Not Specified | [9] |
Experimental Protocols and Workflows
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable quantitative results. Below are representative protocols for derivatization using 3,5-Dinitrobenzoyl Chloride, DNPH, and DNFB.
Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This method is suitable for converting alcohols into their corresponding 3,5-dinitrobenzoate (B1224709) esters, which have strong UV absorbance.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of 3,5-Dinitrobenzoyl Chloride in a suitable aprotic solvent (e.g., acetonitrile (B52724) or pyridine).
-
Sample Preparation: Dissolve the alcohol-containing sample in the same solvent used for the reagent.
-
Derivatization Reaction:
-
To a known volume of the sample solution, add an excess of the 3,5-Dinitrobenzoyl Chloride solution.
-
Add a catalyst, such as pyridine, to scavenge the HCl byproduct.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).[10]
-
-
Reaction Quenching: Cool the reaction mixture and add a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) to neutralize any remaining reagent.
-
Extraction: Extract the 3,5-dinitrobenzoate derivative into an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or hexane).
-
Sample Preparation for HPLC: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. iomcworld.com [iomcworld.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Comparative Analysis of Analytical Methods for the Determination of 2,4-Dinitrobenzoic Acid Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of various analytical techniques for the quantification of 2,4-Dinitrobenzoic acid (2,4-DNBA) and its derivatives. The selection of an appropriate analytical method is paramount for researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of these compounds in various matrices. This document outlines the performance characteristics, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), of High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and workflow visualizations are provided to assist in method selection and implementation.
Data Presentation: A Comparative Look at Detection and Quantification Limits
The sensitivity of an analytical method is a critical parameter, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following tables summarize the reported LOD and LOQ values for this compound derivatives and related compounds using different analytical techniques.
| Analyte/Derivative | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Unspecified 2,4-DNBA derivative | HPLC-PDA | 2.4 µg/L | 8.3 µg/L | [1] |
| 4-Hydroxybenzoic Acid | HPLC-DAD | 0.23 - 4.99 µg/mL | 0.69 - 15.1 µg/mL | [2] |
| Diazepam (using 2,4-DNBA) | Spectrophotometry | 17.0 µg/mL | - | [3] |
Experimental Protocols: A Detailed Guide to Methodology
Reproducible and accurate results are contingent upon well-defined experimental protocols. This section provides detailed methodologies for the determination of this compound derivatives using HPLC and Spectrophotometry. A general framework for a GC-MS method is also described.
High-Performance Liquid Chromatography (HPLC-PDA)
This method is suitable for the separation and quantification of 2,4-DNBA derivatives in various samples.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for pH adjustment)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water with 0.1% formic acid. The specific gradient will depend on the specific derivative being analyzed and should be optimized to achieve good separation.
-
Standard Solution Preparation: Prepare a stock solution of the 2,4-DNBA derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
-
Sample Preparation: The sample preparation will vary depending on the matrix. It may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
PDA detection: Monitor at the wavelength of maximum absorbance for the specific 2,4-DNBA derivative.
-
-
Calibration and Quantification: Inject the calibration standards and the prepared samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
-
Determination of LOD and LOQ: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[1] The formulas are typically:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
Spectrophotometric Method
This colorimetric method can be adapted for the determination of certain 2,4-DNBA derivatives that can form colored complexes. The following is a general procedure based on the reaction of diazepam with this compound.[3]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
This compound solution (concentration to be optimized)
-
Potassium hydroxide (B78521) solution (or other suitable base)
-
Methanol (or other suitable solvent)
-
Analyte standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the analyte and a series of calibration standards in the chosen solvent.
-
Colorimetric Reaction: To a fixed volume of each standard solution, add the this compound solution and the potassium hydroxide solution. The exact volumes and concentrations should be optimized to achieve a stable and intense color.
-
Absorbance Measurement: After a suitable incubation period, measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance against a reagent blank.
-
Calibration and Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
-
Determination of LOD: The limit of detection can be determined as the lowest concentration of the analyte that gives a response that is significantly different from the blank.
Gas Chromatography-Mass Spectrometry (GC-MS) - A General Approach
While specific validated methods for 2,4-DNBA with LOD/LOQ data were not found, a general approach for developing a GC-MS method would involve the following steps. Derivatization is often necessary for non-volatile compounds like carboxylic acids to make them suitable for GC analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
Reagents:
-
Derivatizing agent (e.g., BSTFA, diazomethane).
-
Solvent (e.g., ethyl acetate, dichloromethane).
-
Analyte standard.
Procedure:
-
Derivatization: The carboxylic acid group of the 2,4-DNBA derivative is converted to a more volatile ester or silyl (B83357) ester by reacting with a derivatizing agent. The reaction conditions (temperature, time) need to be optimized.
-
Sample Preparation: The sample containing the analyte would undergo extraction and then derivatization.
-
GC-MS Conditions:
-
Injector temperature: Typically 250-280 °C.
-
Oven temperature program: A temperature gradient is used to separate the analytes.
-
Carrier gas: Helium at a constant flow rate.
-
MS parameters: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration and Quantification: Prepare and derivatize a series of calibration standards. Inject the derivatized standards and samples into the GC-MS system. Construct a calibration curve and quantify the analyte.
-
Determination of LOD and LOQ: Similar to the HPLC method, LOD and LOQ can be determined from the calibration curve or by analyzing low-concentration samples and assessing the signal-to-noise ratio.
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for determining the LOD and LOQ of this compound derivatives by HPLC and a general analytical method validation process.
Caption: Experimental workflow for HPLC analysis.
Caption: General analytical method validation workflow.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound derivatives. Researchers are encouraged to perform in-house validation to ensure the chosen method is fit for their specific application and matrix.
References
A Researcher's Guide to Amine Derivatizing Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a critical task in numerous analytical workflows. Direct analysis of these compounds by high-performance liquid chromatography (HPLC) is often challenging due to their poor UV absorbance or fluorescence characteristics. Pre-column derivatization is a widely employed strategy to overcome these limitations by introducing a chromophoric or fluorophoric tag onto the amine analytes, thereby enhancing their detectability. This guide provides an objective comparison of 2,4-Dinitrobenzoic acid and other common amine derivatizing agents, supported by experimental data and detailed methodologies.
Performance Comparison of Amine Derivatizing Agents
The selection of a suitable derivatizing agent depends on several factors, including the nature of the amine (primary or secondary), the required sensitivity, the stability of the resulting derivative, and the available detection method (UV-Vis or fluorescence). While direct comparative data for this compound is limited in the readily available scientific literature, its close structural analog, 2,4-Dinitrobenzoyl chloride, provides a strong indication of its performance characteristics. The dinitrophenyl group is a well-established chromophore.
Here, we compare the performance of several widely used amine derivatizing agents: 2,4-Dinitrobenzoyl chloride (as a proxy for this compound), Dansyl Chloride, o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), and Marfey's Reagent.
| Derivatizing Agent | Target Amines | Detection Method | Derivative Stability | Key Advantages | Key Disadvantages |
| 2,4-Dinitrobenzoyl Chloride | Primary & Secondary | UV-Vis | High | Forms stable derivatives with strong UV absorbance.[1] | Primarily for UV detection, lacks native fluorescence. |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV-Vis | High | Highly fluorescent derivatives, well-established methods.[2][3] | Can also react with phenols and alcohols.[2] |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Low to Moderate | Rapid reaction, fluorogenic (reagent is non-fluorescent).[4][5][6] | Derivatives can be unstable, does not react with secondary amines.[4][5][6] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence, UV-Vis | High | Highly fluorescent and stable derivatives.[][8] | Reagent hydrolysis product can interfere with analysis. |
| Marfey's Reagent | Primary (Chiral) | UV-Vis | High | Enables chiral separation of amino acids and amines. | Primarily for chiral analysis. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for the key derivatizing agents discussed.
2,4-Dinitrobenzoyl Chloride Derivatization Protocol (General)
This protocol is based on the general reactivity of dinitrobenzoyl chlorides with amines.
Materials:
-
2,4-Dinitrobenzoyl chloride solution (e.g., 10 mg/mL in a suitable aprotic solvent like acetonitrile).
-
Amine sample dissolved in a suitable solvent.
-
A basic catalyst (e.g., pyridine (B92270) or triethylamine).
-
Quenching solution (e.g., a solution of a primary amine like glycine).
-
HPLC system with a UV-Vis detector.
Procedure:
-
To the amine sample solution, add an excess of the 2,4-Dinitrobenzoyl chloride solution.
-
Add the basic catalyst to the mixture.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, add the quenching solution to react with the excess derivatizing agent.
-
The derivatized sample is then ready for HPLC analysis, with detection typically monitored at around 254 nm.
Dansyl Chloride Derivatization Protocol for HPLC
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone).[9]
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.5).[9]
-
Amine standard or sample solution.
-
Heating block or water bath.
-
HPLC system with a fluorescence or UV-Vis detector.
Procedure:
-
In a reaction vial, mix the amine sample with the sodium bicarbonate buffer.
-
Add the Dansyl chloride solution to the vial.
-
Vortex the mixture and incubate at an elevated temperature (e.g., 60-70°C) for 30-60 minutes in the dark.[10]
-
After incubation, the reaction can be stopped by adding a quenching reagent like proline.[9]
-
The derivatized sample is then analyzed by HPLC. The fluorescent derivatives can be detected with excitation at approximately 330-360 nm and emission at 510-540 nm.[11]
o-Phthalaldehyde (OPA) Derivatization Protocol for Fluorescence Detection
Materials:
-
OPA reagent solution: Dissolve OPA in a borate (B1201080) buffer (pH 9.5-10.5) containing a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid.[4][5]
-
Amine standard or sample solution.
-
HPLC system with a fluorescence detector.
Procedure:
-
The derivatization reaction is typically performed at room temperature and is very rapid.
-
Mix the amine sample with the OPA reagent solution.
-
The reaction is often complete within 1-2 minutes.[10]
-
Due to the potential instability of the derivatives, the sample should be injected into the HPLC system shortly after derivatization.[4][6]
-
The fluorescent isoindole derivatives are detected with excitation at approximately 340 nm and emission at around 450 nm.[12]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization Protocol for HPLC
Materials:
-
FMOC-Cl solution (e.g., in acetonitrile).
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.0).
-
Amine standard or sample solution.
-
Quenching reagent (e.g., a primary amine like 1-aminoadamantane).
-
HPLC system with a fluorescence or UV-Vis detector.
Procedure:
-
Mix the amine sample with the borate buffer.
-
Add the FMOC-Cl solution and vortex.
-
The reaction is typically carried out at room temperature for a few minutes.
-
Add the quenching reagent to react with the excess FMOC-Cl.
-
The stable FMOC-amine derivatives are then separated by HPLC and detected by fluorescence (excitation ~260 nm, emission ~310 nm) or UV absorbance.[][8]
Visualizing the Derivatization Workflow
A general workflow for amine derivatization and analysis is crucial for understanding the experimental process.
The logical selection of a derivatizing agent involves considering several interconnected factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Dansyl amide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N-Terminal Amino Acid Analysis: Sanger's Reagent vs. Edman Degradation
In the landscape of protein analysis, determining the N-terminal amino acid sequence is a critical step for protein identification, characterization, and understanding its function. This guide provides a comprehensive comparison of two seminal methods employed for this purpose: the classical Sanger's method utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), and the sequential Edman degradation technique.
It is important to clarify a common point of confusion: 2,4-Dinitrobenzoic acid is not the reagent used for N-terminal analysis . The correct reagent, developed by Frederick Sanger, is 2,4-Dinitrofluorobenzene (DNFB) , commonly known as Sanger's reagent. This guide will focus on the comparison between Sanger's method with DNFB and its successor, the Edman degradation method, which has become the gold standard for sequential N-terminal analysis.
Performance Comparison at a Glance
The choice between Sanger's method and Edman degradation hinges on the specific requirements of the analysis, such as the need for sequential data and the amount of sample available. The following table summarizes the key performance characteristics of each technique.
| Feature | Sanger's Method (DNFB) | Edman Degradation (PITC) |
| Primary Reagent | 1-fluoro-2,4-dinitrobenzene (DNFB) | Phenylisothiocyanate (PITC) |
| Principle of Analysis | N-terminal residue labeling followed by complete peptide hydrolysis. | Sequential, stepwise removal and identification of N-terminal residues. |
| Sequencing Capability | Identifies only the N-terminal amino acid.[1][2] | Enables sequential determination of 30-60 amino acid residues.[3] |
| Sample Requirement | Relatively large quantities (micromole range). | Low picomole range (10-100 pmol).[3] |
| Peptide Integrity | The entire peptide is destroyed during hydrolysis.[1][2] | The remainder of the peptide is preserved for the next cycle.[4][5] |
| Automation | Manual and labor-intensive process.[1] | Can be fully automated, enhancing efficiency and reproducibility.[3][6] |
| Throughput | Low; single residue identification per experiment. | Higher; multiple cycles can be run automatically on a single sample. |
| Limitation | Not suitable for determining a sequence beyond the first residue.[2] | Ineffective if the N-terminus is chemically blocked (e.g., acetylation).[3] |
Experimental Methodologies
Sanger's Method for N-Terminal Identification
Sanger's method provides a definitive identification of the N-terminal amino acid of a polypeptide chain. The process involves three main stages: labeling, hydrolysis, and identification.
Protocol:
-
Labeling of the N-terminal Amino Acid:
-
Dissolve the purified protein or peptide in a mildly alkaline buffer (e.g., sodium bicarbonate, pH ~8-9).[7]
-
Add Sanger's reagent (DNFB) to the solution. The deprotonated N-terminal α-amino group acts as a nucleophile, attacking the DNFB molecule and displacing the fluoride (B91410) ion.[7]
-
This reaction forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, resulting in a DNP-peptide which is typically yellow.[7]
-
-
Acid Hydrolysis:
-
Identification of the DNP-Amino Acid:
-
After hydrolysis, the mixture contains the yellow DNP-amino acid and free, unlabeled amino acids.
-
Extract the DNP-amino acid from the aqueous solution using an organic solvent like ether.[7]
-
Identify the extracted DNP-amino acid by chromatography (historically paper chromatography, later thin-layer chromatography) by comparing its migration (Rf value) to that of known DNP-amino acid standards.[7]
-
Edman Degradation for Sequential N-Terminal Analysis
Developed by Pehr Edman, this method allows for the sequential determination of the amino acid sequence from the N-terminus of a protein or peptide.[3][4]
Protocol:
The Edman degradation is a cyclical process, with each cycle identifying one amino acid and shortening the peptide by that residue. Modern protein sequencers automate these steps.
-
Coupling:
-
The purified peptide is immobilized, often on a solid support.
-
Under mildly alkaline conditions, the N-terminal α-amino group of the peptide reacts with phenylisothiocyanate (PITC).[8]
-
This forms a phenylthiocarbamoyl-peptide (PTC-peptide).
-
-
Cleavage:
-
The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid (TFA).
-
This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[5]
-
-
Conversion and Identification:
-
The ATZ-amino acid is extracted and then treated with an aqueous acid to convert it into a more stable phenylthiohydantoin (PTH) amino acid derivative.[8]
-
The PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to a set of standard PTH-amino acids.[9][10][11]
-
The shortened peptide is then ready for the next cycle of Edman degradation to identify the subsequent amino acid.
-
Visualizing the Workflows
The following diagrams illustrate the chemical workflows of Sanger's method and Edman degradation.
Caption: Workflow of Sanger's method for N-terminal analysis.
Caption: A single cycle of the Edman degradation process.
Conclusion
Sanger's method using DNFB was a groundbreaking technique that first demonstrated that proteins have a defined primary structure. However, its destructive nature, limiting it to the identification of only the N-terminal residue, has led to it being largely superseded for protein sequencing.
Edman degradation emerged as a superior alternative, offering a non-destructive, sequential approach that allows for the determination of a significant portion of the N-terminal sequence. The automation of Edman degradation has further solidified its position as a cornerstone technique in proteomics, particularly for the verification of recombinant protein sequences and the characterization of purified proteins where N-terminal information is crucial. While mass spectrometry has become a dominant force in high-throughput proteomics, Edman degradation remains an invaluable and highly accurate method for N-terminal sequence analysis.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehu.eus [ehu.eus]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. quora.com [quora.com]
- 9. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Comparative Guide to Dinitrobenzoic Acid Isomers for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is crucial for the successful analysis of target molecules. Dinitrobenzoic acid (DNBA) isomers serve as effective reagents for the derivatization of alcohols, amines, and other nucleophilic compounds, enhancing their detectability and improving chromatographic separation. This guide provides a comparative study of dinitrobenzoic acid isomers—specifically 2,4-DNBA, 3,4-DNBA, 3,5-DNBA, and 2,5-DNBA—in derivatization reactions, supported by experimental data and detailed methodologies.
The strategic placement of nitro groups on the benzoic acid ring significantly influences the reactivity of the carboxyl group and the physicochemical properties of the resulting derivatives, such as melting point, stability, and chromatographic behavior. This comparison aims to equip researchers with the necessary information to select the optimal DNBA isomer for their specific analytical needs.
Physicochemical Properties of Dinitrobenzoic Acid Isomers
The physical properties of the dinitrobenzoic acid isomers are key to their handling and the characteristics of their derivatives. Notably, 3,5-dinitrobenzoic acid is the most commonly used isomer for derivatization, largely due to the high melting points of its derivatives, which facilitates their characterization.[1]
| Property | 2,4-Dinitrobenzoic Acid | 3,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid | 2,5-Dinitrobenzoic Acid |
| Molecular Formula | C₇H₄N₂O₆ | C₇H₄N₂O₆ | C₇H₄N₂O₆ | C₇H₄N₂O₆ |
| Molecular Weight | 212.12 g/mol | 212.12 g/mol | 212.12 g/mol | 212.12 g/mol |
| Melting Point (°C) | 176-180 | 164-167 | 204-206 | 178-182 |
| Appearance | Solid | Off-white to yellow crystalline solid | Yellow or colorless crystals | Solid |
| pKa | ~1.42 | - | 2.82 | - |
Data compiled from various sources. The pKa of 3,5-dinitrobenzoic acid is lower than that of benzoic acid (pKa = 4.2), indicating increased acidity due to the electron-withdrawing nitro groups.[1]
Reactivity and Applications in Derivatization
The primary application of dinitrobenzoic acids in derivatization is the conversion of analytes with hydroxyl and amino functional groups into ester and amide derivatives, respectively. This is typically achieved by reacting the analyte with the corresponding dinitrobenzoyl chloride, which is the more reactive form of the acid.
Derivatization of Alcohols
3,5-Dinitrobenzoyl chloride is widely employed for the derivatization of alcohols. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid compounds with sharp, characteristic melting points, which historically aided in the identification of unknown alcohols.[1] This technique is particularly useful for distinguishing between primary, secondary, and tertiary alcohols, as reaction rates and yields can differ.
Key Findings:
-
3,5-Dinitrobenzoic Acid: This isomer is preferred for creating crystalline derivatives with high melting points, making it ideal for qualitative analysis and identification.[1] It is effective for primary and secondary alcohols.
-
This compound: While less common, 2,4-DNBA can also be used for alcohol derivatization.
-
3,4- and 2,5-Dinitrobenzoic Acid: There is limited information available in the scientific literature regarding the use of these isomers for alcohol derivatization.
Derivatization of Amines
Dinitrobenzoic acid isomers are also valuable for the derivatization of primary and secondary amines, yielding stable amide derivatives. These derivatives are often analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection, as the dinitrophenyl group acts as a strong chromophore.
Key Findings:
-
3,5-Dinitrobenzoyl Chloride: This reagent reacts rapidly with primary and secondary amines to form highly UV-active derivatives, making it suitable for quantitative analysis by HPLC.
-
2,4-Dinitrofluorobenzene (DNFB): While not a dinitrobenzoic acid, the related compound DNFB (Sanger's reagent) is a classic reagent for the derivatization of primary and secondary amines, forming 2,4-dinitrophenyl (DNP) derivatives.
Experimental Protocols
Below are generalized experimental protocols for the derivatization of alcohols and amines using dinitrobenzoyl chlorides.
Protocol 1: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride (Conventional Method)
This protocol is a traditional method for preparing 3,5-dinitrobenzoate esters for melting point determination.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
The alcohol to be derivatized
-
Pyridine (catalyst and solvent)
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Hydrochloric acid (dilute)
Procedure:
-
In a dry test tube, dissolve approximately 0.2 g of 3,5-dinitrobenzoyl chloride in 2 mL of pyridine.
-
Add approximately 0.1 g of the alcohol to the solution.
-
Gently heat the mixture in a water bath for 10-15 minutes. For less reactive alcohols (secondary or tertiary), a longer reaction time or higher temperature may be necessary.
-
Cool the reaction mixture and slowly pour it into 10 mL of water.
-
If a solid derivative precipitates, filter it using suction filtration. If an oil forms, it may be induced to crystallize by scratching the side of the flask or by cooling in an ice bath.
-
Wash the collected solid with 5 mL of 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
Wash the solid with cold water.
-
Recrystallize the crude derivative from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Dry the crystals and determine their melting point.
Workflow for Alcohol Derivatization:
Caption: Workflow for the derivatization of an alcohol with 3,5-dinitrobenzoyl chloride.
Protocol 2: Pre-column Derivatization of Amines for HPLC with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted for the quantitative analysis of amines by HPLC-UV.
Materials:
-
3,5-Dinitrobenzoyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Amine standard or sample solution
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (to stop the reaction)
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amine standard or sample solution with 200 µL of borate buffer.
-
Add 200 µL of the 3,5-dinitrobenzoyl chloride solution.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 15-30 minutes). Reaction conditions should be optimized for the specific amine.
-
Stop the reaction by adding a small amount of hydrochloric acid to acidify the mixture.
-
The sample is now ready for injection into the HPLC system.
Logical Relationship of Derivatization for HPLC Analysis:
Caption: The process of derivatization for enhanced HPLC-UV analysis.
Comparative Performance Data
While a comprehensive dataset comparing all four isomers is not available, the following table summarizes known melting points of dinitrobenzoate derivatives of common alcohols, primarily using 3,5-dinitrobenzoyl chloride, illustrating its utility in identification.
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 109 |
| Ethanol | 92-93 |
| 1-Propanol | 74 |
| 2-Propanol | 122-123 |
| 1-Butanol | 64 |
| 2-Butanol | 75-76 |
| Isobutanol | 87-88 |
| tert-Butanol | 142 |
| Benzyl alcohol | 113-114 |
Data compiled from various sources.
Conclusion
The choice of a dinitrobenzoic acid isomer for derivatization significantly impacts the outcome of the analysis.
-
3,5-Dinitrobenzoic acid is the most widely documented and versatile isomer for derivatization, particularly for the qualitative identification of alcohols due to the high melting points of its ester derivatives. It is also effective for the quantitative analysis of amines by HPLC due to the strong UV absorbance of the resulting amides.
-
This compound is a viable alternative, though less commonly employed. Its derivatives may have different chromatographic properties and UV-Vis spectra compared to the 3,5-isomer, which could be advantageous in specific separation scenarios.
-
3,4- and 2,5-Dinitrobenzoic acid are not well-documented as derivatization agents in the scientific literature. Further research is needed to evaluate their potential in this application and to provide a complete comparative analysis.
For researchers in drug development and other scientific fields, 3,5-dinitrobenzoyl chloride remains the reagent of choice among the dinitrobenzoic acids for general-purpose derivatization of alcohols and amines. However, for specific applications requiring different selectivity or chromatographic behavior, an investigation into the other isomers, particularly this compound, may be warranted. The lack of data on the 3,4- and 2,5- isomers highlights an area for future research in the development of new analytical methods.
References
Performance Showdown: 2,4-Dinitrobenzoic Acid and Its Rivals in Analytical Derivatization
For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex matrices is a daily challenge. When direct analysis lacks sensitivity, derivatization agents become indispensable tools. This guide provides a comparative evaluation of 2,4-Dinitrobenzoic acid (2,4-DNBA) and its derivatives against other common reagents for the analysis of key compound classes in various analytical matrices, supported by experimental data and detailed protocols.
The Role of this compound in Analytics
This compound and its activated form, 2,4-dinitrobenzoyl chloride, are utilized as derivatizing agents to introduce a chromophore into analyte molecules, enhancing their detection by UV-Visible spectrophotometry. This is particularly useful for compounds lacking native UV absorption, such as some alcohols and amines. Similarly, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a related compound, is a well-established reagent for the derivatization of aldehydes and ketones.
Performance Comparison in Amine and Amino Acid Analysis
The analysis of amines and amino acids is critical in many biological and pharmaceutical studies. Here, we compare the performance of dinitrobenzoyl chloride (a derivative of dinitrobenzoic acid) with popular alternatives like Dansyl Chloride and Dabsyl Chloride.
Table 1: Performance Metrics of Derivatizing Agents for Amine and Amino Acid Analysis
| Derivatizing Agent | Analyte Class | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| 3,5-Dinitrobenzoyl Chloride | Biogenic Amines | Fermented Foods | 124-864 µg/L | Not Reported | 0.965-0.996 | Not Reported | [1][2] |
| Dansyl Chloride | Biogenic Amines | Lycium barbarum L. | 0.015-0.075 µg/mL | 0.05-0.25 µg/mL | > 0.9989 | 79.3-110.3 | [3] |
| Dansyl Chloride | Biogenic Amines | Fish and Meat | 0.0075-1.6 mg/L | Not Reported | > 0.99 | Not Reported | [4] |
| Dabsyl Chloride | Amino Acids | Koji Liquid | Not Reported | Not Reported | > 0.99 (10-250 µM) | Not Reported | [5][6] |
Key Insights:
-
Sensitivity: For biogenic amine analysis, Dansyl chloride demonstrates superior sensitivity with significantly lower limits of detection (LOD) and quantification (LOQ) compared to 3,5-Dinitrobenzoyl chloride.[1][3][4]
-
Linearity: Both Dansyl chloride and Dabsyl chloride exhibit excellent linearity over their respective concentration ranges.[3][5]
-
Stability: Dabsyl chloride derivatives are noted for their very good stability, which is a significant advantage for quantitative analysis.[7][8]
Performance in Aldehyde, Ketone, and Carboxylic Acid Analysis
DNPH is a go-to reagent for aldehydes and ketones. The performance of dinitrophenylhydrazine derivatives is compared with other methods for related analytes.
Table 2: Performance Metrics for Aldehyde, Ketone, and Carboxylic Acid Derivatization
| Derivatizing Agent | Analyte Class | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes/Ketones (Muscone) | Natural Musk | 0.005 µg/mL | 0.04 µg/mL | 0.9999 | 98.37-100.32 | [9] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carboxylic Acids & Aldehydes | Air | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Key Insights:
-
High Sensitivity for Carbonyls: DNPH derivatization provides excellent sensitivity for the analysis of aldehydes and ketones, as demonstrated by the low LOD and LOQ for muscone.[9]
-
Versatility: DNPH can also be used for the simultaneous determination of carboxylic acids and aldehydes, offering a broader application scope.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the general protocols for derivatization with the discussed reagents.
3,5-Dinitrobenzoyl Chloride Derivatization of Biogenic Amines[1][2]
-
Sample Preparation: Extract biogenic amines from the sample using a suitable solvent (e.g., perchloric acid).
-
Derivatization Reaction:
-
To the sample extract, add 1 M NaOH.
-
Add 2-propanol and a 50 mM solution of 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Allow the reaction to proceed for 3 minutes at room temperature.
-
-
Reaction Termination: Stop the reaction by adding 2 M HCl.
-
Analysis: Analyze the derivatized sample by HPLC with UV detection at 260 nm.
Dansyl Chloride Derivatization of Biogenic Amines[3]
-
Sample Preparation: Extract biogenic amines from the sample matrix.
-
Derivatization Reaction:
-
Mix the sample extract with a saturated sodium bicarbonate solution.
-
Add a solution of dansyl chloride in acetone (B3395972) (e.g., 10 mg/mL).
-
Incubate the mixture at a specific temperature (e.g., 40°C) for a defined time (e.g., 45 minutes).
-
-
Reaction Termination: Add an ammonia (B1221849) solution to consume excess dansyl chloride.
-
Analysis: Analyze the sample by HPLC with fluorescence detection (e.g., Ex: 330 nm, Em: 530 nm).
Dabsyl Chloride Derivatization of Amino Acids[7][11]
-
Sample Preparation: Prepare a solution of the amino acid sample.
-
Derivatization Reaction:
-
To the amino acid solution, add a carbonate-bicarbonate buffer (pH ~9.0).
-
Add a solution of dabsyl chloride in acetone.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a short period (e.g., 10-15 minutes).
-
-
Sample Cleanup: Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the sample into an HPLC system with UV-Vis detection at approximately 436 nm.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Aldehydes and Ketones[9]
-
Sample Collection: For air samples, draw air through a cartridge impregnated with DNPH and an acid catalyst. For liquid samples, mix the sample with an acidic solution of DNPH.
-
Elution/Extraction: Elute the derivatized compounds from the cartridge or extract from the reaction mixture using a suitable solvent like acetonitrile.
-
Analysis: Analyze the resulting hydrazones by HPLC with UV detection (typically around 360-365 nm).
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for pre-column derivatization in HPLC analysis.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry [jstage.jst.go.jp]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
- 10. researchgate.net [researchgate.net]
Cross-Reactivity of 2,4-Dinitrobenzoic Acid and its Analogs with Various Functional Groups: A Comparative Guide
This guide provides a detailed comparison of the cross-reactivity of 2,4-Dinitrobenzoic acid (DNBA) and structurally related dinitrophenyl compounds with various functional groups. The information is intended for researchers, scientists, and drug development professionals to understand potential off-target interactions and to develop specific assays. The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the two nitro groups, which makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution.
While direct quantitative cross-reactivity data for this compound is limited in the provided literature, extensive research on its close analogs, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB or Sanger's reagent) and 2,4,6-trinitrobenzenesulphonic acid (TNBS), offers significant insights. These reagents are widely used for derivatizing primary and secondary amines, amino acids, and peptides.[1][2] The principles governing their reactivity are directly applicable to understanding the potential interactions of DNBA.
Comparison of Reactivity with Key Functional Groups
The primary mode of reaction for these dinitrophenyl compounds is with strong nucleophiles. The unprotonated amino group is a key reactive species.[3][4] However, other groups, such as sulfhydryls (thiols), have also been shown to be highly reactive.
| Functional Group/Compound | Derivatizing Reagent | Observed Reactivity/Cross-Reactivity | Key Findings |
| α- and ε-Amino Groups | 2,4,6-trinitrobenzenesulphonic acid (TNBS) | Second-order reaction kinetics. | The unprotonated amino group is the reactive species. Intrinsic reactivity correlates with the basicity of the amino group.[3][4] |
| Sulfhydryl (Thiol) Group | 2,4,6-trinitrobenzenesulphonic acid (TNBS) | More reactive than most amino groups. | The SH group of N-acetylcysteine was found to be highly reactive towards TNBS.[3][4] |
| Phenolic Hydroxyl Groups | 1,5-difluoro-2,4-dinitrobenzene (B51812) (FFDNB) | Reacts with phenolic hydroxyl groups. | FFDNB, a bifunctional reagent, reacts with uncharged amino groups, phenolic hydroxyls, and sulfhydryl groups.[5] |
| Primary & Secondary Amines | 1-fluoro-2,4-dinitrobenzene (FDNB) | Forms stable 2,4-dinitrophenyl derivatives. | A foundational method (Sanger's reagent) for N-terminal amino acid analysis.[1] |
| Various Amino Acids | 1,5-difluoro-2,4-dinitrobenzene (FFDNB) | Quantitative derivatization of Ala, Asp, Glu, Met, and Phe for HPLC separation. | Used to create diastereomers for the separation and estimation of L- and D-amino acids.[5] |
| Proteins (Insulin, Chymotrypsinogen, etc.) | 2,4,6-trinitrobenzenesulphonic acid (TNBS) | Different sets of amino groups exhibit varying reactivities. | The reaction kinetics can be complex, with some proteins showing an acceleration effect (e.g., lysozyme).[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating cross-reactivity studies. Below are summaries of protocols used to assess the reactivity of dinitrophenyl compounds.
Protocol 1: Spectrophotometric Kinetic Analysis of TNBS with Amino Acids
This protocol is adapted from studies on the kinetics of the reaction between TNBS and various amino acids, peptides, and proteins.[3][4]
-
Materials: 2,4,6-trinitrobenzenesulphonic acid (TNBS), various amino acids, peptides, and proteins of interest, appropriate buffers (e.g., borate (B1201080) buffer).
-
Instrumentation: A spectrophotometer capable of kinetic measurements.
-
Procedure:
-
Prepare solutions of the amino acids, peptides, or proteins in the desired buffer at a known concentration.
-
Prepare a stock solution of TNBS.
-
Initiate the reaction by mixing the TNBS solution with the sample solution in a cuvette at a controlled temperature.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for N-nitrophenyl derivatives) over time.[1]
-
The reaction is typically performed in an alkaline medium (pH 8) to ensure the amino groups are unprotonated.[1]
-
Calculate the reaction rates from the absorbance data. The reaction of α- and ε-amino groups in simple amino acids was found to be second-order.[3][4]
-
Protocol 2: HPLC Analysis of Amino Acid Derivatization
This protocol is based on the use of dinitrophenyl reagents for creating derivatives that can be separated and quantified by High-Performance Liquid Chromatography (HPLC).[5]
-
Materials: 1,5-difluoro-2,4-dinitrobenzene (FFDNB) or similar derivatizing reagent, amino acid standards (L- and D-isomers), HPLC-grade solvents, buffer solutions.
-
Instrumentation: HPLC system with a suitable detector (e.g., UV-Vis at 340 nm).
-
Derivatization Procedure:
-
Synthesize a chiral derivatizing agent, for example, by reacting FFDNB with an L-amino acid amide (e.g., L-Ala-NH2).[5]
-
Dissolve the amino acid mixture to be analyzed in a suitable buffer.
-
Add the derivatizing reagent to the amino acid solution and allow the reaction to proceed to completion under controlled conditions (e.g., specific pH, temperature, and time).
-
Quench the reaction if necessary (e.g., by adding an acid like TFA).[6]
-
-
HPLC Analysis:
-
Inject the resulting mixture of diastereomers onto a reverse-phase HPLC column.
-
Elute the diastereomers using an appropriate mobile phase.
-
Detect the separated derivatives at their maximum absorbance wavelength (e.g., 340 nm).[5]
-
Quantify the amounts of L- and D-isomers based on the peak areas from the chromatogram.
-
Experimental Workflow and Reaction Pathway
The following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and the general reaction pathway for dinitrophenyl compounds with nucleophiles.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing 2,4-Dinitrobenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of analytical techniques that employ 2,4-Dinitrobenzoic acid (2,4-DNBA) as a key reagent. The performance of spectrophotometric and capillary zone electrophoresis (CZE) methods is detailed, supported by published experimental data. While no direct inter-laboratory comparison studies were identified in the reviewed literature, this guide consolidates available validation data to offer insights into the capabilities and applications of these methods.
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key parameters. The following tables summarize the quantitative data for a spectrophotometric method for the determination of diazepam and a capillary zone electrophoresis method for the analysis of perfluorinated carboxylic acids (PFCAs), both utilizing this compound.
Table 1: Performance Characteristics of a Spectrophotometric Method for Diazepam Analysis using this compound
| Parameter | Performance Data |
| Analyte | Diazepam |
| Reagent | This compound |
| Wavelength (λmax) | 500 nm |
| Linear Range | Up to 128.6 µg/mL[1][2][3] |
| Ringbom Range | 17.0 - 83.0 µg/mL[1][2][3] |
| Molar Absorptivity (ε) | 4.30 x 10³ L·mol⁻¹·cm⁻¹[3] |
| Sandell's Sensitivity | 7.20 x 10⁻³ µg·cm⁻²[3] |
| Detection Limit | 17.0 µg/mL[3] |
| Relative Standard Deviation (RSD) | 0.026%[1][2][3] |
| Recovery | 98.9 - 101.3%[2] |
Table 2: Performance Characteristics of a Capillary Zone Electrophoresis (CZE) Method for Perfluorinated Carboxylic Acid (PFCA) Analysis using this compound as a Chromophore
| Parameter | Performance Data |
| Analytes | Perfluorinated carboxylic acids (C6-C12) |
| Chromophore | This compound (2,4-DNBA) |
| Separation Time | < 20 minutes[4][5] |
| Detection Limits (LOD) | 0.6 - 2.4 ppm[4][5] |
| Repeatability (n=6, RSD) | < 5.8%[6][7] |
| Reproducibility (n=5, RSD) | < 5.8%[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the protocols for the key experiments cited in this guide.
Spectrophotometric Determination of Diazepam
This method is based on the formation of a colored complex between diazepam and this compound in an alkaline medium.
a. Reagents and Solutions:
-
Diazepam Standard Solution: Prepare a stock solution of diazepam in a suitable solvent (e.g., ethanol) and dilute to working concentrations.
-
This compound (2,4-DNBA) Solution: Prepare a 5 x 10⁻³ M solution of 2,4-DNBA in ethanol.[2]
-
Sodium Hydroxide (NaOH) Solution: Prepare a 10 M solution.[2]
-
Solvent: Ethanol.
b. Assay Procedure:
-
Transfer an aliquot of the diazepam solution containing an amount within the Ringbom range (17.0-83.0 µg/mL) into a 10 mL volumetric flask.[1][2][3]
-
Add 0.6 mL of the 5 x 10⁻³ M 2,4-DNBA solution.[2]
-
Add the appropriate amount of 10 M NaOH to achieve a final concentration of 4.0 M.[2]
-
Complete the volume to 10 mL with ethanol.
-
Shake the flask well and allow it to stand at room temperature for 60 minutes for full color development.[2]
-
Measure the absorbance of the resulting solution at 500 nm against a reagent blank prepared in the same manner without the diazepam.[1][2][3]
-
Construct a calibration curve by plotting absorbance versus concentration of diazepam standards to determine the concentration of the unknown sample.
Capillary Zone Electrophoresis (CZE) for Perfluorinated Carboxylic Acids (PFCAs)
This method utilizes 2,4-DNBA as a chromophore for the indirect UV detection of PFCAs.
a. Instrumentation and Conditions:
-
Capillary Electrophoresis System: A system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM Tris solution of pH 9.0 containing 7 mM this compound and 50% methanol.[8]
-
Detection: Indirect UV detection.
-
Separation Voltage: Optimized for the specific instrument and capillary dimensions.
b. Assay Procedure:
-
Prepare the background electrolyte (BGE) solution as described above.
-
Flush the capillary with the BGE.
-
Prepare standard solutions of PFCAs (C6-C12) and the sample solutions in a suitable solvent.
-
Introduce the sample or standard solution into the capillary by hydrodynamic or electrokinetic injection.
-
Apply the separation voltage and record the electropherogram.
-
Identify and quantify the PFCAs based on their migration times and peak areas relative to the standards.
Mandatory Visualization
To further aid in the understanding of the analytical workflows and comparative logic, the following diagrams are provided.
References
- 1. Separation of perfluorocarboxylic acids using capillary electrophoresis with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Dinitrobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,4-Dinitrobenzoic acid is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous material, and its handling and disposal require strict adherence to established safety protocols. This guide provides a procedural, step-by-step overview of the necessary measures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator, such as a dust mask type N95 (US) or type P1 (EN 143).[3]
-
Eye Protection: Wear chemical safety goggles.[3]
-
Hand Protection: Use compatible chemical-resistant gloves.[3]
-
Skin Protection: Wear a lab coat, long pants, closed-toed shoes, rubber boots, and heavy rubber gloves.[3][4]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For larger spills, cover drains to prevent the material from entering the sewer system.
-
Cleanup:
-
Moisten the spilled material with water to reduce airborne dust.[6]
-
Carefully sweep up the spilled solid, place it into a suitable, labeled container for disposal, and avoid generating dust.[1][3][7]
-
After the material has been collected, wash the spill site thoroughly.[3]
-
All materials used for cleanup must also be disposed of as hazardous waste.[8]
-
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Improper disposal, such as pouring it down the sink or drain, is prohibited as it can harm aquatic life and may not be effectively removed by wastewater treatment systems.[9]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Packaging:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The standard procedure for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] The material may be dissolved or mixed with a combustible solvent to aid in this process.[3]
-
-
Regulatory Compliance:
-
Always observe all federal, state, and local environmental regulations regarding hazardous waste disposal.[3] In the United States, the disposal of such chemicals is regulated under the Resource Conservation and Recovery Act (RCRA).[11] State and local regulations may be more stringent than federal requirements.[9]
-
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or other numerical thresholds for this compound. The primary directive is to engage a professional waste disposal service for incineration, which is a qualitative procedure.
Experimental Protocols
The referenced safety data sheets and guidelines do not cite specific experimental protocols for the disposal of this compound. The procedures provided are based on established safety and regulatory standards for hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bmrservice.com [bmrservice.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 2,4-Dinitrobenzoic acid
This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dinitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber) and protective clothing to prevent skin exposure.[2][3] | Prevents skin irritation from direct contact with the solid powder.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, should be used if ventilation is inadequate or if irritation is experienced.[3][4] | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1][2] |
2. Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.
2.1. Pre-Operational Checks
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and in good working order.[3]
-
PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves, clothing, or eyewear.
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound.[2]
2.2. Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid generating dust during transfer.[5]
-
Work Practices: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][5]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, alkaline materials, and reducing agents.[1][6]
2.3. Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
Container Sealing: Securely close the container of this compound.[1][2]
-
PPE Removal: Remove PPE carefully to avoid skin contamination and dispose of or decontaminate as appropriate.[2]
-
Storage: Store the chemical in a dry, cool, and well-ventilated place.[1][6]
3. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][2][3] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and seek immediate medical assistance.[1][2] |
4. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the contents and any contaminated materials in an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains.[2]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself.[7] Dispose of the container to an approved waste disposal plant.[1][2]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
5. Procedural Workflow
The following diagram illustrates the logical flow of the handling and safety procedures for this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
